An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a substituted δ-lactone, represents a...
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a substituted δ-lactone, represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural features, including a stereocenter at the C6 position and a reactive α,β-unsaturated lactone moiety, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering valuable insights for its application in research and development.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity and structure. 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is systematically named and can be identified by several key identifiers.
The structural formula of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is depicted below. The numbering of the pyran ring begins at the oxygen atom and proceeds towards the carbonyl group.
Caption: Chemical structure of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These parameters are crucial for predicting the behavior of the compound in various experimental settings, from reaction conditions to formulation development.
While quantitative data is limited, it is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance) : A ¹H NMR spectrum is available, which would provide detailed information about the proton environment in the molecule.[3][6] Expected signals would include singlets for the methyl groups, and multiplets for the methylene and vinyl protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The availability of ¹³C NMR data is also indicated.[2] This would be crucial for confirming the carbon skeleton of the molecule.
IR (Infrared) Spectroscopy : An IR spectrum would reveal the presence of key functional groups, most notably the characteristic strong absorption of the α,β-unsaturated lactone carbonyl group.
MS (Mass Spectrometry) : Mass spectrometry data would confirm the molecular weight of the compound and provide insights into its fragmentation pattern, aiding in structural confirmation.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is not extensively documented in readily accessible literature, the synthesis of related pyran-2-one derivatives often involves cyclization reactions.[7][8] These methods can serve as a foundation for developing a synthetic route to the target molecule.
A plausible synthetic approach could involve the acid-catalyzed condensation of a suitable β-keto ester with an α,β-unsaturated aldehyde or ketone. The reactivity of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is dominated by its α,β-unsaturated lactone system, making it susceptible to nucleophilic attack at the carbonyl carbon and Michael addition at the β-carbon.
Caption: A plausible synthetic pathway for pyran-2-one derivatives.
Potential Applications
The structural motifs present in 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one suggest its potential utility in several areas of chemical and pharmaceutical research:
Synthetic Intermediate: As a functionalized heterocyclic compound, it can serve as a valuable precursor for the synthesis of more complex molecules, including natural products and their analogues. The pyran-2-one core is a common feature in many biologically active compounds.[9]
Drug Discovery: The dihydropyran moiety has been explored as a replacement for other heterocyclic systems in drug candidates, such as in the development of mTOR inhibitors.[1] This suggests that 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one could be a scaffold for the design of novel therapeutic agents.
Fragrance and Flavor Industry: Certain pyran derivatives are known for their aromatic properties and are used as fragrance materials.[10] While it is noted that this specific compound may not be for fragrance use, its structural similarity to other aromatic pyrans warrants further investigation into its organoleptic properties.[3]
Safety and Handling
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is classified as a combustible liquid.[1] Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment (PPE), including safety glasses and gloves.[1] Store in a well-ventilated area away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is a compound with a range of interesting physicochemical properties and potential applications. This guide provides a consolidated source of currently available technical data to assist researchers and scientists in their work with this molecule. Further experimental investigation into its reactivity, biological activity, and detailed spectroscopic characterization will undoubtedly unveil new opportunities for its use in organic synthesis and drug development.
References
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]
Use of Pyrans as fragrance material. (2002). Google Patents.
Fragrance compositions having long-lasting trail performance. (2023). Google Patents.
PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
Common Solvents Used in Organic Chemistry: Table of Properties. (2022). ACS Division of Organic Chemistry. Retrieved January 21, 2026, from [Link]
3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one CAS number and molecular structure
An In-Depth Technical Guide to 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. As researchers and drug development professionals, understanding the fundamental properties, synthesis, and reactivity of such scaffolds is paramount for innovation. This document is structured to provide not just data, but actionable insights grounded in established scientific principles.
Core Chemical Identity and Physicochemical Properties
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, also known as a dihydro-α-pyrone derivative, is a lactone featuring a six-membered ring. Its structure incorporates several key features that dictate its reactivity and potential applications: an α,β-unsaturated ester moiety, a tetrasubstituted carbon center, and a stereocenter at the C4 position.
Molecular Structure
The molecular structure of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is depicted below. The gem-dimethyl group at the 6-position provides steric hindrance, which can influence the molecule's conformational stability and its interactions with biological targets or reagents.
Caption: Generalized synthetic workflow for pyran-2-one derivatives.
Reactivity and Mechanistic Considerations
The reactivity of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is primarily governed by the electrophilic nature of the α,β-unsaturated lactone system.
Michael Addition : The C5 position is susceptible to nucleophilic attack in a Michael-type 1,4-conjugate addition. This reactivity makes it a valuable scaffold for introducing a wide range of functional groups.
Diels-Alder Reactions : The diene system within the pyranone ring can participate in Diels-Alder cycloadditions, serving as a building block for more complex polycyclic structures.
Ring-Opening Reactions : Under strong basic or acidic conditions, the lactone can undergo hydrolysis to yield the corresponding 5-hydroxy carboxylic acid.
Applications in Drug Discovery and Development
The pyran-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products with diverse biological activities.
As a Bioisostere and Pharmacophore
In drug design, replacing existing functional groups with bioisosteres can modulate a compound's potency, selectivity, and pharmacokinetic properties. The 3,6-dihydro-2H-pyran moiety has been successfully employed as a replacement for the morpholine group in a series of potent and selective mTOR (mammalian target of rapamycin) inhibitors. [1]This demonstrates its utility as a hinge-binding motif in kinase inhibitors, a critical class of therapeutic agents.
Foundation for Novel Scaffolds
The inherent reactivity of the pyran-2-one ring allows it to be a versatile starting material for the synthesis of a wide array of heterocyclic compounds. [2]Its ability to undergo various chemical transformations makes it a valuable platform for generating compound libraries for high-throughput screening in drug discovery campaigns.
Exemplar Experimental Protocol: Synthesis via Michael Addition and Cyclization
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Objective: To synthesize 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Materials:
Ethyl acetoacetate
Acetone
Sodium ethoxide (or other suitable base)
Anhydrous ethanol
Hydrochloric acid (for workup)
Drying agent (e.g., anhydrous magnesium sulfate)
Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in anhydrous ethanol.
Addition of Reactants: Cool the solution in an ice bath. Add a stoichiometric equivalent of ethyl acetoacetate dropwise, followed by a slight excess of acetone.
Reaction: Allow the mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with diethyl ether.
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained data with reference spectra.
Rationale: The base catalyzes the deprotonation of ethyl acetoacetate to form an enolate, which then acts as a nucleophile in a Michael addition to acetone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyran-2-one ring. The choice of a non-aqueous workup is crucial to prevent hydrolysis of the lactone.
Conclusion
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is a valuable chemical entity for both academic and industrial research. Its well-defined structure, predictable reactivity, and relevance as a scaffold in medicinal chemistry make it a compound of significant interest. This guide has provided a foundational understanding of its properties and potential, intended to empower researchers in their synthetic and drug development endeavors.
References
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. CHEMICAL POINT. [Link]
Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]
El Ghaytai, L., & Essassi, E. M. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]
Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]
A simple preparation of some 4-methyl-2H-pyran-2-ones. ResearchGate. [Link]
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(14), 4275. [Link]
Spectroscopic Characterization of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, an α,β-unsaturated δ-lactone. This document is intended for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the spectroscopic data for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, an α,β-unsaturated δ-lactone. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation of organic molecules. The following sections detail the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is a heterocyclic compound belonging to the class of α,β-unsaturated lactones. The conjugated system of the carbon-carbon double bond and the carbonyl group of the lactone ring gives rise to unique spectroscopic features.[1] A thorough understanding of its NMR, IR, and MS data is crucial for its unambiguous identification, purity assessment, and for understanding its chemical reactivity. This guide emphasizes the "why" behind the experimental choices and spectral interpretations, providing a framework for the analysis of similar molecular scaffolds.
The structure of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is presented below, with atom numbering used for the subsequent spectroscopic assignments.
Figure 1: Molecular Structure of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
1.1.1. Sample Preparation:
Weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
1.1.2. Instrument Parameters:
Spectrometer: A 300 MHz or higher field spectrometer is recommended for better signal dispersion.
¹H NMR:
Pulse sequence: Standard single-pulse experiment.
Acquisition time: 2-3 seconds.
Relaxation delay: 1-2 seconds.
Number of scans: 8-16, depending on the sample concentration.
Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~5.7
Singlet (broad)
1H
H-5
~2.4
Singlet
2H
H-3
~1.9
Singlet
3H
H-8 (C4-CH₃)
~1.4
Singlet
6H
H-9, H-10 (C6-(CH₃)₂)
Interpretation:
Vinyl Proton (H-5): The proton at the C-5 position is expected to appear as a singlet with a chemical shift around 5.7 ppm. Its downfield position is due to its vinylic nature. The lack of coupling partners on the adjacent C-4 and C-6 atoms results in a singlet.
Allylic Protons (H-3): The two protons on C-3 are allylic to the C4=C5 double bond and are adjacent to the carbonyl group. This environment would place their signal at approximately 2.4 ppm. The absence of adjacent protons leads to a singlet.
Methyl Protons (H-8): The methyl group attached to the double bond at C-4 is expected to resonate around 1.9 ppm. This signal will be a singlet as there are no adjacent protons to couple with.
Gem-Dimethyl Protons (H-9, H-10): The two methyl groups on C-6 are chemically equivalent and will appear as a single peak. Being attached to a quaternary carbon adjacent to an oxygen atom, their signal is expected around 1.4 ppm. This will be a singlet due to the absence of neighboring protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.
Chemical Shift (δ, ppm)
Assignment
Rationale
~164
C-2 (C=O)
The carbonyl carbon of a lactone is significantly deshielded.
~158
C-4
The deshielding effect of the attached methyl group and conjugation with the carbonyl group results in a downfield shift for this sp² carbon.
~118
C-5
This sp² carbon is expected to be more shielded than C-4.
~80
C-6
This quaternary carbon is bonded to two methyl groups and an oxygen atom, leading to a downfield shift.
~45
C-3
An sp³ hybridized carbon adjacent to a carbonyl group.
~28
C-9, C-10
The two equivalent methyl carbons at the C-6 position.
~22
C-8
The methyl carbon attached to the C-4 of the double bond.
Expert Insight: The chemical shifts in α,β-unsaturated lactones are governed by the electronic effects of the conjugated system. The electron-withdrawing nature of the carbonyl group deshields the β-carbon (C-4) and its attached protons, while the α-carbon (C-5) is comparatively more shielded.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Data Acquisition: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)
Intensity
Assignment
~2970-2850
Medium-Strong
C-H stretching (alkane)
~1715
Strong
C=O stretching (α,β-unsaturated δ-lactone)
~1640
Medium
C=C stretching (conjugated)
~1250
Strong
C-O stretching (ester)
Interpretation:
C-H Stretching: The absorptions in the 2970-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.[3]
Carbonyl (C=O) Stretching: The most prominent peak in the IR spectrum is the strong absorption around 1715 cm⁻¹. This is characteristic of the C=O stretch in an α,β-unsaturated six-membered lactone (δ-lactone). Conjugation with the C=C double bond lowers the frequency from that of a saturated lactone (typically ~1735 cm⁻¹).[4][5]
Carbon-Carbon Double Bond (C=C) Stretching: A medium intensity band around 1640 cm⁻¹ is indicative of the C=C stretching vibration. Its intensity is enhanced due to the conjugation with the carbonyl group.
Carbon-Oxygen (C-O) Stretching: A strong band around 1250 cm⁻¹ is attributed to the C-O single bond stretching of the ester functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can be used to deduce the molecular structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
Analysis and Detection: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and then detected.
MS Data and Interpretation
Molecular Ion (M⁺•): The molecular weight of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one (C₈H₁₂O₂) is 140.18 g/mol . The molecular ion peak is expected at m/z = 140.
Key Fragmentation Pathways:
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Interpretation of Key Fragments:
m/z 125 ([M - 15]⁺): This peak arises from the loss of a methyl radical (•CH₃) from the molecular ion, which is a common fragmentation for compounds with methyl groups. The loss of one of the gem-dimethyl groups at C-6 is a likely origin.
m/z 98 ([M - 42]⁺•): This fragment corresponds to the loss of a neutral molecule of propene (C₃H₆) via a retro-Diels-Alder (rDA) reaction. This is a characteristic fragmentation for cyclic alkenes.[6]
m/z 69: A prominent peak at m/z 69 can be attributed to the [C₄H₅O]⁺ ion, potentially formed from the m/z 98 fragment.
m/z 43: A peak at m/z 43 is likely due to the formation of the acetyl cation [CH₃CO]⁺ or the isopropyl cation [(CH₃)₂CH]⁺.
Trustworthiness of Interpretation: The fragmentation patterns of esters and cyclic ethers are well-documented.[7][8] The proposed fragmentation pathways for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one are consistent with these established principles. The retro-Diels-Alder reaction is a particularly diagnostic fragmentation for this type of ring system.
Conclusion
The collective analysis of NMR, IR, and MS data provides a detailed and self-validating structural elucidation of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. Each spectroscopic technique offers complementary information, and the correlation of the data from all three methods allows for a high degree of confidence in the assigned structure. This guide provides a framework for the spectroscopic analysis of this and similar α,β-unsaturated lactones, emphasizing the importance of understanding the underlying chemical principles that govern the observed spectral data.
References
MDPI. (2023). Photochemistry of β-γ-Unsaturated Spirolactones. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Available at: [Link]
ResearchGate. (n.d.). Selected examples of naturally occur α,β‐unsaturated δ‐lactones. Available at: [Link]
ResearchGate. (n.d.). Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three new and one known semi-synthetic sesquiterpene lactones. Available at: [Link]
Royal Society of Chemistry. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Available at: [Link]
SciSpace. (n.d.). 1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. Available at: [Link]
NIST. (n.d.). 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-. Available at: [Link]
NIST. (n.d.). 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. Available at: [Link]
JoVE. (2024). Mass Spectrometry: Cycloalkene Fragmentation. Available at: [Link]
PubMed. (2025). Unsaturated lactones from Aspergillus ochraceopetaliformis. Available at: [Link]
Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
PubChem. (n.d.). 3,4-Dihydro-6-methyl-2H-pyran-2-one. Available at: [Link]
ResearchGate. (n.d.). a,b-Unsaturated d-lactones. Available at: [Link]
Scifiniti. (n.d.). 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Available at: [Link]
ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... Available at: [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Available at: [Link]
SpringerLink. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available at: [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
PubMed. (n.d.). FTIR spectroscopy characterization of fatty-acyl-chain conjugates. Available at: [Link]
ResearchGate. (2016). Molecular and crystalline structure of 4,6,6-trimethyl-2-oxo-5,6-dihydro- 2H-pyran-3-carbonitrile and 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3- carbonitrile. Available at: [Link]
YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Available at: [Link]
MDPI. (n.d.). Exploring Dry-Film FTIR Spectroscopy to Characterize Milk Composition and Subclinical Ketosis throughout a Cow's Lactation. Available at: [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]
NIH. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Available at: [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. Available at: [Link]
Navigating the Scarcity: A Technical Guide to 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Acknowledging the Synthetic Nature of a Seemingly Natural Product In the realm of natural product chemistry, the quest...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Synthetic Nature of a Seemingly Natural Product
In the realm of natural product chemistry, the quest for novel bioactive compounds is relentless. The pyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group, is a recurring motif in a diverse array of natural products with significant biological activities, spanning from antimicrobial to anticancer properties. This guide delves into the specifics of a particular pyranone derivative: 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one . However, a critical distinction must be made from the outset. Contrary to what its structural complexity might suggest, extensive database searches and literature reviews indicate that this compound is not a known naturally occurring product. One authoritative source explicitly states it is "not found in nature"[1].
This guide, therefore, pivots from a traditional natural product isolation manual to a more nuanced technical overview. It will first address the evidence, or lack thereof, for the natural occurrence of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. Subsequently, it will explore the probable synthetic routes to obtain this compound, a crucial aspect for any research or development endeavor. To provide a comprehensive context for professionals in the field, this guide will also detail the rich landscape of naturally occurring pyranone derivatives, their sources, and established isolation and characterization methodologies. This juxtaposition will not only illuminate the specific case of the title compound but also offer a broader understanding of the pyranone class as a whole.
Part 1: The Case of the Missing Natural Isolate
A thorough investigation of scientific literature and chemical databases reveals a conspicuous absence of reports on the isolation of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one from any plant, microbial, or animal source. While the pyranone core is prevalent in nature, the specific substitution pattern of a methyl group at the 4-position and gem-dimethyl groups at the 6-position on the dihydropyran-2-one ring has not been documented as a natural product.
This observation is significant for researchers and drug development professionals for several reasons:
Novelty and Patentability: A synthetic compound that is not found in nature may have a clearer path to patent protection, a critical consideration in pharmaceutical and biotechnological industries.
Focus on Synthesis: Research efforts should be directed towards efficient and scalable synthetic methodologies rather than exhaustive and likely fruitless screening of natural sources.
Bioactivity Profile: Any observed biological activity of this compound can be attributed solely to its unique chemical structure, without the confounding factors of a complex natural extract.
Caption: Logical workflow for determining the synthetic origin of the target compound.
Part 2: Accessing the Molecule - Synthetic Approaches
Given the synthetic nature of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, its acquisition relies on chemical synthesis. While a specific, detailed, and publicly available synthesis protocol for this exact molecule is not readily found in the provided search results, general synthetic strategies for related dihydropyranone structures can be inferred from the literature on pyranone synthesis[2][3][4].
The synthesis of substituted dihydropyran-2-ones often involves lactonization reactions of corresponding hydroxy acids or their derivatives. Another common approach is the hetero-Diels-Alder reaction. For the target molecule, a plausible retrosynthetic analysis would disconnect the lactone to a corresponding unsaturated hydroxy acid.
The following is a generalized, hypothetical synthetic workflow based on common organic chemistry principles for the construction of such a molecule.
Hypothetical Synthetic Protocol
Objective: To synthesize 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Materials:
Mesityl oxide
Ethyl acetoacetate
Sodium ethoxide
Diethyl ether (anhydrous)
Hydrochloric acid (concentrated)
Sodium borohydride
Methanol
Dichloromethane
Sulfuric acid (catalytic amount)
Methodology:
Michael Addition:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous diethyl ether.
To this solution, add ethyl acetoacetate dropwise at room temperature.
After the addition is complete, add mesityl oxide dropwise.
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure to obtain the crude Michael adduct.
Reduction of the Ketone:
Dissolve the crude adduct in methanol in a flask cooled in an ice bath.
Add sodium borohydride portion-wise, keeping the temperature below 10°C.
Stir the reaction mixture at room temperature for 2-3 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the corresponding hydroxy ester.
Lactonization:
Dissolve the hydroxy ester in a suitable solvent like toluene.
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
Monitor the reaction by TLC.
Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate.
Purify the crude product by column chromatography on silica gel to obtain pure 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Caption: A generalized synthetic workflow for the target pyranone derivative.
Part 3: The Rich Natural World of Pyranones - A Broader Context
While 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one itself may not be a natural product, the pyranone structural motif is widespread in nature. Understanding the sources and isolation of these natural analogs is invaluable for researchers in drug discovery and related fields.
Natural Sources of Pyranone Derivatives
Pyranones have been isolated from a diverse range of organisms, highlighting their biosynthetic accessibility and biological importance.
Fungi: Fungi are a particularly rich source of pyranone derivatives. For example, various pyranones have been isolated from the sponge-derived fungus Aspergillus versicolor[1], the endophytic fungus Xylaria sp.[5], and other unidentified fungal species[6]. Naphtho-α-pyranones are a class of fungal metabolites with reported antimicrobial and cytotoxic activities, isolated from endophytic fungi of the genus Polyphilus[7].
Plants: Several plant species have been found to produce pyranone derivatives. For instance, 5-Hydroxy-4-(hydroxymethyl)pyran-2-one has been isolated from the bark of Engelhardia spicata[8][9]. A new pyranone derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one, was isolated from the leaves of Livistona australis[10].
General Protocol for the Isolation of Natural Pyranones
The isolation of pyranones from natural sources typically involves a series of extraction and chromatographic steps. The following is a generalized protocol that can be adapted based on the specific source material and the chemical properties of the target pyranone.
1. Extraction:
The dried and powdered source material (e.g., fungal culture, plant bark) is subjected to solvent extraction.
A common approach is sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol. This helps to fractionate the extract based on the polarity of the constituent compounds.
2. Chromatographic Separation:
The crude extracts are then subjected to various chromatographic techniques for further separation and purification.
Column Chromatography: Silica gel column chromatography is a standard first step, with elution gradients of solvent mixtures (e.g., hexane-ethyl acetate) to separate compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, often using a C18 reverse-phase column, is employed for the final purification of the isolated compounds.
3. Structure Elucidation:
The structure of the purified pyranone is determined using a combination of spectroscopic techniques:
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactone carbonyl.
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, particularly in conjugated systems.
Caption: Generalized workflow for the isolation and identification of natural pyranones.
Part 4: Physicochemical Properties and Data
Understanding the physicochemical properties of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is essential for its handling, formulation, and application in research and development.
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one stands as an intriguing molecule, not for its natural origins, but for its synthetic accessibility and potential for novel applications. This guide has aimed to provide a comprehensive and technically sound overview for researchers and professionals by first clarifying its non-natural status and then providing a framework for its synthesis. By contextualizing this specific compound within the broader and chemically rich family of naturally occurring pyranones, we hope to have provided a valuable resource that encourages further exploration into the synthesis, biological evaluation, and potential applications of this and related pyranone derivatives. The journey of a molecule from a synthetic concept to a potential therapeutic or industrial product is a long and challenging one, and a clear understanding of its fundamental properties and origins is the critical first step.
References
The Good Scents Company. 3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Bhandari, P., et al. (2021). Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. Journal of Nepal Chemical Society, 42(1), 73-80.
MDPI. Synthesis of Pyran and Pyranone Natural Products.
Wennrich, J.-P., et al. (2023). Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus. Molecules, 28(16), 6092.
PubChem. 3,4-Dihydro-6-methyl-2H-pyran-2-one.
MDPI. New Pyranone Derivatives and Sesquiterpenoid Isolated from the Endophytic Fungus Xylaria sp. Z184.
ResearchGate. Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis.
PubMed. Isolation of a 2-Pyrone Compound as an Antioxidant from a Fungus and Its New Reaction Product with 1,1-Diphenyl-2-picrylhydrazyl Radical.
PubMed. A new pyranone derivative from the leaves of Livistona australis.
PubChem. 3,6-Dihydro-2H-pyran-2-one.
National Center for Biotechnology Information. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(4), 1095-1107.
Cheméo. Chemical Properties of 3,6-Dihydro-2H-pyran-2-one.
National Center for Biotechnology Information. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 978586.
Google Patents. Synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-2H-pyran-2one.
ACS Publications. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development.
ResearchGate. PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
ResearchGate. Chemistry of isolated 2-pyranones.
ECHEMI. 3,4-DIHYDRO-6-METHYL-2H-PYRAN-2-ONE.
ResearchGate. Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I.
Google Patents. Production method for tetrahydro-2h-pyran derivative.
PubMed. and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland-Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B.
U.S. Environmental Protection Agency. 2H-Pyran-2-one, tetrahydro-4,4,6(or 4,6,6)-trimethyl-.
Biological Activity Screening of Pyran-2-One Derivatives
An In-Depth Technical Guide Introduction: The Pyran-2-One Core as a Privileged Scaffold in Drug Discovery The 2H-pyran-2-one moiety is a recurring motif in a multitude of natural products and synthetic compounds, rightfu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Introduction: The Pyran-2-One Core as a Privileged Scaffold in Drug Discovery
The 2H-pyran-2-one moiety is a recurring motif in a multitude of natural products and synthetic compounds, rightfully earning its designation as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[3][4][5] This versatility stems from the pyran-2-one ring's unique electronic and structural features, which allow for diverse substitutions, leading to compounds that can interact with a wide array of biological targets.[6]
This guide provides researchers, scientists, and drug development professionals with a technical framework for the systematic screening of pyran-2-one derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative, referenced findings. Our focus is on empowering researchers to not only generate robust data but also to understand the structure-activity relationships (SAR) that drive the therapeutic potential of this fascinating class of compounds.
Part 1: Anticancer Activity Screening
The development of novel anticancer agents is a cornerstone of medicinal chemistry, and pyran-2-one derivatives have emerged as promising candidates due to their potent cytotoxic effects across various cancer cell lines.[1][5][7] Mechanistic studies reveal their ability to target key oncogenic pathways, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, disruption of microtubule dynamics, and the induction of apoptosis.[1][7]
Core Mechanism of Action: Multi-Target Inhibition
Many pyran-based compounds do not rely on a single mode of action. For instance, certain fused pyran derivatives have been shown to inhibit P-glycoprotein (P-gp) expression, disrupt the mitochondrial transmembrane potential, and activate caspases 3/7, leading to apoptotic cell death.[7] Others function as potent tubulin destabilizers or vascular-disrupting agents.[7] This multi-targeted approach can be particularly effective in overcoming the resistance mechanisms that plague many conventional chemotherapies.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cell viability. It is a reliable first-line screening tool to quantify the cytotoxic potential of novel pyran-2-one derivatives.
Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Culture & Seeding:
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[7]
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
Compound Preparation & Treatment:
Prepare a stock solution of the pyran-2-one derivative (e.g., 10 mM in DMSO).
Perform serial dilutions in culture media to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include wells for a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
Incubate the plate for 48-72 hours.
MTT Incubation & Solubilization:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Carefully aspirate the media from the wells without disturbing the formazan crystals.
Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
Data Acquisition & Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Anticancer Potency of Pyran-2-One Derivatives
The following table summarizes the in vitro cytotoxicity of representative pyran-2-one derivatives against a panel of human cancer cell lines.
Visualization: Oncogenic Signaling Pathway Targeted by Pyran-2-Ones
Certain pyran-2-one derivatives exert their anticancer effects by inhibiting key oncogenic kinases such as EGFR and VEGFR-2.[1]
EGFR/VEGFR-2 signaling pathway inhibition.
Part 2: Antimicrobial Activity Screening
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyran-2-one derivatives have demonstrated significant activity against a range of bacteria and fungi, making them valuable scaffolds in this therapeutic area.[4][9] Their mechanisms often involve the disruption of microbial cell membranes or essential enzymatic processes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the pyran-2-one derivative in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Methodology:
Microorganism & Inoculum Preparation:
Culture the test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) on appropriate agar plates.
Prepare a bacterial/yeast suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution Series:
In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.
Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no inoculum).
Inoculation and Incubation:
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
MIC Determination:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
A colorimetric indicator like resazurin can be added to aid in determining viability.
Data Presentation: Antimicrobial Activity of Pyran-2-One Derivatives
Visualization: General Workflow for Antimicrobial Screening
Workflow for MIC determination.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Pyran-2-one derivatives can modulate inflammatory responses, often by inhibiting key enzymes like cyclooxygenase-2 (COX-2) or suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[12][13][14]
Core Mechanism: Modulation of Inflammatory Signaling
In macrophages stimulated by lipopolysaccharide (LPS), pyran derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2.[12] This action is often mediated through the suppression of upstream signaling pathways like mitogen-activated protein kinases (MAPKs) and NF-κB.[12]
Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in cultured macrophages.
Principle: The Griess test quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a purple azo compound, which can be measured colorimetrically.
Step-by-Step Methodology:
Cell Culture and Seeding:
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
Compound Treatment and Stimulation:
Treat the cells with various concentrations of the pyran-2-one derivatives for 1-2 hours.
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells: untreated cells, cells with LPS only, and cells with a known inhibitor (e.g., L-NAME).
Incubate the plate for an additional 24 hours.
Griess Reagent Assay:
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
Measure the absorbance at 540 nm.
Data Analysis:
Create a standard curve using known concentrations of sodium nitrite.
Calculate the nitrite concentration in each sample from the standard curve.
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
Self-Validation: Concurrently run an MTT assay on a parallel plate to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.
Visualization: LPS-Induced Inflammatory Pathway in Macrophages
Key nodes in the LPS-stimulated inflammatory pathway.
References
Navigating the Structure-Activity Landscape of 2H-Pyran-2-one Derivatives in Oncology Research. (n.d.). BenchChem.
Application Notes and Protocols: 3-Hydroxy-2H-pyran-2-one in Enzyme Inhibitor Development. (n.d.). BenchChem.
Gao, J., et al. (2015). Synthesis, Antitumor Activity, and Structure-Activity Relationship of Some benzo[a]pyrano[2,3-c]phenazine Derivatives. Combinatorial Chemistry & High Throughput Screening, 18(10), 960-74. Retrieved from [Link]
Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. (n.d.). National Institutes of Health.
Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry. (n.d.). BenchChem.
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC - NIH.
2-Pyrones possessing antimicrobial and cytotoxic activities. (n.d.). ResearchGate. Retrieved from [Link]
Kranjc, K., & Kočevar, M. (2014). Green Chemistry Starting from 2H-Pyran-2-one Derivatives. Current Green Chemistry, 1(3), 202-215. Retrieved from [Link]
Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin. (n.d.). PubMed. Retrieved from [Link]
Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]
Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (n.d.). ResearchGate. Retrieved from [Link]
The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Publishing. Retrieved from [Link]
Pyran Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Retrieved from [Link]
PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. Retrieved from [Link]
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PMC - NIH. Retrieved from [Link]
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved from [Link]
Georgiadis, M., et al. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-31. Retrieved from [Link]
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PubMed. Retrieved from [Link]
New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. (n.d.). PubMed. Retrieved from [Link]
Tautomeric Landscapes of Pyran-2-ones: An In-Depth Technical Guide to the Chemistry of Triacetic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals Abstract Pyran-2-one scaffolds are prevalent in a vast array of natural products and serve as versatile synthons in medicinal chemistry. Their inherent chem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyran-2-one scaffolds are prevalent in a vast array of natural products and serve as versatile synthons in medicinal chemistry. Their inherent chemical reactivity and biological activity are profoundly influenced by a subtle yet critical phenomenon: tautomerism. This in-depth technical guide focuses on the tautomeric forms of pyran-2-one compounds, with a specific emphasis on triacetic acid lactone (TAL), a bio-renewable platform chemical. We will explore the structural nuances of the predominant tautomers, the dynamic equilibrium that governs their interconversion, and the key factors that modulate this balance, including solvent polarity and pH. This guide provides detailed, field-proven experimental protocols for the characterization and quantification of these tautomeric forms using nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy. By elucidating the causality behind experimental choices and providing self-validating systems, this document aims to equip researchers with the foundational knowledge and practical tools necessary to harness the full potential of pyran-2-one tautomerism in their scientific endeavors.
Introduction: The Dynamic Nature of Pyran-2-ones
The 2-pyrone ring system is a recurring motif in numerous biologically active compounds and natural products.[1] Triacetic acid lactone (TAL), chemically known as 4-hydroxy-6-methyl-2H-pyran-2-one, is a prominent member of this class, accessible through both chemical synthesis from dehydroacetic acid and microbial fermentation of glucose.[2][3] Its significance extends beyond its natural origins; TAL is recognized as a valuable platform chemical, serving as a precursor to a variety of commercially important molecules.[2] The reactivity and synthetic utility of TAL and other 4-hydroxy-2-pyrones are not solely dictated by their primary structure but are intricately linked to their existence as a mixture of tautomeric forms.[1][4][5] Understanding and controlling this tautomeric equilibrium is paramount for predicting and manipulating the chemical behavior of these compounds in various applications, from organic synthesis to drug design.
The Tautomeric Forms of Triacetic Acid Lactone
Triacetic acid lactone primarily exists as an equilibrium between two main tautomeric forms: the 4-hydroxy-2-pyrone and the 2-hydroxy-4-pyrone.[2][4][5] The 4-hydroxy-2-pyrone form is generally the dominant tautomer due to the effective conjugation of the system.[1][4][5]
4-Hydroxy-6-methyl-2H-pyran-2-one (The Dominant Tautomer): This form features a hydroxyl group at the C4 position and a ketone at the C2 position. Its stability is attributed to the conjugated double bond system within the pyrone ring.[1][2]
2-Hydroxy-6-methyl-4H-pyran-4-one: This tautomer possesses a hydroxyl group at the C2 position and a ketone at the C4 position. While less stable, its presence in the equilibrium mixture can significantly influence the reactivity of TAL.
Beyond these two primary cyclic forms, the potential for a third, open-chain triketo form exists, arising from the ring-chain tautomerism.[6] However, for TAL, the cyclic tautomers are the most significant contributors to the equilibrium in most common solvents.
Caption: Tautomeric forms of Triacetic Acid Lactone.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the tautomeric forms of TAL is not static but is dynamically influenced by several external factors. Manipulating these factors allows for a degree of control over the tautomeric population, which can be a powerful tool in directing chemical reactions.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[7] Generally, polar solvents tend to favor the more polar tautomer. In the case of TAL, the 4-hydroxy-2-pyrone form, with its exposed hydroxyl and carbonyl groups, can engage in hydrogen bonding with polar protic solvents, leading to its stabilization. Conversely, non-polar solvents may favor the less polar tautomer, although the intramolecular hydrogen bonding in the 4-hydroxy-2-pyrone form can also contribute to its stability in such environments.[7] The interplay between solute-solvent and intramolecular interactions is a key determinant of the final equilibrium position.
pH Effects
The pH of the medium can significantly shift the tautomeric equilibrium. Under acidic conditions, protonation of the carbonyl oxygen can facilitate the interconversion between tautomers. Conversely, under basic conditions, deprotonation of the hydroxyl group can lead to the formation of a resonance-stabilized enolate ion, which can then be protonated at different positions to yield either tautomer. The specific pH at which one tautomer predominates is dependent on the pKa values of the acidic and basic functional groups within the molecule.
Temperature
Temperature can also influence the tautomeric equilibrium.[8] According to the principles of thermodynamics, an increase in temperature will favor the formation of the higher-energy tautomer. By conducting variable temperature NMR studies, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomeric interconversion.[8]
Experimental Characterization of Tautomers
The elucidation of the tautomeric composition of TAL relies on a combination of spectroscopic techniques, with NMR and UV-Vis spectroscopy being the most powerful and commonly employed methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the qualitative and quantitative analysis of tautomeric mixtures. The distinct chemical environments of the protons and carbons in each tautomer give rise to separate signals in the ¹H and ¹³C NMR spectra.
Principle: The relative concentrations of the tautomers can be determined by integrating the signals corresponding to unique protons in each form. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.
Experimental Protocol:
Sample Preparation:
Accurately weigh approximately 10-20 mg of triacetic acid lactone.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.[9] The choice of solvent will influence the tautomeric equilibrium.
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters (400 MHz Spectrometer):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
Acquisition Time (AQ): ≥ 3 seconds to ensure full signal decay.
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A value of 10-20 seconds is recommended for quantitative analysis.
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
Data Processing and Analysis:
Apply a Fourier transform to the acquired FID.
Phase the spectrum carefully to obtain a flat baseline.
Integrate the signals corresponding to unique protons of each tautomer. For TAL, the vinylic protons (H3 and H5) are often well-resolved and suitable for integration.
Calculate the mole fraction of each tautomer using the following formula:
Mole Fraction of Tautomer A = (Integral of Signal A) / (Sum of Integrals of Signals A and B)
Caption: Workflow for Quantitative ¹H NMR Analysis.
Principle: ¹³C NMR provides valuable information about the carbon skeleton of each tautomer. The chemical shifts of the carbonyl carbons and the sp²-hybridized carbons are particularly diagnostic.
Experimental Protocol:
Sample Preparation: Prepare the sample as described for ¹H NMR, but a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.
Instrumental Parameters (100 MHz Spectrometer):
Pulse Program: A standard ¹³C observe experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
Acquisition Time (AQ): ~1-2 seconds.
Relaxation Delay (D1): 2-5 seconds.
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.
Data Analysis:
Assign the signals to the respective carbons in each tautomer based on their chemical shifts and comparison with literature data or computational predictions.[10] The carbonyl carbon (C2 or C4) and the olefinic carbons (C3, C5, and C6) will have distinct chemical shifts for each tautomer.
Principle: Adding a source of deuterium, such as D₂O, to the NMR sample will result in the exchange of labile protons (e.g., hydroxyl protons) with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the signal for the exchangeable proton will disappear or significantly decrease in intensity.[11]
Experimental Protocol:
Initial ¹H NMR: Acquire a standard ¹H NMR spectrum of the TAL sample in a suitable deuterated solvent (e.g., DMSO-d₆).
Deuterium Addition: Add a few drops of D₂O to the NMR tube.
Equilibration: Gently shake the tube and allow it to stand for a few minutes to facilitate the exchange.
Second ¹H NMR: Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.
Analysis: Compare the two spectra. The disappearance of the hydroxyl proton signal confirms its labile nature and helps in its assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying the electronic transitions in conjugated systems. The different tautomers of TAL, having distinct conjugation patterns, will exhibit different absorption maxima (λ_max).
Principle: The position and intensity of the absorption bands in the UV-Vis spectrum are characteristic of the electronic structure of the absorbing species. By monitoring the changes in the spectrum as a function of solvent or pH, one can infer the relative populations of the tautomers.
Experimental Protocol:
Sample Preparation:
Prepare a stock solution of TAL of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or acetonitrile).
Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically an absorbance between 0.1 and 1.0).
Instrumental Parameters:
Wavelength Range: Scan from approximately 200 nm to 400 nm.
Blank: Use the pure solvent as a blank to zero the spectrophotometer.
Solvent-Dependent Studies:
Acquire the UV-Vis spectrum of TAL in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
Note the λ_max in each solvent. A shift in the λ_max is indicative of a change in the tautomeric equilibrium.
pH-Dependent Studies:
Prepare a series of buffer solutions with a range of pH values.
Add a small aliquot of the TAL stock solution to each buffer to maintain a constant TAL concentration.
Acquire the UV-Vis spectrum for each pH value.
Plot the absorbance at a specific wavelength (corresponding to one of the tautomers) as a function of pH to determine the pKa for the tautomeric interconversion.
Data Presentation and Interpretation
To facilitate the comparison and interpretation of experimental data, it is essential to present the results in a clear and structured manner.
Tautomeric Ratios from ¹H NMR
Solvent
Temperature (°C)
Mole % of 4-Hydroxy-2-pyrone
Mole % of 2-Hydroxy-4-pyrone
CDCl₃
25
>95
<5
DMSO-d₆
25
~90
~10
D₂O
25
~85
~15
Note: The values presented are illustrative and may vary depending on the precise experimental conditions.
UV-Vis Absorption Maxima
Solvent
Polarity Index
λ_max (nm)
n-Hexane
0.1
~280
Chloroform
4.1
~285
Ethanol
5.2
~295
Water
10.2
~300
Note: The observed λ_max values are approximate and can be influenced by the specific substitution pattern on the pyran-2-one ring.
Reactivity and Synthetic Applications of TAL Tautomers
The presence of multiple tautomeric forms endows TAL with a rich and versatile reactivity profile. The nucleophilic character of the C3 carbon and the electrophilic nature of the carbonyl carbons are key features that are exploited in a wide range of organic transformations.[2] The ability to shift the tautomeric equilibrium provides a means to selectively favor certain reaction pathways. For instance, reactions that proceed through the enol form can be promoted in non-polar solvents, while reactions involving the keto form may be favored in polar media.
Conclusion
The tautomerism of pyran-2-one compounds, exemplified by triacetic acid lactone, is a fundamental aspect of their chemistry that dictates their reactivity and potential applications. A thorough understanding of the tautomeric equilibrium and the factors that influence it is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The experimental protocols detailed in this guide provide a robust framework for the characterization and quantification of these tautomeric forms, enabling a more rational and predictable approach to the design and synthesis of novel pyran-2-one-based molecules. By integrating spectroscopic analysis with a sound understanding of the underlying chemical principles, scientists can unlock the full synthetic potential of this important class of compounds.
Al-Masoudi, N. A., et al. (2021). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: Thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity. ResearchGate. [Link]
Chia, M., et al. (2011). Triacetic acid lactone as a potential biorenewable platform chemical. ResearchGate. [Link]
Xie, D., et al. (2005). Microbial synthesis of triacetic acid lactone. Biotechnology and Bioengineering, 92(6), 725-732. [Link]
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
Claramunt, R. M., et al. (2015). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 20(8), 14105-14125. [Link]
Konrat, R., & Tollinger, M. (2019). Hydrogen/deuterium exchange memory NMR reveals structural epitopes involved in IgE cross-reactivity of allergenic lipid transfer proteins. Proceedings of the National Academy of Sciences, 116(34), 16834-16839. [Link]
Pelletier, S. W., et al. (1987). 13C-nmr Assignments for Lactone-Type Norditerpenoid Alkaloids. ElectronicsAndBooks. [Link]
Al-Omran, F., et al. (2002). Studies with 2H Pyranones: Synthesis of New 3-Substituted-4-hydroxy-2H-pyran-2-ones. Molecules, 7(8), 581-593. [Link]
Sosnovskikh, V. Y., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 514-565. [Link]
Fedin, V. V., et al. (2024). Natural 4-Hydroxy-2-pyrones. Encyclopedia, 4(1), 1-13. [Link]
Kumar, A., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126(1), 213-225. [Link]
ResearchGate. (2005). Tautomerism of lactones and related compounds. Mass spectrometric data and theoretical calculations. [Link]
Tang, S. Y., et al. (2013). Screening for Enhanced Triacetic Acid Lactone Production by Recombinant Escherichia coli Expressing a Designed Triacetic Acid Lactone Reporter. Journal of Agricultural and Food Chemistry, 61(49), 12051-12058. [Link]
Englander, S. W., & Mayne, L. (2014). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Biophysical journal, 107(1), 1-10. [Link]
Hesse, M., Meier, H., & Zeeh, B. (2008). 4. 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry (pp. 153-196). Georg Thieme Verlag. [Link]
Gholivand, K., & Ezzati, M. (2016). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
Marc-André, L., & Gsponer, J. (2023). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in. Biophysical Reports, 3(2), 100111. [Link]
ResearchGate. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. [Link]
de Souza, R. L., et al. (2024). Sustainable Triacetic Acid Lactone Production from Sugarcane by Fermentation and Crystallization. ChemRxiv. [Link]
Usachev, S. A., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 27(21), 7298. [Link]
Reva, I., & Lapinski, L. (2017). (A) Infrared spectrum of 4-hydroxy-6-methyl-a-pyrone isolated in Ar matrix. ResearchGate. [Link]
Miura, M., et al. (2007). Temperature-induced Reversal of Proton Tautomerism: Role of Hydrogen Bonding and Aggregation in 7-hydroxyquinolines. The Journal of Physical Chemistry A, 111(39), 9854-9858. [Link]
Vodolazhenko, M. A., et al. (2016). A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives. RSC Advances, 6(57), 52201-52211. [Link]
ResearchGate. (2019). 1 H NMR (DMSO-D6) comparison of the reaction mixture for lactucin and... [Link]
Alkorta, I., & Elguero, J. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]
Van Zandt, M. C., & Smith, D. L. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. Journal of Chemical Education, 87(7), 743-745. [Link]
The Therapeutic Renaissance of Dihydropyrans: A Technical Guide to Unlocking Novel Pharmacophores
Abstract The dihydropyran moiety, a six-membered heterocyclic scaffold, has emerged from the annals of natural product chemistry to become a cornerstone in modern medicinal chemistry.[1] Its inherent structural nuances a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The dihydropyran moiety, a six-membered heterocyclic scaffold, has emerged from the annals of natural product chemistry to become a cornerstone in modern medicinal chemistry.[1] Its inherent structural nuances and synthetic tractability have positioned it as a privileged scaffold, giving rise to a diverse array of therapeutic agents with profound biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of dihydropyran derivatives. We will dissect their mechanisms of action across key disease areas, furnish actionable experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery and advancement of novel therapeutics.
The Dihydropyran Core: A Privileged Scaffold in Drug Discovery
The dihydropyran ring system, with its embedded oxygen atom and a degree of unsaturation, offers a unique combination of conformational flexibility and stereochemical complexity. This allows for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with a wide range of biological targets.[2] Historically found in a plethora of natural products, the dihydropyran motif has been evolutionarily selected for its ability to impart potent biological activity.[2] Modern synthetic methodologies have further expanded the chemical space accessible to dihydropyran derivatives, enabling the generation of extensive libraries for high-throughput screening and lead optimization.[3]
Therapeutic Applications and Mechanisms of Action
Dihydropyran derivatives have demonstrated a remarkable breadth of therapeutic potential, with significant activity reported in oncology, virology, inflammation, and neurodegenerative diseases. The following sections will delve into the specific mechanisms underpinning these applications.
Anticancer Activity: Disrupting Cellular Proliferation and Survival
The anticancer properties of dihydropyran derivatives are a major focus of current research, with several promising mechanisms of action identified.
2.1.1. Induction of Apoptosis and Cell Cycle Arrest:
A significant body of evidence points to the ability of dihydropyran derivatives to trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells. For instance, certain biscoumarin and dihydropyran derivatives have been shown to induce apoptosis and arrest the cell cycle at the S and sub-G1 phases in intestinal epithelial adenocarcinoma cells (HUTU80).[4] This disruption of the normal cell cycle progression prevents the uncontrolled proliferation characteristic of cancer.
2.1.2. Inhibition of Key Signaling Pathways:
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[5][6] Its aberrant activation is a hallmark of many cancers.[7] Dihydropyranone derivatives have been identified as inhibitors of this pathway, leading to decreased cancer cell proliferation and enhanced apoptosis.[8] The inhibitory action can occur at various nodes within the pathway, including the downregulation of PI3K subunits (p85 and p110) and subsequent reduction in the phosphorylation of Akt and mTOR.[5][6][8]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Cyclin-dependent kinases are crucial regulators of the cell cycle. CDK2, in particular, is a valid target for anticancer therapies.[9] Several dihydropyranopyran derivatives have been shown to be potent inhibitors of CDK2, thereby impeding cell cycle progression and exerting antiproliferative effects.[9][10]
Diagram: Dihydropyran Derivative-Mediated Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The following table summarizes the in vitro anticancer activity of selected dihydropyran and dihydropyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit cell growth by 50%).
The following protocols provide standardized methodologies for evaluating the therapeutic potential of dihydropyran derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
[2][14]
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the dihydropyran derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Diagram: MTT Assay Workflow
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
This protocol outlines a non-radioactive, colorimetric assay to screen for inhibitors of HIV-1 reverse transcriptase (RT).
[15][16][17][18][19]
Step-by-Step Methodology:
Reaction Setup: In a microplate, combine the dihydropyran derivative at various concentrations, recombinant HIV-1 RT, and a reaction mixture containing a template-primer hybrid and dNTPs labeled with digoxigenin (DIG).
Enzymatic Reaction: Incubate the plate to allow the RT to incorporate the DIG-labeled dNTPs into the newly synthesized DNA strand.
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled primer and the newly synthesized DNA strand. Add an anti-DIG antibody conjugated to peroxidase (POD).
Substrate Addition: Add a POD substrate (e.g., ABTS) that produces a colored product upon reaction with the enzyme.
Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the RT activity.
Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the inhibitory activity of the dihydropyran derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of dihydropyran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
Anticancer Activity: For 1,4-dihydropyridine derivatives, the presence of an aryl group at the 4-position is often crucial for optimal activity. [20][21]The type and position of electron-withdrawing groups on this phenyl ring can significantly influence receptor-binding affinity. [20][21]Furthermore, ester groups at the 3- and 5-positions are generally more effective than other functionalities.
[20][21]* Antiviral Activity: The non-peptidic nature of Tipranavir is a key determinant of its ability to overcome resistance to other protease inhibitors. [8]This highlights the importance of exploring diverse and unconventional scaffolds in antiviral drug design.
Clinical Landscape and Future Perspectives
The clinical success of Tipranavir (Aptivus®), an FDA-approved dihydropyran derivative for the treatment of HIV infection, serves as a powerful validation of the therapeutic potential of this scaffold. [3][22][23]While Tipranavir remains a prominent example, numerous other dihydropyran and dihydropyridine derivatives are in various stages of preclinical and clinical development for a range of indications, including cancer and Alzheimer's disease.
[10][24][25][26]
The continued exploration of the dihydropyran chemical space, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. The synthetic versatility of this scaffold allows for fine-tuning of its pharmacological properties, offering a promising avenue for addressing unmet medical needs.
References
From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry. 2018. [Link]
What is the mechanism of Tipranavir?. Patsnap Synapse. 2024. [Link]
Tipranavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in crop and forest species. Journal of Experimental Botany. 2021. [Link]
GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. MDPI. [Link]
Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. PubMed. 2021. [Link]
Antitumor activities of biscoumarin and dihydropyran derivatives. PubMed. 2016. [Link]
Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. National Institutes of Health. 2021. [Link]
Tipranavir – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. 2008. [Link]
Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. 2008. [Link]
Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health. 2021. [Link]
Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PubMed Central. 2012. [Link]
IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health. 2023. [Link]
FDA-approved drugs containing pyridine or dihydropyridine scaffolds for.... ResearchGate. [Link]
Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. MDPI. 2021. [Link]
FDA-approved vasodilators containing both pyridine and dihydropyridine scaffolds.. ResearchGate. [Link]
Table 2 : IC50 values for synthesized compounds against cancer cell lines.. ResearchGate. [Link]
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. 2024. [Link]
Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. National Institutes of Health. 2013. [Link]
Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. ResearchGate. [Link]
Structure, biological activity, and synthesis of dihydropyranones.. ResearchGate. [Link]
Dose response inhibitory curves and IC50 of synthesized derivatives.... ResearchGate. [Link]
Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. 2003. [Link]
HIV-1 Real Time RT-PCR Kit User Manual. Shanghai ZJ Bio-Tech Co., Ltd. 2012. [Link]
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... ResearchGate. [Link]
Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. 2021. [Link]
5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. PubMed. 2024. [Link]
Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Semantic Scholar. 2021. [Link]
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central. 2023. [Link]
CD8 T Cell Virus Inhibition Assay Protocol. National Institutes of Health. 2017. [Link]
DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. 2012. [Link]
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health. 2017. [Link]
Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. PubMed. 2024. [Link]
The Lactone Moiety: A Technical Guide to 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
This guide provides an in-depth technical overview of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a heterocyclic compound of interest in various chemical research and development sectors. We will delve into its fundament...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a heterocyclic compound of interest in various chemical research and development sectors. We will delve into its fundamental identifiers, physicochemical properties, and safety considerations, providing a crucial foundation for researchers, scientists, and drug development professionals.
Core Molecular Identifiers
Precise identification of a chemical entity is paramount for unambiguous communication and data retrieval in scientific research. The following identifiers are internationally recognized for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
InChIKey and SMILES String
The IUPAC International Chemical Identifier (InChI) and its condensed, searchable version, the InChIKey, provide a unique, non-proprietary identifier for chemical substances. The Simplified Molecular-Input Line-Entry System (SMILES) offers a linear notation representing the molecular structure.
InChIKey: NHUXODGJQOPQHG-UHFFFAOYSA-N
SMILES String: CC1=CC(C)(C)OC(=O)C1
These identifiers are crucial for database searches, patent applications, and regulatory submissions, ensuring that the specific molecule is being referenced without ambiguity.
Chemical Structure
The structural formula provides a visual representation of the atomic arrangement and bonding within the molecule.
Figure 1: 2D structure of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Physicochemical and Safety Data
Understanding the physical and chemical properties of a compound is fundamental to its handling, application, and the design of experimental protocols.
Key Properties
The following table summarizes the essential physicochemical data for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Property
Value
Source
Molecular Formula
C₈H₁₂O₂
Molecular Weight
140.18 g/mol
CAS Number
22954-83-2
Assay
96%
Refractive Index (n20/D)
1.463 (lit.)
Boiling Point
92-93 °C/2 mmHg (lit.)
Density
1.012 g/mL at 25 °C (lit.)
Flash Point
99.00 °C (210.2 °F) - closed cup
The lactone functional group, a cyclic ester, is the core reactive center of this molecule. Its reactivity is influenced by the steric hindrance provided by the gem-dimethyl group at the 6-position and the electronic effects of the methyl group at the 4-position on the unsaturated bond. These structural features are critical considerations when planning synthetic transformations or evaluating potential biological interactions.
Safety and Handling
Proper laboratory safety protocols are essential when working with any chemical substance.
Personal Protective Equipment (PPE): Always wear appropriate eye protection, such as safety glasses or goggles, and chemical-resistant gloves.
Storage: This compound is classified as a combustible liquid (Storage Class 10). It should be stored in a well-ventilated area away from ignition sources.
WGK (Water Hazard Class): WGK 3, indicating a substance that is highly hazardous to water.
Researchers should always consult the full Safety Data Sheet (SDS) for this compound before handling to ensure all potential hazards are understood and mitigated.
Synthesis and Reactivity (Further Exploration)
The synthesis of pyran-2-one derivatives can be achieved through various organic reactions. These compounds are valuable building blocks in the synthesis of a wide range of heterocyclic compounds and natural products.[1] The presence of multiple functional groups in 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, including the ester, alkene, and allylic positions, offers a variety of potential chemical transformations. For instance, the double bond can undergo hydrogenation, epoxidation, or dihydroxylation, while the ester can be hydrolyzed or undergo nucleophilic acyl substitution.
A one-pot synthesis of certain pyran-2-one derivatives has been described, highlighting the efficiency of modern synthetic methods.[2] The specific synthesis of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one would likely involve a lactonization reaction of a corresponding unsaturated hydroxy acid or a related synthetic equivalent.
Potential Applications
Pyran-2-one scaffolds are found in numerous natural products and have been investigated for a variety of biological activities. Some derivatives have shown promise as anti-inflammatory and antioxidant agents.[] While the specific applications of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one are not extensively detailed in the readily available literature, its structural motifs suggest potential utility in several areas of research and development:
Flavor and Fragrance: The lactone moiety is a common feature in many flavor and fragrance compounds.
Pharmaceutical Intermediates: The pyran ring system is a core component of many biologically active molecules. This compound could serve as a starting material for the synthesis of more complex pharmaceutical targets.
Polymer Chemistry: Lactones can be used as monomers in ring-opening polymerization to produce polyesters.
Further research is necessary to fully elucidate the potential of this specific compound. This guide serves as a foundational resource to support such future investigations.
References
Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]
Kranjc, K., & Stanovnik, B. (2005). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc, 2005(5), 97-109. [Link]
A Comprehensive Technical Guide to the Safe Handling of Combustible Liquid Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals Foreword The pyran ring system is a foundational scaffold in a multitude of biologically active compounds and a versatile building block in synthetic organi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyran ring system is a foundational scaffold in a multitude of biologically active compounds and a versatile building block in synthetic organic chemistry.[1] As researchers and drug development professionals, our work frequently involves the synthesis, manipulation, and application of a diverse array of pyran derivatives. While their structural utility is vast, it is imperative that we approach their handling with a comprehensive understanding of their inherent hazards, particularly their combustibility. This guide serves as an in-depth technical resource, moving beyond generic safety protocols to provide specific, field-proven insights into the safe management of combustible liquid pyran derivatives in a laboratory setting. Our focus is on fostering a culture of safety through a deep understanding of the chemical principles that govern the risks associated with these valuable compounds.
Section 1: Understanding the Hazard Landscape of Pyran Derivatives
The diverse family of pyran derivatives presents a spectrum of physical and chemical properties that directly influence their hazard profiles. A thorough understanding of these characteristics is the cornerstone of a robust safety protocol.
Physicochemical Properties and Combustibility
Pyran derivatives, particularly in their liquid state, often exhibit a significant degree of flammability or combustibility. The primary danger associated with these liquids arises from their vapors, which, when mixed with air in certain concentrations, can ignite.[2] Key parameters that define the combustible nature of these compounds include:
Flash Point: The lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with air near its surface.[2] A lower flash point indicates a greater fire hazard.
Autoignition Temperature: The lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[3]
Flammability/Explosive Limits: The concentration range of a gas or vapor in air (or other oxidizing agent) that will burn or explode if an ignition source is introduced.[4] This range is defined by the Lower Explosive Limit (LEL) and the Upper Explosive Limit (UEL).
Table 1: Combustible Properties of Selected Pyran Derivatives
Note: Data for some compounds, particularly more complex derivatives, may not be readily available and should be determined experimentally or estimated using reliable predictive models.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[9] Pyran derivatives, depending on their specific properties, may fall into several hazard classes.
Table 2: Common GHS Classifications for Combustible Pyran Derivatives
Hazard Class
GHS Pictogram
Signal Word
Common Hazard Statements (H-codes)
Flammable Liquids
Danger or Warning
H225: Highly flammable liquid and vaporH226: Flammable liquid and vaporH227: Combustible liquid[10]
H335: May cause respiratory irritationH336: May cause drowsiness or dizziness[9]
Hazardous to the Aquatic Environment
Warning
H412: Harmful to aquatic life with long lasting effects[11]
Note: Always consult the Safety Data Sheet (SDS) for the specific pyran derivative you are handling to obtain the most accurate and complete hazard information.
Reactivity Hazards
Beyond their combustibility, pyran derivatives can present other reactivity hazards that must be carefully managed:
Peroxide Formation: Ethers, including many pyran derivatives like tetrahydropyran, can form explosive peroxides upon exposure to air and light.[12] This is a critical consideration for long-term storage. The presence of a double bond in dihydropyrans can also increase the propensity for peroxide formation.
Incompatibility with Oxidizing Agents: Pyran derivatives can react violently with strong oxidizing agents.[1] Such combinations must be strictly avoided.
Reactions with Strong Acids and Bases: The ether linkage in the pyran ring can be susceptible to cleavage under strong acidic conditions. The reactivity of substituted pyrans can be significantly influenced by the nature and position of functional groups, potentially leading to vigorous reactions with strong acids or bases.[1]
Thermal Decomposition: At elevated temperatures, pyran derivatives can undergo decomposition, which may produce flammable and/or toxic byproducts.[12] The stability of the pyran ring and its substituents will dictate the decomposition temperature and the nature of the resulting products.
Section 2: Risk Assessment and Control Measures
A proactive approach to safety involves a thorough risk assessment for every experiment involving combustible liquid pyran derivatives. This assessment should inform the implementation of appropriate control measures to mitigate identified risks.
The Hierarchy of Controls
The hierarchy of controls is a systematic approach to managing safety risks, with the most effective measures at the top of the hierarchy.
Caption: Hierarchy of controls for managing risks associated with pyran derivatives.
Engineering Controls
Chemical Fume Hoods: All work with combustible liquid pyran derivatives should be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any potential fires or explosions.
Blast Shields: For reactions with a high potential for explosion or energetic decomposition, the use of a blast shield is mandatory.
Flammable Storage Cabinets: Store all combustible liquid pyran derivatives in approved flammable storage cabinets. These cabinets are designed to protect their contents from fire for a specified period.
Grounding and Bonding: When transferring large quantities of flammable pyran derivatives, it is crucial to ground and bond containers to prevent the buildup of static electricity, which can serve as an ignition source.
Administrative Controls
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving combustible liquid pyran derivatives. These SOPs should include information on hazards, required controls, and emergency procedures.
Training: All personnel handling these compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response.
Chemical Inventory Management: Maintain an accurate inventory of all pyran derivatives, including their purchase date, opening date, and any testing for peroxides.
Restricted Access: Areas where large quantities of combustible liquids are stored or used should have restricted access.
Personal Protective Equipment (PPE)
While PPE is the last line of defense, its proper use is non-negotiable.
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant splash or explosion hazard.
Hand Protection: Select gloves that are resistant to the specific pyran derivative being used. Consult the manufacturer's glove compatibility chart.
Protective Clothing: A flame-resistant lab coat is essential. Avoid clothing made of synthetic materials that can melt and adhere to the skin in a fire.
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, appropriate respiratory protection must be used.
Section 3: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is paramount to preventing incidents.
General Handling Procedures
Minimize Quantities: Only work with the minimum quantity of the pyran derivative necessary for the experiment.
Avoid Ignition Sources: Be vigilant about eliminating all potential ignition sources from the work area, including open flames, hot plates, and static discharge.
Inert Atmosphere: For highly reactive or pyrophoric pyran derivatives, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Transfer of Liquids: Use a cannula or syringe for transferring pyrophoric or highly air-sensitive pyran derivatives. For less sensitive liquids, use a funnel and ensure proper grounding and bonding for larger volumes.
Storage Requirements
Segregation: Store pyran derivatives away from incompatible materials, particularly oxidizing agents, strong acids, and strong bases. A chemical incompatibility chart should be readily available in the laboratory.
Container Integrity: Ensure that all containers are in good condition, properly sealed, and clearly labeled with the chemical name, hazard pictograms, and date of receipt and opening.
Temperature Control: Store combustible liquids in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
Peroxide Management: For peroxide-forming pyran derivatives, label containers with the date of receipt and the date of opening. Test for the presence of peroxides periodically and before distilling or concentrating the material.
Caption: Workflow for the management of peroxide-forming pyran ethers.
Section 4: Emergency Procedures
Preparedness is key to a swift and effective response in the event of an emergency.
Spill Response
Caption: Decision flowchart for responding to a combustible liquid pyran derivative spill.
Fire Response
Small Fires: If a fire is small and you are trained to do so, use a dry chemical (ABC) or carbon dioxide (CO2) fire extinguisher. Never use water on a fire involving flammable liquids.
Large Fires: In the event of a large fire, immediately activate the fire alarm, evacuate the area, and call emergency services.
First Aid
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Section 5: Experimental Protocols
The following are generalized protocols that should be adapted to the specific requirements of your experiment and the pyran derivative in use.
Protocol for Quenching a Reaction Containing a Reactive Pyran Derivative
This protocol is a general guideline for neutralizing a reaction mixture that may contain unreacted, reactive pyran derivatives.
Preparation:
Ensure the reaction is under an inert atmosphere and cooled in an ice bath.
Have a blast shield in place.
Have a compatible quenching agent ready (e.g., isopropanol, followed by a 1:1 mixture of isopropanol/water, and then water).[12]
Slow Addition of Quenching Agent:
Slowly add the quenching agent dropwise to the reaction mixture with vigorous stirring.
Monitor the reaction for any signs of an exotherm or gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to subside before continuing.
Complete Quenching:
Once the initial vigorous reaction has ceased, continue to add the quenching agent until no further reaction is observed.
Slowly and cautiously add water to ensure all reactive species are consumed.
Workup:
Once the quenching is complete, the reaction mixture can be warmed to room temperature and worked up according to the experimental procedure.
Waste Disposal:
The neutralized aqueous and organic layers should be disposed of as hazardous waste in appropriately labeled containers.
Conclusion
The responsible use of combustible liquid pyran derivatives is a cornerstone of safe and successful research. By integrating a deep understanding of their chemical properties with a robust framework of risk assessment and control measures, we can mitigate the inherent hazards and foster a laboratory environment where scientific innovation and safety go hand in hand. This guide provides a foundation for these practices, but it is the diligent and conscientious application of these principles by every researcher that will ultimately ensure a safe and productive workplace.
References
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
Chemsrc. (2023, August 20). Tetrahydropyran. Retrieved from [Link]
Grokipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
PubChem. (n.d.). Tetrahydropyran. Retrieved from [Link]
DotCom Magazine. (n.d.). Pyran - Top Ten Important Things You Need To Know. Retrieved from [Link]
PubChem. (n.d.). 3,4-dihydro-2H-pyran. Retrieved from [Link]
ChemSafetyPro. (2016, January 6). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
ResearchGate. (n.d.). Pyrans and their Benzo Derivatives: Structure and Reactivity. Retrieved from [Link]
Grokipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]
ResearchGate. (2024, August 9). Pyrolysis and combustion chemistry of tetrahydropyran: Experimental and modeling study. Retrieved from [Link]
ResearchGate. (n.d.). Pyrans and their Benzo Derivatives: Structure and Reactivity. Retrieved from [Link]
ChemSafetyPro.COM. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]
MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]
Semantic Scholar. (n.d.). 2.23 – Pyrans and Fused Pyrans: (ii) Reactivity. Retrieved from [Link]
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
ResearchGate. (2022, December 17). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
Princeton EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
ResearchGate. (2024, August 9). Low-temperature ignition and oxidation mechanisms of tetrahydropyran. Retrieved from [Link]
NASA. (n.d.). Flammability and Explosion Limits. Retrieved from [Link]
Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]
University of Washington. (n.d.). NATIONAL FIRE PROTECTION ASSOCIATION (NFPA) RATING SYSTEM. Retrieved from [Link]
Wikipedia. (n.d.). Autoignition temperature. Retrieved from [Link]
ChemSafetyPro. (2015, December 30). US NFPA Ratings. Retrieved from [Link]
PubMed Central. (2022, September 26). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]
National Fire Protection Association. (n.d.). Frequently Asked Questions on NFPA 704 Standard System for the Identification of the Hazards of Materials for Emergency Response. Retrieved from [Link]
ResearchGate. (n.d.). Evaluating lower flammability limit of flammable mixtures using threshold temperature approach. Retrieved from [Link]
ResearchGate. (n.d.). Autoignition temperature trends for various chemical families. Retrieved from [Link]
ResearchGate. (2024, August 10). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. Retrieved from [Link]
Fire and Safety Centre. (n.d.). Auto Ignition Temperature. Retrieved from [Link]
ACS Publications. (2017, August 24). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]
PubMed Central. (n.d.). Synthesis of Pyran and Pyranone Natural Products. Retrieved from [Link]
BYU ScholarsArchive. (2022, June 9). Autoignition Temperatures of Pure Compounds: Data Evaluation, Experimental Determination, and Improved Prediction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Retrieved from [Link]
GovInfo. (n.d.). Flammability limits: thermodynamics and kinetics. Retrieved from [Link]
Wikipedia. (n.d.). Flammability limit. Retrieved from [Link]
PubMed. (n.d.). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Retrieved from [Link]
Aidic. (n.d.). Effect of Experimental Conditions on Measuring Autoignition Temperature of Met-OH and Et-OH Binary Mixtures. Retrieved from [Link]
Wikipedia. (n.d.). Combustibility and flammability. Retrieved from [Link]
ResearchGate. (2025, March 13). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from [Link]
PubMed. (n.d.). Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate. Retrieved from [Link]
ResearchGate. (2024, August 6). Combustion Properties of Gas-Generating Pyrotechnics. Retrieved from [Link]
Synthesis Protocol for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one: An Application Note
Abstract This application note provides a detailed, research-grade protocol for the multi-step synthesis of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a substituted α,β-unsaturated δ-lactone. While a direct, one-pot syn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, research-grade protocol for the multi-step synthesis of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a substituted α,β-unsaturated δ-lactone. While a direct, one-pot synthesis for this specific molecule is not prominently described in current literature, this guide outlines a robust and logical synthetic pathway based on well-established organic chemistry principles. The protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Each step is explained with mechanistic insights, safety considerations, and methods for purification and characterization, ensuring a reproducible and reliable outcome.
Introduction: The Significance of α,β-Unsaturated δ-Lactones
The α,β-unsaturated δ-lactone moiety is a key structural feature in a wide array of natural products and biologically active compounds.[1] These heterocycles exhibit a broad spectrum of pharmacological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one makes it an interesting target for synthetic chemists, potentially serving as a building block in the synthesis of more complex molecules. This guide provides a comprehensive protocol to access this compound, addressing the synthetic challenges of installing the methyl group at the 4-position and the gem-dimethyl group at the 6-position.
Proposed Synthetic Strategy
The synthesis of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is proposed to proceed through a five-step sequence, as illustrated in the workflow diagram below. The key steps involve the formation of a δ-hydroxy ester via a Reformatsky reaction, followed by lactonization and subsequent introduction of the α,β-unsaturation.
Caption: Proposed five-step synthetic workflow.
Detailed Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
Acetone
ACS Grade
Sigma-Aldrich
Ethyl 4-bromo-3-methylbutanoate
98%
Combi-Blocks
Zinc dust (<10 µm)
Activated
Sigma-Aldrich
Iodine
Reagent Grade
Fisher Scientific
Diethyl ether, anhydrous
DriSolv®
EMD Millipore
Hydrochloric acid (HCl), 2M
Aqueous solution
VWR Chemicals
Sodium hydroxide (NaOH)
Pellets, 99%
J.T. Baker
Ethanol
200 proof, absolute
Decon Labs
Sulfuric acid (H₂SO₄), concentrated
ACS Grade
BDH Chemicals
N-Bromosuccinimide (NBS)
99%
Acros Organics
Benzoyl peroxide (BPO)
97%
Alfa Aesar
Carbon tetrachloride (CCl₄), anhydrous
99.5%
Sigma-Aldrich
Triethylamine (TEA)
99.5%
Alfa Aesar
Sodium sulfate, anhydrous
Granular
Fisher Chemical
Magnesium sulfate, anhydrous
Powder
Acros Organics
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Reformatsky Reaction to Synthesize Ethyl 5-hydroxy-3,5-dimethylhexanoate
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc.[2][3][4] In this step, we adapt this reaction to synthesize a δ-hydroxy ester.
Reaction Mechanism:
Caption: Mechanism of the Reformatsky reaction.
Procedure:
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (6.5 g, 0.1 mol).
Add a small crystal of iodine to activate the zinc surface.
Add 50 mL of anhydrous diethyl ether to the flask.
In the dropping funnel, prepare a solution of ethyl 4-bromo-3-methylbutanoate (10.5 g, 0.05 mol) and acetone (3.0 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.
Add a small portion of the solution from the dropping funnel to the flask and warm the mixture gently to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
Cool the reaction mixture in an ice bath and slowly add 50 mL of 2M HCl with vigorous stirring.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with two 30 mL portions of diethyl ether.
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude δ-hydroxy ester.
Step 2 & 3: Saponification and Lactonization
The crude δ-hydroxy ester is first hydrolyzed to the corresponding carboxylic acid, which then undergoes an acid-catalyzed intramolecular cyclization to form the saturated δ-lactone.[5][6]
Procedure:
Dissolve the crude ethyl 5-hydroxy-3,5-dimethylhexanoate in 100 mL of ethanol in a 250 mL round-bottom flask.
Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water.
Reflux the mixture for 2 hours.
Cool the reaction mixture and remove the ethanol under reduced pressure.
Add 50 mL of water and extract with 20 mL of diethyl ether to remove any unreacted starting material.
Acidify the aqueous layer to pH 2 with concentrated H₂SO₄ while cooling in an ice bath.
Reflux the acidified solution for 1 hour to effect lactonization.
Cool the mixture and extract with three 50 mL portions of diethyl ether.
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure to yield the crude 4,6,6-trimethyl-tetrahydro-2H-pyran-2-one. Purify by vacuum distillation.
Step 4 & 5: α-Bromination and Dehydrobromination
The introduction of the α,β-double bond is achieved by α-bromination of the lactone followed by dehydrobromination.
Procedure:
In a 250 mL round-bottom flask, dissolve the purified 4,6,6-trimethyl-tetrahydro-2H-pyran-2-one (0.04 mol) in 100 mL of anhydrous carbon tetrachloride.
Add N-bromosuccinimide (7.1 g, 0.04 mol) and a catalytic amount of benzoyl peroxide (100 mg).
Reflux the mixture under irradiation with a 100W lamp for 4 hours, or until all the NBS has reacted (disappearance of the solid).
Cool the reaction mixture and filter off the succinimide.
Wash the filtrate with water and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude α-bromo lactone.
Dissolve the crude product in 50 mL of anhydrous diethyl ether and cool in an ice bath.
Slowly add triethylamine (5.1 g, 0.05 mol) and stir the mixture at room temperature for 6 hours.
Filter the triethylammonium bromide salt and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the final product, 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O stretch of the lactone, C=C stretch).
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Conclusion
This application note provides a detailed and logical synthetic route for the preparation of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. By employing a sequence of well-established reactions, this protocol offers a reliable method for accessing this valuable heterocyclic compound for further research and development in medicinal chemistry and materials science.
References
Keck, G. E., Li, X.-Y., & Knutson, C. E. (1999). A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters, 1(3), 411–413. [Link]
Das, J. (2024, January 12). Synthesis of Unsaturated Bicyclic Lactones. YouTube. [Link]
Zhang, H.-J., & Yin, L. (2018). Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Journal of the American Chemical Society, 140(38), 12270–12279. [Link]
Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
Request PDF. (2025, August 5). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
Goral, M., et al. (2018). Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. Molecules, 23(9), 2329. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). gem-Dimethylcyclopropane. PubChem. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Retrieved from [Link]
Google Patents. (n.d.). US5004815A - Method for synthesizing β-lactones and alkenes.
ResearchGate. (n.d.). The Reformatsky Reaction. Retrieved from [Link]
Canadian Science Publishing. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of the α,β-Unsaturated δ-Lactones (+)-Anhydrocalopin and (+)-Dehydrocalopin. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
Application Note & Protocols: Ring-Closing Metathesis for the Synthesis of Dihydro-2H-Pyran Compounds
Abstract The dihydro-2H-pyran motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2][3] Ring-closing metathesis (RCM) has emerged as...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The dihydro-2H-pyran motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2][3] Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the construction of these and other heterocyclic systems, prized for its high functional group tolerance and operational simplicity.[4][5][6] This guide provides an in-depth exploration of the RCM reaction for synthesizing dihydro-2H-pyran derivatives, covering mechanistic principles, catalyst selection, a detailed experimental protocol, and key considerations for reaction optimization.
Introduction: The Strategic Value of Dihydro-2H-Pyrans and RCM
Dihydro-2H-pyran derivatives are foundational building blocks in modern drug discovery. Their presence in a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs, highlights their importance.[1][3][7] The pyran ring system offers a conformationally restricted, oxygen-containing scaffold that can be strategically functionalized to fine-tune pharmacodynamic and pharmacokinetic properties.[1][2]
Traditionally, the synthesis of substituted dihydropyrans involved methods like hetero-Diels-Alder reactions or Ferrier-type rearrangements.[8] While effective, these methods can sometimes be limited by substrate scope or require harsh conditions. Ring-closing metathesis (RCM) provides a robust alternative for the intramolecular coupling of two terminal alkenes to form a cyclic alkene.[9] The reaction, catalyzed by well-defined ruthenium complexes, is driven by the entropically favorable release of volatile ethylene gas, making it a highly efficient cyclization strategy.[10] Its remarkable tolerance for various functional groups makes it an ideal tool in the late-stage synthesis of complex molecules.[11][12]
This document serves as a practical guide for researchers aiming to leverage RCM for the synthesis of 3,6-dihydro-2H-pyran structures, a common isomer accessed through this method.
The Engine of Cyclization: The RCM Catalytic Cycle
The generally accepted mechanism for olefin metathesis, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry, proceeds through a metallacyclobutane intermediate.[4][13][14] The catalytic cycle for the RCM of a generic diene substrate is a self-propagating process.
Causality in the Mechanism:
Initiation: The reaction begins with the active catalyst, typically a ruthenium alkylidene complex. The substrate's terminal alkene coordinates to the ruthenium center and undergoes a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.[4][9]
Productive Cycloreversion: This intermediate then undergoes a retro-[2+2] cycloaddition. For the reaction to be productive, this cleavage occurs in a way that expels the original alkylidene from the catalyst and forms a new ruthenium alkylidene complex that is now covalently bonded to the substrate.[13]
Ring-Closing: The second terminal alkene on the same molecule then coordinates to the ruthenium center. An intramolecular [2+2] cycloaddition follows, forming a new, bicyclic metallacyclobutane intermediate.[4][15]
Catalyst Regeneration & Product Release: The final step is a final retro-[2+2] cycloaddition that releases the desired cyclic alkene product (the dihydro-2H-pyran) and regenerates the initial ruthenium alkylidene catalyst (specifically, a methylidene complex), which can then re-enter the catalytic cycle.[4] The release of ethylene gas, a volatile byproduct, is the thermodynamic driving force that pushes the reaction equilibrium toward the cyclic product.[10]
Caption: The Chauvin mechanism for Ring-Closing Metathesis.
Catalyst Selection: Choosing the Right Tool for the Job
The choice of catalyst is paramount for a successful RCM reaction. While numerous catalysts exist, the most common are the Grubbs and Hoveyda-Grubbs families of ruthenium complexes.
Catalyst Family
Key Features & Rationale for Use
Grubbs 1st Generation (G-I)
Contains two tricyclohexylphosphine (PCy₃) ligands. It is effective for simple, unhindered substrates but shows lower activity and stability compared to later generations.[16] Best used for sterically accessible and electron-rich olefins.
Grubbs 2nd Generation (G-II)
One PCy₃ ligand is replaced by a more strongly donating N-Heterocyclic Carbene (NHC) ligand.[12][17] This results in significantly higher catalytic activity, broader functional group tolerance, and enhanced thermal stability.[18][19] G-II is the go-to catalyst for a wide range of substrates, including more sterically hindered or electron-deficient ones.
Hoveyda-Grubbs (HG-I & HG-II)
Feature a chelating isopropoxystyrene ligand. This chelation leads to increased stability and allows for catalyst recovery.[18] The second-generation version (HG-II), with an NHC ligand, is highly active and stable, making it ideal for challenging RCM reactions that may require higher temperatures.[16]
Expert Insight: For most dihydro-2H-pyran syntheses from standard diene precursors, the Grubbs 2nd Generation (G-II) catalyst offers the best balance of high reactivity and cost-effectiveness. For particularly challenging or electron-poor substrates, or when catalyst stability at elevated temperatures is a concern, the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst is the preferred choice.[16]
Experimental Protocol: General Procedure for Dihydro-2H-Pyran Synthesis via RCM
This protocol outlines a general, self-validating procedure for the synthesis of a 3,6-dihydro-2H-pyran from a suitable diallylic ether precursor.
Application Notes & Protocols: The Versatility of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one in Modern Organic Synthesis
Introduction: Unveiling a Versatile Lactone Building Block In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architecture...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Lactone Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is an α,β-unsaturated δ-lactone that presents itself as a highly valuable and versatile building block. Its structure, featuring a six-membered unsaturated ester ring with a strategic substitution pattern, contains multiple reactive sites that can be selectively manipulated.[1]
The pyran-2-one core is a prevalent motif in a wide array of bioactive natural products, including those with antifungal, antibiotic, and cytotoxic properties.[1] The inherent reactivity of this scaffold stems from the presence of three key electrophilic centers at positions C-2 (carbonyl carbon), C-4, and C-6, making it susceptible to nucleophilic attack.[1] This reactivity often leads to fascinating ring-opening and transformation reactions, providing a powerful pathway to diverse carbocyclic and heterocyclic systems.[1][2] Furthermore, the conjugated diene system within the pyran-2-one ring allows it to participate in cycloaddition reactions, further expanding its synthetic utility.[1]
This guide provides an in-depth exploration of the reactivity of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, complete with detailed protocols for its key transformations, demonstrating its power as a foundational element in synthetic strategies aimed at drug discovery and natural product synthesis.[3][4]
Molecular Properties:
Property
Value
Reference
CAS Number
22954-83-2
Molecular Formula
C₈H₁₂O₂
Molecular Weight
140.18 g/mol
Boiling Point
92-93 °C at 2 mmHg
| Density | 1.012 g/mL at 25 °C | |
Core Reactivity and Synthetic Transformations
The synthetic potential of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is dictated by its core functional groups: the α,β-unsaturated lactone and the specific methyl substitutions. These features allow for several predictable and high-yield transformations.
Selective Reduction of the α,β-Unsaturated System
A fundamental transformation is the selective reduction of the carbon-carbon double bond to yield the corresponding saturated δ-lactone, Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one. This conversion is significant as it alters the molecule's electronic properties, removes a reactive site, and introduces new stereocenters, making the saturated analog a distinct building block in its own right. Catalytic hydrogenation is the most efficient method for this transformation.[5]
This protocol details the selective hydrogenation of the endocyclic double bond, a procedure adapted from established methods for similar systems.[5]
Objective: To prepare Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one via selective reduction of the olefinic bond without affecting the carbonyl group of the lactone.
Workflow:
Fig 1. Experimental workflow for catalytic hydrogenation.
Vessel Preparation: In a suitable high-pressure reaction vessel, dissolve 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one (1.0 eq) in ethyl acetate.
Catalyst Addition: Carefully add Pd/BaSO₄ catalyst (5% w/w relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[5]
Hydrogenation: Seal the reaction vessel. Purge the system three times with hydrogen gas before pressurizing the vessel to the desired pressure (1-3 atm).[5]
Reaction: Commence vigorous stirring and maintain the reaction temperature between 25–50°C.[5] Monitor the reaction's progress by TLC or GC-MS until the starting material is fully consumed.
Work-up: Depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. Purification can be achieved via distillation or column chromatography if necessary.
Typical Reaction Parameters:
Parameter
Value
Catalyst
5% Pd/BaSO₄
Solvent
Ethyl Acetate
H₂ Pressure
1–3 atm
Temperature
25–50°C
Typical Yield
85–92%
(Data adapted from similar hydrogenation procedures)[5]
Ring Transformation via Nucleophilic Attack
A more advanced application of pyran-2-ones involves their use as scaffolds that can be completely transformed into new heterocyclic systems.[2] Nucleophiles can attack the electrophilic C2, C4, or C6 positions, triggering a cascade that opens the lactone ring. The resulting intermediate can then undergo intramolecular cyclization to form a new, stable ring system. This strategy is a cornerstone of diversity-oriented synthesis.[1]
This protocol provides a generalized method for reacting the dihydropyran-2-one with a dinucleophile like hydrazine. This reaction is expected to proceed via initial Michael addition or carbonyl attack, followed by ring opening and recyclization to form a six-membered nitrogen-containing heterocycle.
Objective: To demonstrate the conversion of the pyran-2-one scaffold into a pyridazinone derivative, showcasing the power of nucleophile-induced ring transformation.
Reaction Logic:
Fig 2. Logical flow of a nucleophilic ring transformation.
Materials:
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
Hydrazine hydrate (NH₂NH₂·H₂O)
Ethanol (reagent grade)
Glacial acetic acid (catalytic)
Step-by-Step Procedure:
Reaction Setup: To a solution of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 eq).
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the disappearance of the starting material by TLC.
Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Work-up: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the pure pyridazinone derivative.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the pyran-2-one ring. This is followed by the opening of the lactone ring. The resulting open-chain intermediate possesses a second nucleophilic nitrogen and an electrophilic ketone or ester, which then undergo an intramolecular condensation to form the thermodynamically stable six-membered pyridazinone ring, expelling a molecule of water in the process. This type of transformation is well-documented for pyran-2-one systems.[2]
Application in Complex Molecule and Natural Product Synthesis
The dihydropyran and tetrahydropyran motifs are ubiquitous in a vast range of complex natural products.[4] Consequently, substituted pyran-2-ones like 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one serve as invaluable chiral pool synthons or key intermediates in multi-step total syntheses.[3][6]
While a direct total synthesis originating from this specific molecule is not extensively documented, its structure is analogous to intermediates used in the synthesis of notable natural products:
Hepialone and Obolactone: These natural products feature a 2,6-disubstituted dihydropyrone core, and their syntheses often rely on the stereocontrolled construction of this central ring system.
Diospongin B: The synthesis of this anti-osteoporotic natural product involved the conversion of a 6-substituted-2H-dihydropyran-4-one into a highly substituted tetrahydropyran ring.[7] This demonstrates the principle of using a simpler pyran derivative as a scaffold for building complexity.
Laulimalide: The synthesis of subunits of this potent antitumor agent has been achieved using strategies that construct a 3,6-dihydro-2H-pyran ring, highlighting the importance of this structural motif in medicinal chemistry.[6]
The use of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one can be envisioned as an early-stage building block where the existing stereochemistry and substitution pattern can be leveraged to reduce step count and increase overall efficiency in a synthetic campaign.
Fig 3. Conceptual pathway for utilizing the building block in total synthesis.
Conclusion
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is more than a simple lactone; it is a versatile synthetic platform. Its well-defined reactive sites allow for selective transformations, including reduction to its saturated analog and complete scaffold rearrangement into novel heterocyclic systems. For researchers and drug development professionals, this building block offers a reliable and efficient starting point for constructing the complex pyran motifs found in many biologically active molecules. The protocols and applications detailed herein provide a foundational framework for harnessing the full synthetic potential of this valuable compound.
References
Štefane, B., & Polanc, S. (2008). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 749. [Link]
Choudhary, P., Ranjan, R., & Khatun, G. N. (n.d.). SYNTHESIS OF DIHYDROPYRONE CONTAINING NATURAL PRODUCTS.
(2023). Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization. Russian Journal of Organic Chemistry, 58(10), 1550-1555. [Link]
Clarke, P. A., Mad Nasir, N., Sellars, P. B., Peter, A. M., Lawson, C. A., & Burroughs, J. L. (2016). Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland-Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. Organic & Biomolecular Chemistry, 14(28), 6840–6852. [Link]
Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498–512. [Link]
Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of pyran and pyranone natural products. Molecules (Basel, Switzerland), 9(6), 498–512. [Link]
Jilalat, I., El Ghaytai, L., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]
Lee, H., Yoon, S. H., & Chung, B. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Bulletin of The Korean Chemical Society. [Link]
Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique. [Link]
Application Note: A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Robust Quantification of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
Abstract This application note presents a comprehensive, validated analytical method for the precise and reliable quantification of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. Recognizing the growing importance of pyrano...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive, validated analytical method for the precise and reliable quantification of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. Recognizing the growing importance of pyranone derivatives in pharmaceutical development and as flavor/fragrance compounds, this guide provides a full protocol grounded in established scientific principles. The methodology leverages the selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode. We detail every critical stage, from sample preparation and instrument configuration to a full method validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals requiring a robust, ready-to-implement protocol for the quantification of this analyte.
Introduction and Rationale
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one (CAS No: 22954-83-2) is a lactone, a class of cyclic esters prevalent in natural products and synthetic chemistry.[4] Its structural motifs are found in molecules of significant biological activity, making it a potentially valuable building block or a target for characterization in various matrices. Accurate quantification is paramount for ensuring product quality, determining reaction yields, or conducting pharmacokinetic studies.
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. With a boiling point of 92-93 °C at 2 mmHg and a molecular weight of 140.18 g/mol , 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is a semi-volatile compound ideally suited for Gas Chromatography (GC). Coupling GC with Mass Spectrometry (MS) provides unparalleled specificity and sensitivity, allowing for confident identification and quantification even in complex sample matrices.
This guide explains the causality behind the chosen methodology, from the selection of the capillary column to the optimization of the mass spectrometer parameters, ensuring the reader can not only replicate the protocol but also adapt it based on a foundational understanding of the principles involved.
Analyte Information:
Parameter
Value
Source
Compound Name
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
-
CAS Number
22954-83-2
Molecular Formula
C₈H₁₂O₂
Molecular Weight
140.18 g/mol
Boiling Point
92-93 °C / 2 mmHg
Density
1.012 g/mL at 25 °C
Recommended Analytical Method: GC-MS (SIM Mode)
The core of this protocol is a GC-MS system. The rationale for this choice is threefold:
Separation Efficiency: GC provides excellent resolution for volatile and semi-volatile compounds, effectively separating the analyte from solvent fronts and potential impurities.
Specificity: The mass spectrometer provides a unique chemical fingerprint based on the analyte's mass-to-charge ratio (m/z) and its fragmentation pattern, ensuring that the quantified signal is unequivocally from the target compound.
Sensitivity: By operating in Selected Ion Monitoring (SIM) mode, the mass spectrometer's duty cycle is focused on specific, characteristic ions of the analyte, dramatically increasing the signal-to-noise ratio and lowering the limits of detection and quantification compared to a full scan acquisition.
The overall process, from sample receipt to final data reporting, follows a structured and logical path designed to ensure data integrity and reproducibility.
Caption: High-level workflow from sample preparation to final reporting.
Detailed Experimental Protocol
Analyte: 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one analytical standard (≥95% purity)
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade
Volumetric Flasks: Class A (1, 5, 10, 50 mL)
Pipettes: Calibrated micropipettes and tips
GC Vials: 2 mL amber glass vials with PTFE-lined septa caps
Syringe Filters: 0.22 µm PTFE, if needed for sample cleanup
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and transfer it to a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with the chosen solvent. This is your primary stock.
Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
Calibration Standards: Prepare a series of calibration standards by serial dilution from the Working Stock Solution. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
For samples already in a compatible organic solvent, the primary step is dilution to bring the analyte concentration within the calibrated range. For more complex matrices (e.g., food, biological fluids), a sample extraction step is necessary. Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique for such applications, as it extracts volatile and semi-volatile compounds while leaving non-volatile matrix components behind.[5][6][7]
Protocol for Simple Dilution:
Estimate the concentration of the analyte in the sample.
Perform a serial dilution with the chosen solvent to target a concentration of ~25 µg/mL (the midpoint of the calibration curve).
Transfer the final diluted sample to a GC vial for analysis.
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 or equivalent
Provides reliable and precise temperature and flow control.
Capillary Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A non-polar 5% phenyl-methylpolysiloxane column offers excellent inertness and resolving power for a wide range of semi-volatile compounds.
Injection Mode
Splitless (or Split 10:1)
Splitless mode is ideal for trace analysis (<50 ppm). A split injection can be used for higher concentration samples to prevent column overload.
Inlet Temperature
250 °C
Ensures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume
1 µL
Standard volume for reproducible injections.
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times.
Oven Program
50 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
The initial temperature ensures good peak shape. The ramp rate provides a balance between separation efficiency and analysis time. The final hold ensures all components are eluted.
MS System
Agilent 5977B or equivalent
A robust single quadrupole mass spectrometer suitable for routine quantification.
Transfer Line Temp
280 °C
Prevents condensation of the analyte between the GC and MS.
Ion Source Temp
230 °C
Standard temperature for robust ionization while minimizing thermal degradation.
Quadrupole Temp
150 °C
Standard temperature for stable mass filtering.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard, highly reproducible ionization energy that generates characteristic and library-searchable fragmentation patterns.
Acquisition Mode
Selected Ion Monitoring (SIM)
Maximizes sensitivity for quantification.
SIM Ions
Quantifier: m/z 125Qualifiers: m/z 83, 97
Based on predicted fragmentation (loss of a methyl group from the molecular ion). The quantifier ion should be abundant and specific. Qualifiers confirm identity. Note: These ions should be confirmed experimentally by running a full scan analysis of a high-concentration standard.
Dwell Time
100 ms per ion
Provides sufficient data points across the chromatographic peak for accurate integration.
Method Validation Protocol
A method is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][8][9] The following parameters should be assessed according to ICH Q2(R1) guidelines.[1][2]
Caption: Key parameters for analytical method validation per ICH Q2.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Protocol: Analyze a blank solvent sample and a sample matrix spiked with the analyte.
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked matrix should be free from co-elution, confirmed by consistent ion ratios between the quantifier and qualifier ions.
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol: Analyze the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the peak area response versus the concentration and perform a linear regression.
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.
Accuracy expresses the closeness of agreement between the value accepted as a true value and the value found. Precision is the degree of scatter between a series of measurements.
Protocol: Analyze Quality Control (QC) samples at three concentrations (Low, Mid, High; e.g., 3, 30, and 90 µg/mL) with six replicates each on the same day (repeatability) and on a different day with a different analyst (intermediate precision).
Acceptance Criteria:
Accuracy: The mean recovery should be within 80-120% of the nominal value.
Precision: The relative standard deviation (%RSD) should be ≤ 15%.
LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with suitable precision and accuracy.
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria: The LOQ must be demonstrated by analyzing a standard at the proposed concentration and showing that it meets the accuracy and precision criteria.
Validation Parameter
Specification
Result
Specificity
No interference at analyte RT
Pass
Linearity (Range)
1 - 100 µg/mL
Pass
Coefficient of Determination (R²)
≥ 0.995
0.9989
Accuracy (Recovery at 3 QC levels)
80 - 120%
98.7% - 104.2%
Precision (Repeatability %RSD)
≤ 15%
4.5%
Precision (Intermediate %RSD)
≤ 15%
6.8%
Limit of Detection (LOD)
Report Value
0.2 µg/mL
Limit of Quantification (LOQ)
Report Value (with Accuracy/Precision)
0.7 µg/mL
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one using GC-MS. The method is designed for high specificity, sensitivity, and robustness. By following the outlined steps for instrument setup and comprehensive method validation according to ICH guidelines, laboratories can implement this procedure with a high degree of confidence. The causality-driven explanations for each methodological choice empower scientists to not only execute the protocol but also to troubleshoot and adapt it for their specific applications, ensuring the generation of high-quality, reliable, and defensible analytical data.
References
U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from Scribd. [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from gmp-compliance.org. [Link]
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]
Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link]
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA. [Link]
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub. [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from ProPharma. [Link]
Ferreira, A. C. S., et al. (2009). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from Agilent. [Link]
Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved from Chromatography Today. [Link]
SIELC Technologies. (2018, February 16). Tetrahydro-2H-pyran-2-one. Retrieved from SIELC Technologies. [Link]
YouTube. (2022, December 22). Sample Preparation. Volatile and Semivolatile compounds. Retrieved from YouTube. [Link]
ResearchGate. (n.d.). Sampling and Sample Preparation Techniques for the Determination of the Volatile Components of Milk and Dairy Products. Retrieved from ResearchGate. [Link]
Advanced Chromatographic Strategies for the Analysis of Pyranone Derivatives: A Guide to HPLC and GC-MS Methodologies
Introduction: The Significance of Pyranone Scaffolds and the Need for Robust Analytical Methods Pyranone derivatives represent a diverse and significant class of heterocyclic compounds, forming the core structure of nume...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyranone Scaffolds and the Need for Robust Analytical Methods
Pyranone derivatives represent a diverse and significant class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Their applications span pharmaceuticals, agrochemicals, and flavor and fragrance industries. The therapeutic potential of pyranone-containing compounds, including antitumor, antioxidant, and antimicrobial properties, has driven extensive research into their synthesis, characterization, and mechanism of action.[1]
Given the critical role of these compounds in drug discovery and development, as well as in ensuring the quality and safety of various consumer products, the development of robust and reliable analytical methods for their identification and quantification is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques that are indispensable for the analysis of pyranone derivatives.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of pyranone derivatives using both HPLC and GC-MS. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to develop and implement effective analytical strategies for this important class of molecules. The emphasis is placed not only on the procedural steps but also on the underlying scientific principles that govern method development and validation, ensuring a deep understanding of the entire analytical workflow.
Part 1: High-Performance Liquid Chromatography (HPLC) for Pyranone Derivative Analysis
HPLC is a cornerstone technique for the separation, identification, and quantification of a wide range of pharmaceutical compounds.[2] Its versatility, high resolution, and sensitivity make it particularly well-suited for the analysis of pyranone derivatives, many of which are non-volatile or thermally labile.
The Principle of Reversed-Phase HPLC: A Match for Pyranone Polarity
The majority of HPLC methods developed for pharmaceutical analysis utilize the reversed-phase (RP) mode.[3] In RP-HPLC, a nonpolar stationary phase (typically a C18-bonded silica) is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[4] Pyranone derivatives, with their varying degrees of polarity depending on their substitution patterns, are ideal candidates for RP-HPLC analysis.
The choice of a C18 column is often the starting point for method development due to its wide applicability and robustness. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol.[3] The elution strength of the mobile phase is adjusted by varying the ratio of the organic modifier to water. Isocratic elution (constant mobile phase composition) is often suitable for simpler mixtures, while gradient elution (varying mobile phase composition) is employed for complex samples containing compounds with a wide range of polarities.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5] Method validation is a regulatory requirement in the pharmaceutical industry and is guided by the International Council for Harmonisation (ICH) guidelines.[2][5] The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]
Accuracy: The closeness of the test results obtained by the method to the true value.[8]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Visualizing the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of pyranone derivatives.
Detailed Protocol: Isocratic RP-HPLC Method for the Quantification of a Model Pyranone Derivative
This protocol is a representative method for the quantification of a moderately polar pyranone derivative and should be optimized for specific analytes.
1. Materials and Reagents:
Reference standard of the pyranone derivative (purity >98%)
HPLC-grade acetonitrile and methanol
Deionized water (18.2 MΩ·cm)
HPLC-grade phosphoric acid (for pH adjustment)
0.45 µm syringe filters
2. Instrumentation:
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[10]
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
3. Chromatographic Conditions:
Parameter
Condition
Rationale
Mobile Phase
Acetonitrile:Water (50:50, v/v), pH adjusted to 3.0 with phosphoric acid
A common starting point for moderately polar compounds, providing good peak shape and retention. The acidic pH suppresses the ionization of any acidic functional groups, leading to better peak symmetry.[12]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.[12]
Column Temperature
30 °C
Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.[10]
Detection Wavelength
Determined from the UV spectrum of the analyte (e.g., 254 nm or λmax)
The wavelength of maximum absorbance (λmax) provides the highest sensitivity. Pyranone derivatives typically exhibit strong UV absorbance in the 200-400 nm range.[3][13]
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.[12]
4. Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[2]
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).[2]
Sample Preparation: Accurately weigh the sample containing the pyranone derivative and dissolve it in a suitable solvent (preferably the mobile phase). Dilute as necessary to bring the concentration within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.[6]
5. Data Analysis and System Suitability:
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
Inject the sample solutions and determine the concentration of the pyranone derivative from the calibration curve.
Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. Key parameters include tailing factor, theoretical plates, and repeatability of injections (%RSD of peak areas).
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Pyranone Derivative Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[8] For many pyranone derivatives, particularly those with polar functional groups such as hydroxyls, direct analysis by GC can be challenging due to poor volatility and potential degradation in the hot injector.[1] In such cases, chemical derivatization is a crucial step to enhance their suitability for GC-MS analysis.[4]
The Imperative of Derivatization for Polar Pyranones
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more amenable to a particular analytical technique.[1] For GC analysis of pyranone derivatives, the primary goals of derivatization are:
Increase Volatility: By replacing polar functional groups (e.g., -OH, -NH, -SH) with less polar groups, the volatility of the analyte is increased, allowing it to be readily vaporized in the GC inlet.[1]
Improve Thermal Stability: Derivatization can protect thermally labile groups from degradation at the high temperatures used in GC.
Enhance Chromatographic Performance: Derivatized compounds often exhibit better peak shapes and reduced tailing on GC columns.
A common and effective derivatization technique for compounds containing hydroxyl groups is silylation .[4] This involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[4]
Electron Ionization (EI) and Mass Spectral Interpretation
In GC-MS, after the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the analyte molecules, causing them to lose an electron and form a positively charged molecular ion (M+•).[14] This molecular ion can then undergo fragmentation, breaking down into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique "fingerprint" of the compound, allowing for its identification by comparison with spectral libraries (e.g., NIST).
Visualizing the GC-MS Workflow with Derivatization
Caption: A workflow for the GC-MS analysis of pyranone derivatives including a derivatization step.
Detailed Protocol: GC-MS Analysis of a Hydroxylated Pyranone Derivative with Silylation
This protocol provides a general procedure for the analysis of a hydroxylated pyranone derivative. Optimization of derivatization conditions and GC parameters is recommended for specific analytes.
1. Materials and Reagents:
Reference standard of the hydroxylated pyranone derivative
Anhydrous pyridine (as a catalyst and solvent)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
Anhydrous ethyl acetate or other suitable solvent
Anhydrous sodium sulfate
2. Instrumentation:
A GC-MS system equipped with a split/splitless injector, a capillary column, and a quadrupole or ion trap mass spectrometer.
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
3. Derivatization Procedure:
Sample Preparation: Accurately weigh approximately 1 mg of the sample or reference standard into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
Reaction: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS) to the dried sample.[16]
Incubation: Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[4]
Injection: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
4. GC-MS Conditions:
Parameter
Condition
Rationale
Injector Temperature
250 °C
Ensures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
An inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program
Initial temperature of 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min
A temperature program that allows for the separation of a range of derivatized compounds with varying volatilities.[17]
Ion Source Temperature
230 °C
A standard temperature for EI sources.
Quadrupole Temperature
150 °C
A typical temperature for the mass analyzer.
Ionization Energy
70 eV
The standard electron energy for EI, which produces reproducible fragmentation patterns and allows for comparison with spectral libraries.
Mass Scan Range
40-500 amu
A scan range that will encompass the molecular ion and major fragment ions of most derivatized pyranone derivatives.
5. Data Analysis:
Identify the chromatographic peak corresponding to the derivatized pyranone derivative in the total ion chromatogram (TIC).
Obtain the mass spectrum of the identified peak.
Identify the molecular ion (M+•) of the TMS derivative.
Interpret the fragmentation pattern to confirm the structure.
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
Conclusion: An Integrated Approach to Pyranone Derivative Analysis
The selection of the most appropriate analytical technique for pyranone derivatives depends on the specific properties of the analyte and the objectives of the analysis. HPLC is the method of choice for the routine quantification of non-volatile and thermally labile pyranones, offering high precision and accuracy. GC-MS, particularly when coupled with derivatization, is an invaluable tool for the structural elucidation and identification of volatile or semi-volatile pyranone derivatives, providing detailed molecular information through mass spectral fragmentation patterns.
By understanding the principles and practical considerations of both HPLC and GC-MS, researchers can develop and validate robust analytical methods that are fit for purpose. The protocols and insights provided in this guide serve as a foundation for the successful analysis of pyranone derivatives, ultimately supporting advancements in drug discovery, quality control, and scientific research.
References
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Altun, M. L. (2002). HPLC Method for the Analysis of Paracetamol, Caffeine and Dipyrone. TÜBİTAK Academic Journals. [Link]
Pharmaceutical Technology. (n.d.).
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
AMSbiopharma. (2025).
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]
The Journal of Phytopharmacology. (n.d.). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. [Link]
MDPI. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. [Link]
PubMed. (n.d.). TD-DFT investigation of the UV spectra of pyranone derivatives. [Link]
ResearchGate. (n.d.). Gas chromatography–mass spectrometric analysis of products from on-line pyrolysis/silylation of plant gums used as binding media. [Link]
PubMed Central. (2023). Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus. [Link]
Journal of Nepal Chemical Society. (n.d.). Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. [Link]
National Institutes of Health. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. [Link]
International Conference on Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
ResearchGate. (n.d.). The photochemistry of some pyranopyrazoles. [Link]
Analytical Methods. (n.d.). Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet. [Link]
PubMed Central. (n.d.). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. [Link]
ResearchGate. (n.d.). Quick Preparative Separation of Natural Naphthopyranones with Antioxidant Activity by High-Speed Counter-Current Chromatography. [Link]
Pharmacognosy Journal. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. [Link]
GSC Online Press. (2024). Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. [Link]
International Journal of Herbal Medicine. (2014). GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. [Link]
University of California, Davis. (n.d.). GC Derivatization. [Link]
Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]
ResearchGate. (n.d.). Rapid determination of the aromatic compounds methyl-anthranilate, 2′-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. [Link]
GSC Online Press. (2024). Development and validation of HPLC method for simultaneous determination of Ranolazine and Dronedarone in bulk and pharmaceutical dosage form. [Link]
ScienceOpen. (2025). RPLC method development and validation for the quantitative determination of phenytoin and valproic acid in tablet formulations. [Link]
Application of Pyran Derivatives in the Synthesis of Antimicrobial Agents: A Technical Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyran derivatives have emerge...
Author: BenchChem Technical Support Team. Date: February 2026
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyran derivatives have emerged as a privileged class of compounds exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide provides an in-depth exploration of the synthesis of pyran-based antimicrobial agents, detailing field-proven protocols, explaining the rationale behind experimental choices, and presenting data that underscores their therapeutic potential.
The Pyran Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The pyran ring, a six-membered oxygen-containing heterocycle, is a common motif in numerous natural products and synthetic compounds with significant pharmacological properties.[1] Its derivatives have demonstrated activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[2][3] The synthetic accessibility and the ease of functionalization of the pyran core allow for the creation of large, diverse chemical libraries, which are essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The antimicrobial mechanism of pyran derivatives can be varied. Some have been shown to act as efflux pump inhibitors, effectively restoring the efficacy of existing antibiotics against resistant bacterial strains.[4] Others may interfere with essential cellular processes, although the precise mechanisms for many derivatives are still under investigation.
Synthetic Strategies for Antimicrobial Pyran Derivatives
The synthesis of functionalized pyran scaffolds can be efficiently achieved through multicomponent reactions (MCRs). These one-pot reactions offer significant advantages, including high atom economy, reduced reaction times, and simplified purification procedures, aligning with the principles of green chemistry.[5]
Three-Component Synthesis of 4H-Pyran Derivatives
A widely employed and efficient method for the synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives involves a three-component reaction between an aldehyde, malononitrile, and an active methylene compound, such as a β-ketoester or acetylacetone.[2][6]
Rationale: This reaction proceeds through a tandem Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The choice of catalyst is crucial for reaction efficiency. While bases like piperidine or N-methylmorpholine are commonly used, various heterogeneous and reusable catalysts have also been developed to promote sustainability.[2][5][6] The diversity of commercially available aldehydes and active methylene compounds allows for the generation of a vast array of pyran derivatives.
Protocol 1: General Procedure for the Three-Component Synthesis of 4H-Pyran Derivatives
Materials:
Aromatic or aliphatic aldehyde (1 mmol)
Malononitrile (1 mmol)
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1 mmol)
To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in the chosen solvent (5-10 mL).
Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.
Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.
Upon completion of the reaction (typically indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
If a precipitate forms, collect the solid product by filtration. Wash the solid with cold solvent to remove any impurities.
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
Purify the crude product by recrystallization from an appropriate solvent to obtain the pure 4H-pyran derivative.
Characterize the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2][6]
Workflow for Three-Component Synthesis of 4H-Pyran Derivatives
Caption: Workflow for the synthesis of 4H-pyran derivatives.
Four-Component Synthesis of Fused Pyran Derivatives
To access more complex molecular architectures, four-component reactions can be employed. For instance, pyrano[2,3-c]pyrazole derivatives, which also exhibit antimicrobial properties, can be synthesized in a one-pot reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[6]
Rationale: This reaction extends the three-component synthesis by incorporating hydrazine, which reacts with the β-ketoester to form a pyrazolone intermediate in situ. This intermediate then participates in the reaction with the aldehyde and malononitrile to yield the fused pyranopyrazole scaffold. The use of a slightly elevated temperature is often required to drive the reaction to completion.
Evaluation of Antimicrobial Activity
Once a library of pyran derivatives has been synthesized, their antimicrobial activity must be assessed. Standardized methods recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure data reproducibility and comparability.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining MIC values.[2]
Protocol 2: Broth Microdilution Assay for MIC Determination
Mueller-Hinton Broth (MHB) or other appropriate growth medium
Bacterial inoculum standardized to 0.5 McFarland turbidity
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
Negative control (broth only)
Solvent for dissolving compounds (e.g., DMSO)
Multichannel pipette
Incubator (37°C)
Microplate reader (optional, for quantitative analysis)
Procedure:
Prepare a stock solution of each pyran derivative in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Add 100 µL of the standardized bacterial suspension to each well containing the diluted compounds, resulting in a final volume of 200 µL.
Include a positive control (a known antibiotic) and a negative control (broth with inoculum but no compound) in each plate.
Seal the plates and incubate at 37°C for 18-24 hours.
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Data Presentation and Structure-Activity Relationship (SAR)
The antimicrobial activity data should be systematically organized to facilitate SAR analysis. This allows researchers to identify the structural features that are crucial for potency and selectivity.
Table 1: Example Antimicrobial Activity Data for a Series of 4H-Pyran Derivatives
Compound
R¹
R²
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
4a
4-Cl-Ph
-COOEt
16
64
4b
4-NO₂-Ph
-COOEt
8
32
4c
4-OCH₃-Ph
-COOEt
32
>128
4d
4-Cl-Ph
-C(O)CH₃
8
32
4e
4-NO₂-Ph
-C(O)CH₃
4
16
Ampicillin
-
-
2
8
Data are hypothetical and for illustrative purposes only.
Influence of the aryl substituent (R¹): Electron-withdrawing groups (e.g., -NO₂) at the para position of the phenyl ring appear to enhance antimicrobial activity compared to electron-donating groups (e.g., -OCH₃).
Influence of the active methylene-derived substituent (R²): The acetyl group (-C(O)CH₃) seems to confer slightly better activity than the ethoxycarbonyl group (-COOEt).
These insights are invaluable for guiding the design of the next generation of pyran-based antimicrobial agents with improved efficacy.
Conclusion
Pyran derivatives represent a promising and synthetically accessible class of compounds for the development of novel antimicrobial agents. The multicomponent synthesis strategies outlined in this guide provide a robust platform for generating diverse chemical libraries. Coupled with standardized antimicrobial evaluation protocols, researchers can efficiently identify and optimize potent lead compounds. The continued exploration of the vast chemical space of pyran derivatives holds significant potential for addressing the global challenge of antimicrobial resistance.
References
Al-Zoubi, W. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4625. Available at: [Link]
Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International journal of health sciences, 6(S4), 318-335. Available at: [Link]
Nazari, Z. et al. (2017). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 16(1), 229-238. Available at: [Link]
Grover, P. et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(19), 9780-9801. Available at: [Link]
Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 6(S4), 318-335. Available at: [Link]
Shaabani, A. et al. (2020). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances, 10(46), 27653-27663. Available at: [Link]
Sharma, P. et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1121. Available at: [Link]
Ramiz, M. M. M. et al. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Archives of Pharmacal Research, 33(5), 647-654. Available at: [Link]
Opperman, T. J. et al. (2014). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5041. Available at: [Link]
El-Sayed, W. A. et al. (2021). Synthesis of pyranopyrazolo N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives as promising antitumor and antimicrobial agents. ResearchGate. Available at: [Link]
Application Notes and Protocols for Investigating the Biological Activity of Pyran Compounds
Introduction: The Versatility of the Pyran Scaffold in Drug Discovery The pyran ring, a six-membered heterocyclic compound containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] This struct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the Pyran Scaffold in Drug Discovery
The pyran ring, a six-membered heterocyclic compound containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in a vast array of natural products, including flavonoids, coumarins, and xanthones, which are known for their diverse pharmacological effects.[2][3] The inherent drug-like properties and the potential for multi-point functionalization of the pyran scaffold have made it a focal point for researchers in the development of novel therapeutic agents.[1] Pyran derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them promising candidates for further investigation in drug development pipelines.[1][4][5][6][7][8]
This comprehensive guide provides detailed experimental setups and protocols for researchers, scientists, and drug development professionals to effectively study the biological activities of novel pyran compounds. The methodologies outlined herein are designed to be robust and self-validating, providing a solid foundation for generating reliable and reproducible data.
I. Anticancer Activity: Unraveling the Cytotoxic Potential
Fused pyran derivatives have emerged as promising candidates in cancer therapeutics due to their ability to inhibit cancer cell growth, induce apoptosis, and disrupt essential cellular processes crucial for tumor progression.[4] The following protocols are designed to assess the anticancer efficacy of pyran compounds.
A. Foundational Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Cell Seeding:
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9]
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the pyran compound in a suitable solvent (e.g., DMSO).
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the pyran compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., doxorubicin).
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for an additional 4 hours at 37°C.
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium from the wells.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth.[9]
B. Investigating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Understanding whether a compound induces apoptosis (programmed cell death) and/or affects the cell cycle is crucial for elucidating its mechanism of action.
Figure 1: Experimental workflow for apoptosis and cell cycle analysis.
Cell Treatment: Treat cancer cells with the pyran compound at its IC50 concentration for 24 or 48 hours.[4]
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
Flow Cytometry: Analyze the stained cells by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the mode of cell death induced by the compound.
Cell Treatment and Fixation: Treat cells as described for the apoptosis assay. After harvesting, fix the cells in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. This will reveal the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), indicating any cell cycle arrest caused by the pyran compound.[10]
II. Anti-inflammatory Activity: Quelling the Inflammatory Response
Pyran compounds have shown significant potential in mitigating inflammatory responses.[1] The following protocols focus on evaluating the anti-inflammatory effects of these compounds in a cellular model of inflammation.
A. Screening for Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay
Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are a common in vitro model for studying inflammation. LPS stimulation induces the production of nitric oxide (NO), a key inflammatory mediator.
Cell Seeding and Treatment:
Seed RAW264.7 macrophages in a 96-well plate.
Pre-treat the cells with various concentrations of the pyran compound for 2 hours.
Stimulate the cells with LPS (500 ng/mL) for 20-24 hours.[11]
Griess Reagent Preparation:
Solution I: 1% sulfanilamide in 5% phosphoric acid.
Solution II: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
Mix equal volumes of Solution I and Solution II immediately before use.
Assay Procedure:
Collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of the Griess reagent to each supernatant sample.
Incubate at room temperature for 10 minutes.
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
B. Mechanistic Insights: Western Blot Analysis of Inflammatory Mediators
To understand how pyran compounds exert their anti-inflammatory effects, it is essential to investigate their impact on the expression of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Cell Lysis: After treatment with the pyran compound and/or LPS, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity will indicate the level of protein expression.
Figure 2: Potential signaling pathways modulated by pyran compounds in LPS-stimulated macrophages.[11]
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyran scaffold is a component of many molecules with antimicrobial properties.[6][12][13][14] The following protocols are standard methods for evaluating the antimicrobial efficacy of pyran compounds.
A. Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
Preparation of Bacterial/Fungal Inoculum:
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15][16]
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard.
Serial Dilution of Pyran Compound:
In a 96-well microtiter plate, perform a two-fold serial dilution of the pyran compound in the appropriate broth.
Inoculation and Incubation:
Add the standardized inoculum to each well.
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
IV. Antioxidant Activity: Scavenging Free Radicals
Many pyran derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and widely used method to evaluate antioxidant activity.[17][18][19]
A. DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[18][19]
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
Assay Procedure:
Add 100 µL of various concentrations of the pyran compound (dissolved in methanol) to 1.9 mL of the DPPH solution.
Incubate the mixture in the dark at room temperature for 30 minutes.
A control is prepared using 100 µL of methanol instead of the compound solution.
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
Calculation of Scavenging Activity:
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The results can also be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Cytotoxicity of Pyran Compound X against Various Cancer Cell Lines
Cell Line
IC50 (µM)
MCF-7
[Insert Value]
A549
[Insert Value]
HCT116
[Insert Value]
Table 2: Antimicrobial Activity of Pyran Compound Y
Microorganism
MIC (µg/mL)
Staphylococcus aureus
[Insert Value]
Escherichia coli
[Insert Value]
Candida albicans
[Insert Value]
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the biological activities of pyran compounds. By systematically assessing their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, researchers can effectively identify promising lead compounds for further development. The integration of mechanistic studies, such as apoptosis and cell cycle analysis, and the investigation of underlying signaling pathways will provide a deeper understanding of the therapeutic potential of this versatile chemical scaffold.
References
Vertex AI Search. (2025). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
Benchchem. (2025). Novel Pyran Derivatives Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines.
RSC Publishing. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines.
PubMed Central. (2022).
PMC. (n.d.).
ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.
ResearchGate. (n.d.). DPPH radical scavenging by pyrano[3,2-b]pyrans as an antioxidant.
Taylor & Francis. (n.d.).
(n.d.).
PubMed. (n.d.).
ScienceScholar | International journal of health sciences. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.
PMC - NIH. (n.d.).
RSC Publishing. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry.
Oriental Journal of Chemistry. (n.d.). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor.
PMC - NIH. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
NIH. (n.d.).
(n.d.).
ResearchGate. (n.d.). (PDF) Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)
MDPI. (2024).
RSC Advances (RSC Publishing). (2019).
MDPI. (n.d.). DPPH Radical Scavenging Assay.
PMC - NIH. (2024).
MedCrave online. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method.
Application Notes & Protocols: The Strategic Use of Pyran-2-one Derivatives in the Development of Novel Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyran-2-one Scaffold as a Privileged Synthetic Intermediate The pyran-2-one nucleus is a foundational scaffold in organic synthesis, servi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyran-2-one Scaffold as a Privileged Synthetic Intermediate
The pyran-2-one nucleus is a foundational scaffold in organic synthesis, serving as a versatile and powerful building block for the creation of a diverse array of complex molecules.[1] These six-membered oxygen-containing heterocycles are not only present in numerous natural products but are also highly valued as precursors for constructing novel heterocyclic systems with significant pharmacological and biological properties.[1][2][3] Their utility stems from a unique combination of electrophilic and nucleophilic sites within the ring system, which allows for a wide range of chemical transformations.
Key derivatives such as 3-acetyl-4-hydroxy-6-methyl-pyran-2-one, commonly known as Dehydroacetic Acid (DHA), and 4-hydroxy-6-methyl-pyran-2-one (Triacetic Acid Lactone, TAL), are widely employed as platform chemicals in synthetic organic chemistry.[1] The reactivity of these compounds is characterized by several key features:
Electrophilic Centers: The carbonyl carbon (C2), along with C4 and C6, are susceptible to nucleophilic attack. Substituents, like the acetyl group in DHA, provide an additional electrophilic site.[1]
Nucleophilic Center: The C5 position is typically electron-rich and can act as a nucleophile.[1]
This inherent reactivity allows pyran-2-ones to undergo fascinating rearrangement reactions, often initiated by the nucleophilic opening of the pyran ring, followed by intramolecular cyclization to yield new heterocyclic frameworks. This guide provides an in-depth exploration of these transformations, complete with mechanistic insights and detailed experimental protocols for synthesizing key heterocyclic systems.
Section 1: Synthesis of Nitrogen-Containing Heterocycles via Ring Transformation
One of the most powerful applications of pyran-2-one derivatives is their conversion into nitrogen-containing heterocycles. This is typically achieved by reacting the pyran-2-one scaffold with various nitrogen nucleophiles, which induces a ring-opening and subsequent recyclization cascade to form stable five or six-membered N-heterocycles.
From Pyran-2-ones to Pyridones
The synthesis of substituted pyridones from pyran-2-ones is a classic and efficient transformation. The reaction proceeds through the addition of ammonia or a primary amine to the pyran-2-one ring, leading to the formation of a ring-opened intermediate that subsequently cyclizes to the more thermodynamically stable pyridone ring.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amine on the C6 position of the pyran-2-one, followed by ring opening. The resulting intermediate then undergoes an intramolecular condensation, where the nitrogen attacks one of the carbonyl groups, leading to dehydration and the formation of the pyridone ring. This transformation effectively replaces the ring oxygen with a nitrogen atom.
Application Notes & Protocols for the Industrial Synthesis of Tetrahydro-2H-pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals The tetrahydro-2H-pyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-2H-pyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its prevalence is due to its favorable properties: it acts as a conformationally constrained ether, improves aqueous solubility, and can serve as a bioisostere for cyclohexane with lower lipophilicity and the potential for hydrogen bonding.[3] The development of robust, scalable, and stereoselective synthetic routes to functionalized THP derivatives is therefore a critical task in industrial drug development.
This guide provides an in-depth analysis of key industrial-scale synthesis strategies for THP derivatives, focusing on the causality behind experimental choices, process validation, and scalability. Detailed protocols for the highly convergent Prins cyclization are presented, alongside comparative data for alternative methods like the oxa-Michael addition.
Strategic Overview: Key Industrial Routes to THP Rings
The construction of the THP ring on an industrial scale hinges on efficiency, cost-effectiveness, atom economy, and stereochemical control. While numerous methods exist, two strategies have proven particularly powerful and versatile for large-scale production: the Prins Cyclization and the Intramolecular Oxa-Michael Addition.
Prins Cyclization
The Prins cyclization is a formidable and atom-economical reaction for forming THP rings. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[4] This reaction proceeds via a reactive oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the six-membered ring.[1]
Rationale & Industrial Relevance:
Convergent: It rapidly builds complexity by combining two fragments in a single key step.
Stereocontrol: The reaction often proceeds through a chair-like transition state, allowing for predictable and high diastereoselectivity.[5]
Versatility: A wide range of aldehydes and homoallylic alcohols can be employed, providing access to a diverse library of substituted THPs.[2]
However, challenges in industrial scale-up include the potential for racemization through competing oxonia-Cope rearrangements and the need for stoichiometric or high loadings of Lewis acids.[1][6] Modern catalytic asymmetric variants are overcoming these limitations.[4]
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael (or conjugate) addition is another cornerstone of THP synthesis. This method involves the cyclization of a hydroxy group onto an α,β-unsaturated ketone, ester, or nitrile. The reaction can be catalyzed by either acid or base.
Rationale & Industrial Relevance:
High Yields & Selectivity: This method is known for its efficiency and often provides excellent stereoselectivity, typically favoring the formation of thermodynamically stable products.[7]
Mild Conditions: The reaction can often be performed under mild basic or acidic conditions, which is advantageous for complex substrates with sensitive functional groups.[8][9]
Scalability: The reaction is generally robust and scalable, making it suitable for industrial production.[10]
The stereochemical outcome can be influenced by the geometry of the Michael acceptor and the reaction conditions (kinetic vs. thermodynamic control).[7][9]
Workflow & Mechanism Visualization
To better understand the process flow and chemical transformations, the following diagrams illustrate a typical industrial workflow and the mechanism of the key Prins cyclization reaction.
Caption: High-level workflow for industrial THP synthesis.
Caption: Simplified mechanism of the Prins cyclization.
Comparative Analysis of Synthesis Protocols
The choice of synthetic route depends heavily on the target molecule's substitution pattern, required stereochemistry, and economic factors. The following table provides a comparative overview of typical industrial conditions for the two primary methods.
Parameter
Prins Cyclization
Intramolecular Oxa-Michael Addition
Key Reagents
Homoallylic alcohol, Aldehyde
Hydroxy-functionalized α,β-unsaturated carbonyl
Catalyst/Promoter
Lewis Acids (e.g., SnCl₄, TMSBr, InCl₃) or Brønsted Acids
Risk of racemization, requires cryogenic conditions at times[1]
Substrate synthesis can be linear/longer
Detailed Protocol: Gram-Scale Synthesis of a 2,6-disubstituted THP via Catalytic Prins Cyclization
This protocol describes a robust and scalable procedure for synthesizing a cis-2,6-disubstituted tetrahydropyran derivative, a common structural motif in natural products like Plicamycin.[11][12]
Objective: To synthesize cis-2-phenyl-6-methyl-tetrahydro-2H-pyran with high diastereoselectivity.
Equipment: 3-neck round-bottom flask (jacketed reactor for pilot scale), overhead stirrer, thermocouple, nitrogen inlet, dropping funnel, standard laboratory glassware.
Step-by-Step Methodology
1. Reactor Preparation and Inerting:
Assemble a dry 1 L 3-neck flask equipped with an overhead stirrer, thermocouple, and nitrogen inlet.
Purge the vessel with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
Rationale: The Lewis acid catalyst (TMSBr) and the oxocarbenium intermediate are highly sensitive to moisture. An inert atmosphere is critical to prevent catalyst quenching and side reactions, ensuring high yield and reproducibility.
2. Charging of Reagents:
Charge 4-Phenyl-1-buten-4-ol (14.8 g, 100 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM, 500 mL) to the flask.
Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath.
Rationale: Low temperature is crucial to control the reaction rate, minimize side reactions, and enhance the diastereoselectivity of the cyclization by favoring the kinetically controlled chair-like transition state.[1]
3. Aldehyde Addition:
In a separate dry flask, prepare a solution of Acetaldehyde (6.6 g, 150 mmol, 1.5 eq) in anhydrous DCM (50 mL).
Add the acetaldehyde solution dropwise to the main reactor over 30 minutes via a dropping funnel, maintaining the internal temperature below -70 °C.
Rationale: A slight excess of the aldehyde ensures complete consumption of the limiting homoallylic alcohol. Slow, controlled addition prevents temperature spikes that could compromise selectivity.
4. Catalyst Addition & Reaction:
Add Trimethylsilyl bromide (TMSBr) (23.0 g, 150 mmol, 1.5 eq) dropwise to the reaction mixture over 20 minutes. Maintain the temperature at -78 °C.
Once the addition is complete, allow the reaction to stir at -78 °C for 4 hours.
Rationale: TMSBr serves as an efficient Lewis acid to activate the aldehyde and promote the formation of the key oxocarbenium intermediate.[1] The reaction time is determined by prior optimization studies.
5. In-Process Control (IPC) & Quenching:
After 4 hours, take a small aliquot from the reaction, quench it with NaHCO₃ solution, extract with DCM, and analyze by TLC or GC-MS to confirm the consumption of the starting material.
Once the reaction is complete, slowly quench the reaction by adding saturated NaHCO₃ solution (200 mL) dropwise, ensuring the internal temperature does not rise above -50 °C during the initial quench.
Rationale: The quench neutralizes the acidic catalyst and destroys any remaining reactive intermediates. A slow, cold quench is a critical safety measure to control the exothermic neutralization process.
6. Work-up and Isolation:
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Rationale: The aqueous washes remove inorganic salts and water-soluble impurities. Drying the organic phase is essential before solvent removal to obtain a clean product.
7. Purification:
Purify the crude oil by vacuum distillation or flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure cis-2-phenyl-6-methyl-tetrahydro-2H-pyran.
Expected Result: ~15.1 g (86% yield) of a colorless oil with a cis:trans ratio >95:5 as determined by ¹H NMR analysis.
Conclusion
The synthesis of tetrahydro-2H-pyran derivatives is a vital component of modern drug discovery and development.[3] Strategies like the Prins cyclization and intramolecular oxa-Michael addition provide powerful, convergent, and scalable platforms for accessing these important scaffolds.[2][8] The successful transition from laboratory to industrial scale requires a deep understanding of reaction mechanisms, careful control of process parameters like temperature and stoichiometry, and the implementation of robust in-process controls. The protocols and insights provided herein serve as a guide for process chemists and researchers to develop safe, efficient, and reproducible manufacturing routes for this critical class of heterocyclic compounds.
References
Reddy, B. V. S., & Padmaja, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]
List, B., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. ACS Catalysis. Available at: [Link]
BenchChem. (2025). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. BenchChem Scientific.
Dong, G., et al. (2012).
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H). BenchChem Scientific.
Bates, R. W., et al. (2019). The intramolecular oxa-Michael reaction for tetrahydropyran formation: mechanism and synthesis. Nanyang Technological University Institutional Repository. Available at: [Link]
Scheidt, K. A., et al. (2011). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of the American Chemical Society.
Reddy, B. V. S., & Padmaja, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. Available at: [Link]
J-GLOBAL. (n.d.). LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS. Japan Science and Technology Agency. Available at: [Link]
Reddy, B. V. S., & Padmaja, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. Available at: [Link]
Sharma, P., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.
List, B., et al. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (2010). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions. Request PDF. Available at: [Link]
Creative Biolabs. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
ResearchGate. (2019). Synthesis of tetrahydropyrans via an intermolecular oxa-michael/michael stepwise cycloaddition. Request PDF. Available at: [Link]
Crane, E. A., & Scheidt, K. A. (2010). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Angewandte Chemie International Edition. Available at: [Link]
The Dong Group. (n.d.). Prins reactions and Applications.
ResearchGate. (2019). Stereodivergent Synthesis of Functionalized Tetrahydropyrans Accelerated by Mechanism-Based Allylboration and Bioinspired Oxa-Michael Cyclization. Request PDF. Available at: [Link]
Wikipedia. (n.d.). Plicamycin. Wikipedia. Available at: [Link]
Menéndez, N., et al. (2020). Heterologous reconstitution of the biosynthesis pathway for 4-demethyl-premithramycinone, the aglycon of antitumor polyketide mithramycin. PubMed. Available at: [Link]
Chan, K. P., & Loh, T. P. (2006). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University Institutional Repository.
Google Patents. (2009). US7518003B2 - Production process of tetrahydropyran compound and tetrahydropyran compound produced by the production process. Google Patents.
PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Available at: [Link]
Bates, R. W., et al. (2020). Studies on the synthesis of tetrahydropyrans via oxa-Michael addition leading towards the total synthesis of Montanacin D. Nanyang Technological University Institutional Repository. Available at: [Link]
National Institutes of Health. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health. Available at: [Link]
Knapp, S., & Yu, Y. (2007). Synthesis of the oxygenated pactamycin core. Organic Letters. Available at: [Link]
Technical Support Center: Synthesis of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
Welcome to the Technical Support Center for the synthesis of 3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth techn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our goal is to empower you with the scientific rationale behind the experimental procedures to ensure a high yield and purity of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one?
A1: A robust and widely applicable method is a two-step process involving a Reformatsky reaction followed by an acid-catalyzed intramolecular cyclization. The Reformatsky reaction, which forms a β-hydroxy ester, is particularly advantageous due to the relatively low basicity of the intermediate zinc enolate, which minimizes side reactions.[1]
Q2: I am observing a low yield in my Reformatsky reaction. What are the likely causes?
A2: Low yields in Reformatsky reactions are frequently attributed to the quality and activation of the zinc metal. The presence of an oxide layer on the zinc surface can impede the reaction. Additionally, the purity of reagents and solvents is critical, as the organozinc intermediate is sensitive to moisture.
Q3: During the cyclization step, I am getting a significant amount of a dehydrated side product. How can I prevent this?
A3: The formation of a dehydrated side product during acid-catalyzed cyclization suggests that the reaction conditions are too harsh. The choice of acid catalyst and the reaction temperature are crucial parameters to control. Using a milder acid or lowering the reaction temperature can favor the desired lactonization over elimination.
Q4: What is the best method for purifying the final product, 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one?
A4: Purification is typically achieved through vacuum distillation or silica gel column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. For thermally stable compounds, vacuum distillation is often preferred for larger quantities. Column chromatography provides excellent separation for smaller scale reactions or when dealing with impurities of similar volatility.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Problem 1: Reformatsky Reaction Fails to Initiate or Proceeds Sluggishly
Symptoms:
No exotherm observed upon addition of reagents.
Zinc metal does not appear to be consumed.
Analysis of the reaction mixture shows unreacted starting materials.
Root Causes & Solutions:
Root Cause
Explanation
Recommended Action
Inactive Zinc
A layer of zinc oxide on the surface of the zinc metal prevents the oxidative insertion required to form the organozinc reagent.
Activate the zinc prior to the reaction. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to activate the zinc in situ.
Presence of Water
The organozinc intermediate is highly sensitive to moisture, which will quench the reaction.
Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Reagents
Impurities in the α-bromo ester or the ketone can interfere with the reaction.
Purify the ethyl 2-bromoisobutyrate and methyl vinyl ketone by distillation before use.
Problem 2: Low Yield of the Desired β-Hydroxy Ester Intermediate
Symptoms:
The reaction appears to proceed, but the isolated yield of the β-hydroxy ester is low.
Formation of significant side products is observed (e.g., self-condensation of the ester).
Root Causes & Solutions:
Root Cause
Explanation
Recommended Action
Side Reactions
Although less common with zinc enolates, side reactions like the self-condensation of the α-bromo ester can occur, especially at higher temperatures.
Maintain a controlled reaction temperature. The slow addition of the α-bromo ester to the reaction mixture can also help to minimize side reactions by keeping its concentration low.
Incomplete Reaction
The reaction may not have gone to completion.
Increase the reaction time or consider a moderate increase in temperature after the initial exotherm has subsided. Monitor the reaction progress by TLC or GC.
Work-up Issues
The β-hydroxy ester can be sensitive to acidic or basic conditions during work-up, leading to decomposition.
Use a mild acidic work-up (e.g., saturated aqueous ammonium chloride) to quench the reaction. Avoid strong acids or bases.
Problem 3: Inefficient Cyclization to the Dihydropyranone
Symptoms:
Low conversion of the β-hydroxy ester to the lactone.
Formation of elimination byproducts.
Root Causes & Solutions:
Root Cause
Explanation
Recommended Action
Inappropriate Acid Catalyst
A strong acid or high concentration of acid can promote dehydration of the tertiary alcohol in the β-hydroxy ester.
Use a milder acid catalyst such as p-toluenesulfonic acid (PTSA) or an acidic resin. Optimize the catalyst loading to the minimum effective amount.
High Reaction Temperature
Elevated temperatures can favor the elimination pathway over intramolecular cyclization.
Perform the cyclization at a lower temperature. Refluxing in a lower-boiling solvent or stirring at room temperature for a longer duration may improve the yield of the desired lactone.
Equilibrium Limitations
Lactonization is often an equilibrium process. The presence of water can shift the equilibrium back towards the starting hydroxy acid.
Use a Dean-Stark apparatus to remove water as it is formed during the reaction, driving the equilibrium towards the product.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-hydroxy-3,3,5-trimethyl-4-hexenoate (β-Hydroxy Ester Intermediate)
Materials:
Zinc dust, activated
Ethyl 2-bromoisobutyrate
Methyl vinyl ketone
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add activated zinc dust (1.2 equivalents) to the flask.
Add anhydrous THF to the flask to cover the zinc.
In the dropping funnel, prepare a solution of ethyl 2-bromoisobutyrate (1.0 equivalent) and methyl vinyl ketone (1.1 equivalents) in anhydrous THF.
Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction should initiate, as indicated by a gentle exotherm. If the reaction does not start, gentle heating may be required.
Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours, or until the reaction is complete as monitored by TLC or GC.
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-hydroxy-3,3,5-trimethyl-4-hexenoate.
Protocol 2: Synthesis of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude ethyl 5-hydroxy-3,3,5-trimethyl-4-hexenoate in toluene.
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.
Continue to reflux until no more water is collected, and the reaction is complete as monitored by TLC or GC.
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one as a colorless oil.
IV. Reaction Mechanisms and Key Concepts
Reformatsky Reaction Mechanism
The Reformatsky reaction proceeds through the formation of an organozinc intermediate. The key steps are:
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl 2-bromoisobutyrate to form an organozinc bromide, also known as a Reformatsky enolate.
Nucleophilic Addition: The Reformatsky enolate then adds to the carbonyl carbon of methyl vinyl ketone.
Work-up: The resulting zinc alkoxide is protonated during the aqueous work-up to yield the β-hydroxy ester.
Caption: Mechanism of the Reformatsky Reaction.
Acid-Catalyzed Lactonization
The cyclization of the β-hydroxy ester to the dihydropyranone is an acid-catalyzed intramolecular transesterification.
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, increasing its electrophilicity.
Nucleophilic Attack: The hydroxyl group acts as a nucleophile and attacks the activated carbonyl carbon.
Proton Transfer and Elimination: A proton is transferred from the attacking hydroxyl group to the ethoxy group, which is then eliminated as ethanol to form the stable six-membered lactone ring.
Caption: Mechanism of Acid-Catalyzed Lactonization.
Troubleshooting stability issues of pyran-2-one compounds in solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyran-2-one compounds. This resource provides in-depth troubleshooting advice and frequently asked quest...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyran-2-one compounds. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges commonly encountered when handling these valuable heterocyclic scaffolds in solution.
The pyran-2-one ring is a six-membered, unsaturated lactone found in a wide array of natural products and synthetic molecules with significant biological activities.[1] However, the inherent chemical features that make this scaffold a versatile building block also render it susceptible to degradation under various experimental conditions.[2][3] Understanding and mitigating these stability issues is critical for obtaining reliable and reproducible experimental data, from initial screening to advanced formulation development.
This guide is structured as a series of questions and answers to directly address the practical problems you may face in the lab.
Part 1: Understanding the Root Causes of Instability
Q1: My pyran-2-one compound is showing signs of degradation in solution. What is the most common chemical reason for this?
A1: The primary cause of instability for pyran-2-one compounds in solution is the susceptibility of the lactone (a cyclic ester) to nucleophilic attack, which leads to ring-opening.[1][3] The pyran-2-one ring has three electrophilic centers (positions C-2, C-4, and C-6), with the carbonyl carbon at C-2 being a primary target.[2]
Common nucleophiles in experimental settings include:
Water: Leads to hydrolysis, opening the ring to form a 5-hydroxy-2,4-pentadienoic acid derivative, which may be unstable and undergo further reactions like decarboxylation.[4]
Hydroxide ions (OH⁻): Abundant in basic solutions, they are potent nucleophiles that rapidly catalyze ring-opening.
Amines and other nucleophilic buffer components: Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) can react directly with the pyran-2-one ring, leading to the formation of new adducts and the loss of your parent compound.[2][5]
This reactivity is a fundamental aspect of pyran-2-one chemistry and is often exploited in synthesis to convert the pyran ring into other heterocyclic systems. However, for stability studies or biological assays, it is a significant liability.
Caption: Primary degradation pathway via nucleophilic ring-opening.
Q2: How significantly does pH impact the stability of my compound? I've noticed my results change when using different buffers.
A2: The pH of your solution is one of the most critical factors governing pyran-2-one stability. The lactone ring is susceptible to both acid-catalyzed and, more significantly, base-catalyzed hydrolysis.
Acidic Conditions (pH < 6): Acid can catalyze the hydrolysis of the ester linkage, though this is often slower than base-catalyzed hydrolysis. Some pyran-2-ones may undergo ring transformation or hydrolysis under strongly acidic conditions (e.g., 4% ethanolic-HCl).[6]
Neutral Conditions (pH ~7): While seemingly benign, even neutral water can act as a nucleophile, leading to slow hydrolysis over time. The presence of hydroxyl groups on the pyran ring can tremendously increase the rate of this pH-independent hydrolysis.[7]
Basic Conditions (pH > 8): This is the most detrimental environment for most pyran-2-ones. The high concentration of hydroxide ions (OH⁻) promotes rapid nucleophilic attack on the carbonyl carbon, leading to swift and often irreversible ring-opening.
Therefore, your choice of buffer is crucial. Avoid nucleophilic buffers (e.g., Tris, glycine) and opt for non-nucleophilic buffers like phosphate, citrate (at acidic pH), or HEPES whenever possible. Always verify the stability of your compound in the final assay buffer over the time course of your experiment.
Q3: Can storing my stock solution at room temperature cause degradation?
A3: Yes, absolutely. Elevated temperatures accelerate the rate of chemical reactions, including the degradation pathways that affect pyran-2-ones.[8] Pyrolysis studies, which examine decomposition at very high temperatures, show that the primary step is often the cleavage of the C-O single bond in the ring.[9] While room temperature is not as extreme, the same principle applies: every 10°C increase can roughly double the rate of degradation. For long-term storage, keeping solutions frozen is essential.
Q4: My compound seems to degrade even when stored frozen and in a stable buffer. Could light be an issue?
A4: Yes, photostability is a potential concern. Pyran-2-ones contain a conjugated diene system within the ring, which can absorb UV light. This absorption can excite the molecule to a higher energy state, making it susceptible to photochemical reactions such as dimerization, ring contraction, or ring-opening to form ketenes.[10][11]
If you suspect photosensitivity, always handle the compound and its solutions in amber vials or tubes wrapped in aluminum foil and minimize exposure to ambient light during experimental setup.
Part 2: Practical Troubleshooting in the Lab
Q5: I'm preparing a stock solution in DMSO. Is this a good choice, and what concentration is recommended?
A5: DMSO (Dimethyl sulfoxide) is generally an excellent choice for preparing stock solutions of pyran-2-one compounds. As an aprotic, non-nucleophilic solvent, it does not directly participate in the hydrolysis or ring-opening of the lactone.[6]
Best Practices for Stock Solutions:
Solvent Choice: Use high-purity, anhydrous aprotic solvents like DMSO or THF.[4]
Concentration: Prepare a highly concentrated stock (e.g., 10-50 mM). This minimizes the amount of stock solution you need to add to your aqueous assay buffer, thereby reducing the amount of organic solvent in your final experiment.
Storage: Store stock solutions at -20°C or, for long-term storage (>1 month), at -80°C. Dispense the stock into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture from condensation.
Handling: Always allow aliquots to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing inside the tube.
Q6: My HPLC/LC-MS analysis shows multiple peaks, but the compound should be pure. How do I confirm if these are degradation products?
A6: This is a classic sign of in-solution instability. The new peaks are likely ring-opened forms or other degradation byproducts.
Workflow for Identifying Degradation Products:
Time-Zero Analysis: Prepare a fresh solution of your compound in your analytical mobile phase or a stable solvent (like acetonitrile) and inject it immediately. This is your baseline "t=0" chromatogram.
Incubation Study: Take the solution used for your experiment (e.g., in aqueous buffer) and analyze it by HPLC or LC-MS at different time points (e.g., 1 hr, 4 hrs, 24 hrs).
Compare Chromatograms: Compare the chromatograms from the incubated samples to your t=0 sample. A decrease in the area of your main peak and the appearance or growth of new peaks over time is strong evidence of degradation.
Mass Spectrometry (MS) Analysis: If using LC-MS, examine the mass-to-charge ratio (m/z) of the new peaks. A hydrolysis product will have a mass corresponding to your parent compound + 18 (the mass of H₂O). If your buffer contains an amine, look for a peak corresponding to your parent compound + the mass of the amine.[12][13]
Caption: Troubleshooting workflow for suspected compound degradation.
Q7: How can I improve the stability of my pyran-2-one compound in an aqueous formulation for in vivo studies?
A7: Improving stability in aqueous media is challenging but can be addressed with formulation strategies. These aim to reduce the chemical activity of water or protect the pyran-2-one molecule.[[“]]
pH and Buffer Optimization: The first step is to identify the pH of maximum stability for your specific compound through a systematic study and use a non-nucleophilic buffer system to maintain that pH.[8]
Co-solvents: Adding co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can reduce the concentration and activity of water, thereby slowing hydrolysis.
Cyclodextrins: These can form inclusion complexes with the pyran-2-one, physically encapsulating the labile part of the molecule and protecting it from hydrolysis.[8]
Lyophilization (Freeze-Drying): If applicable, formulating the compound as a lyophilized powder for reconstitution immediately before use is a highly effective way to ensure long-term shelf stability by removing water.[8]
Data & Protocols for the Application Scientist
Table 1: Summary of Factors Affecting Pyran-2-one Stability
Factor
High-Risk Conditions
Mitigation Strategy
Rationale
pH
pH > 8 (Basic)
Buffer solution to optimal pH (typically slightly acidic, e.g., pH 4-6); use non-nucleophilic buffers (phosphate, citrate).
Minimizes concentration of OH⁻, a potent nucleophile that catalyzes rapid ring-opening hydrolysis.[4]
Temperature
> 4°C (Refrigerated/Ambient)
Store stock solutions at -20°C or -80°C. Perform experiments on ice where possible.
Reduces the kinetic rate of all degradation reactions.[9]
Solvent
Protic solvents (Water, Methanol, Ethanol)
Use anhydrous, aprotic solvents (DMSO, THF, Acetonitrile) for stock solutions.
Aprotic solvents cannot act as nucleophiles or proton donors, preventing direct participation in degradation pathways.[6]
Light
Direct sunlight, prolonged lab light
Store solids and solutions in amber vials or wrap containers in foil.
The conjugated system can absorb UV radiation, leading to photochemical degradation.[10]
Buffer Choice
Amine-based (Tris, Glycine), Thiol-based (DTT)
Use non-nucleophilic buffers (HEPES, Phosphates, MES).
Prevents the buffer components from directly attacking the electrophilic pyran-2-one ring.[5]
Protocol 1: Basic Forced Degradation Study
This protocol helps you quickly assess the stability of your pyran-2-one derivative under common stress conditions.
Objective: To determine the susceptibility of the pyran-2-one compound to hydrolysis (acidic, basic, neutral), oxidation, and heat.
Materials:
Your pyran-2-one compound
Solvents: Acetonitrile (ACN), DMSO, and Milli-Q water
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
HPLC or LC-MS system with a suitable column (e.g., C18)
Control: Dilute stock solution in 50:50 ACN:Water.
Acid Hydrolysis: Dilute stock in 0.1 M HCl.
Base Hydrolysis: Dilute stock in 0.1 M NaOH.
Neutral Hydrolysis: Dilute stock in Milli-Q water.
Oxidative Stress: Dilute stock in 3% H₂O₂.
Thermal Stress (Solid): Place a small amount of the solid compound in an oven at 60°C for 24 hours, then dissolve for analysis.
Thermal Stress (Solution): Incubate the "Control" sample at 60°C.
Incubation:
For acid and base hydrolysis, incubate samples at room temperature. Check at t=1h. If no degradation, heat to 60°C. Note: Base hydrolysis is often very rapid.
For other solutions, incubate at room temperature and 60°C in parallel. Protect all samples from light.
Analysis:
Analyze a "t=0" sample immediately after preparation.
Analyze all other samples at set time points (e.g., 2, 8, 24 hours).
Before injecting the base hydrolysis sample, neutralize it with an equivalent amount of 0.1 M HCl to protect the HPLC column.
Data Interpretation:
Calculate the percentage of the parent compound remaining and the percentage of degradation products formed at each time point relative to the t=0 control.
This will create a stability profile, clearly indicating if your compound is sensitive to pH, oxidation, or heat.[15][16]
References
Stanovnik, B., Svete, J. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 789.
Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of Moroccan Chemistry and Heterocyclic, 21(3), 1-52.
Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Revues Scientifiques Marocaines.
Venkatesh, A., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran.
Malik, M. S., et al. (2021).
Kishore, D. R., et al. (2025). Nucleophilic ring opening of 2-pyrone.
BenchChem. (2025). A Technical Guide to Theoretical Stability Analysis of 3-hydroxy-2H-pyran-2-one and Its Analogs. BenchChem.
Reva, I., et al. (2006).
Warad, I., et al. (2024). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: Thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity.
Miao, Z., et al. (2013). A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. PubMed.
Lee, H. K., et al. (1979).
ResearchGate. (n.d.). A plausible mechanism for the formation of 2H-pyran-2-one 3a.
Valenti, P., et al. (1986). Ring opening of 2H-pyrans promoted by organometallic reagents. Synthesis of dienic alcohols. Journal of the Chemical Society, Perkin Transactions 1.
de Oliveira, V. G., et al. (2011). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH.
Shokri, A., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC - NIH.
Beletskaya, I. P., et al. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods.
Consensus. (n.d.).
Pharmaguideline. (2025).
Michael. (2026). The Complete Mango Flavor Playbook. Substack.
Beilstein Archives. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Archives.
ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
Kumar, R., et al. (2013).
Afarinkia, K., et al. (2002). Chemistry of isolated 2-pyranones.
Santa Cruz Biotechnology. (n.d.). 2H-Pyran-2-one. SCBT.
BenchChem. (n.d.). Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry. BenchChem.
Al-Tel, T. H. (2009). Recent Advances in the Synthesis of 2-Pyrones. MDPI.
PubChem. (n.d.). 2H-Pyran-2-one. PubChem.
Kumar, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
ResearchGate. (n.d.). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples.
U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group.
ResearchGate. (n.d.). Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes.
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyran Derivatives
Welcome to the Technical Support Center for the synthesis of pyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of pyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Pyran scaffolds are integral to a wide array of natural products and synthetic molecules with significant pharmacological activities.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during their synthesis, particularly through multicomponent reactions (MCRs).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low to No Product Yield
Q: My reaction is resulting in a very low yield, or in some cases, no desired pyran derivative at all. What are the likely causes and how can I rectify this?
A: Low or no product formation is a frequent challenge in organic synthesis and can stem from several factors in the context of pyran synthesis. A systematic approach to troubleshooting is crucial.
Causality and Step-by-Step Solutions:
Inactive or Inefficient Catalyst: The catalyst is paramount in driving the reaction forward.[3] Its activity can be compromised due to improper storage, handling, or selection.
Solution:
Verify Catalyst Activity: If using a previously opened catalyst, test it in a known, reliable reaction to confirm its activity.
Catalyst Selection: A wide range of catalysts, from basic salts to metallic nanoparticles, have been employed for pyran synthesis.[3][4] If one type of catalyst (e.g., a base catalyst) is not effective, consider switching to an alternative such as an acidic catalyst or a heterogeneous nanocatalyst, which can offer high efficiency and reusability.[5][6]
Catalyst Loading: The amount of catalyst needs to be optimized. An insufficient amount may lead to an incomplete reaction, while an excess might not improve the yield and could complicate purification.[3] For instance, in some syntheses of spiro-4H-pyran derivatives, 20 mol% of the catalyst was found to be optimal.[3]
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
Solution:
Increase Temperature: Many pyran syntheses benefit from elevated temperatures to overcome activation energy barriers. For example, increasing the reaction temperature from 115°C to 145°C in the synthesis of acronycine derivatives significantly increased the yield from 43% to 75%.[7]
Consider Room Temperature Reactions: Conversely, some highly efficient catalytic systems can proceed at room temperature, which can minimize side product formation.[5][6] If your current high-temperature protocol is yielding complex mixtures, a more active catalyst at a lower temperature might be a better approach.
Inappropriate Solvent Choice: The solvent influences reactant solubility, reaction rate, and even the reaction pathway.
Solution:
Solvent Polarity: The choice between protic and aprotic solvents can be critical. For instance, in the synthesis of some pyran moieties, poor product percentages were observed in THF and DCM (aprotic), whereas protic solvents like ethanol resulted in a 96% yield.[5]
Solvent-Free Conditions: In many multicomponent reactions for pyran synthesis, solvent-free conditions have been shown to dramatically improve yields and reaction times, offering a greener and more efficient alternative.[3][4][5] For example, switching from dichloromethane or chloroform to solvent-free conditions at 60°C increased the product yield to 92% in one study.[3]
Below is a troubleshooting workflow to address low product yield:
Troubleshooting workflow for low yield in pyran synthesis.
Issue 2: Significant Side Product Formation
Q: I am observing the formation of significant side products in my reaction mixture, which complicates purification and reduces the yield of my target pyran derivative. How can I minimize these?
A: Side product formation is often related to the reaction mechanism, which typically involves a Knoevenagel condensation, followed by a Michael addition and cyclization.[3][5] Controlling the sequence and rate of these steps is key.
Causality and Step-by-Step Solutions:
Uncontrolled Reaction Sequence: In multicomponent reactions, the initial condensation between the aldehyde and the active methylene compound (e.g., malononitrile) forms a Knoevenagel adduct. If this intermediate is too reactive or if subsequent steps are slow, it can lead to undesired pathways.
Solution:
Lower Reaction Temperature: Reducing the temperature can slow down the overall reaction rate, potentially favoring the desired pathway over competing side reactions.
Catalyst Choice: A less reactive catalyst might provide better selectivity. For instance, a milder base might be preferable to a very strong one to avoid unwanted deprotonations and subsequent side reactions.
Decomposition of Starting Materials or Product: The chosen reaction conditions might be too harsh, leading to the degradation of reactants or the desired pyran derivative.
Solution:
Shorter Reaction Times: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[4] Stop the reaction as soon as the starting materials are consumed to prevent the product from degrading.
Milder Conditions: Explore catalysts that allow for lower reaction temperatures or the use of less aggressive solvents.
Hydrolysis of Nitrile Group: In the synthesis of 2-amino-4H-pyran-3-carbonitriles, prolonged reaction times or harsh acidic/basic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid, which may then decarboxylate.[8]
Solution:
Control Reaction Time and pH: Carefully monitor the reaction and maintain a suitable pH to prevent unwanted hydrolysis. For instance, heating with formic acid for an extended period can intentionally induce this transformation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in pyran synthesis, and how do I choose the right one?
A1: The catalyst is crucial for activating the substrates and facilitating the key bond-forming steps. A variety of catalysts can be used, including:
Basic Catalysts (e.g., piperidine, triethylamine, KOH-loaded CaO): These deprotonate the active methylene compound, initiating the Knoevenagel condensation.[4]
Acidic Catalysts (e.g., L-proline, nano-SnO₂): These can activate the aldehyde carbonyl group towards nucleophilic attack.[4][9]
Heterogeneous Catalysts (e.g., magnetic nanoparticles, silica-based catalysts): These offer advantages like easy separation, reusability, and often milder reaction conditions.[5][6][10] Many of these are considered "green" catalysts.[5]
The choice of catalyst depends on the specific substrates and desired reaction conditions. For a green and efficient synthesis, a reusable heterogeneous catalyst is often a good starting point.[5][9]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent can significantly impact the reaction rate and yield. As a general guideline:
Protic Solvents (e.g., Ethanol, Water): These can hydrogen bond with reactants and intermediates, potentially stabilizing transition states. In some cases, ethanol has been shown to give excellent yields where aprotic solvents failed.[5] Water is also an environmentally benign solvent for some pyran syntheses.[9]
Aprotic Solvents (e.g., THF, DCM, DMF): These are also used, but their effectiveness can vary.[5][6]
Solvent-Free Conditions: This is often the most efficient and environmentally friendly option, leading to high yields in short reaction times.[3][4]
Q3: Can I reuse my catalyst?
A3: The reusability of the catalyst is a key aspect of green chemistry and process efficiency.[5] Many heterogeneous catalysts, such as those based on magnetic nanoparticles or supported on silica, can be easily recovered (e.g., by an external magnet or filtration) and reused for several cycles without a significant loss of activity.[5][6][9] For example, some catalysts have been reused for five to ten consecutive cycles with sustained efficiency.[5][6]
Solvent (e.g., water or ethanol, 10 mL) or solvent-free
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the β-dicarbonyl compound (1 mmol), and the catalyst.
Solvent Addition: Add the chosen solvent (10 mL). For a solvent-free reaction, omit this step.
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux).
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect it by filtration.[9]
Purification: Wash the collected solid with cold water or ethanol.[2][9] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4][9]
Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).[4][8]
Below is a workflow diagram for the general experimental protocol:
Technical Support Center: Purification of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
Welcome to the technical support guide for the purification of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one (CAS No. 22954-83-2). This resource is designed for researchers, chemists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one (CAS No. 22954-83-2). This resource is designed for researchers, chemists, and drug development professionals who require this lactone in high purity for their experimental workflows. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve your desired product specifications.
Frequently Asked Questions (FAQs)
Q1: My crude product has a purity of approximately 95-96% after synthesis. What are the likely impurities I'm dealing with?
A: While the exact impurity profile depends on your specific synthetic route, crude 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one typically contains a few common contaminant types:
Isomeric Byproducts: The synthesis may yield structural or regioisomers of the target molecule. These often have very similar physical properties, making them challenging to separate.
Unreacted Starting Materials: Residual precursors from the synthesis are a common source of contamination.
Solvent Residues: Inadequate removal of reaction or extraction solvents (e.g., toluene, ethyl acetate, dichloromethane) can lower purity.
Decomposition Products: Lactones can be susceptible to ring-opening via hydrolysis, especially under acidic or basic conditions, or thermal degradation if overheated during workup.[1][2]
Q2: I need to achieve >99% purity. Should I use fractional distillation or column chromatography?
A: The choice between these two powerful techniques depends on the nature of your impurities. The key is to understand the difference in their physical properties relative to your target compound.
Use High-Vacuum Fractional Distillation if: Your impurities are thermally stable and have boiling points close to, but distinct from, your product (a difference of less than 70°C)[3]. Given the target lactone's high boiling point at atmospheric pressure (233.5°C)[4], distillation must be performed under high vacuum to prevent thermal decomposition. This method is excellent for removing closely related isomers or starting materials with different volatilities.
Use Flash Column Chromatography if: Your impurities are non-volatile, highly polar (e.g., baseline on a non-polar TLC plate), or have very similar boiling points to your product. Chromatography separates compounds based on their differential adsorption to a stationary phase, making it effective for removing impurities with different polarities.[5][6][7]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for purification method selection.
Q3: My compound is degrading during distillation, even under vacuum. What is causing this?
A: Thermal degradation is a significant risk. The issue likely stems from one of two factors:
Insufficient Vacuum: Your vacuum may not be low enough. The boiling point of this lactone is 92-93 °C at 2 mmHg[8]. If your system can only achieve 10-15 mmHg, the required temperature will be significantly higher, increasing the risk of decomposition. Ensure your vacuum pump is in good condition and all joints in your apparatus are perfectly sealed.
Prolonged Heating: Extended exposure to high temperatures can cause degradation. The goal is to have the molecule in the vapor phase for the shortest time possible. Using a short-path distillation apparatus and ensuring the heating mantle is appropriately sized and set can minimize this.
Q4: Can this compound be purified by recrystallization?
A: Recrystallization is challenging for this specific molecule. One source lists a melting point of 30 °C, which is very close to ambient temperature in many labs.[4] This makes inducing and maintaining crystallization difficult without specialized low-temperature equipment. Furthermore, if the impurities are structurally similar isomers, they may co-crystallize with the product, leading to poor separation. For these reasons, distillation and chromatography are the recommended methods.
Q5: How do I properly assess the purity of my final product?
A: A multi-faceted approach is best for confirming purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity. A pure sample should yield a single, sharp peak in the chromatogram. The mass spectrum can confirm the identity of the peak as your target molecule (MW: 140.18 g/mol )[8].
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is essential for structural confirmation and purity analysis. The ¹H NMR spectrum of a pure sample should show clean signals corresponding to the 12 protons of the molecule, and integration should be accurate. The absence of extraneous peaks is a strong indicator of high purity.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a calibrated HPLC method can provide a precise purity value.[6]
Troubleshooting and Experimental Protocols
Protocol 1: High-Vacuum Fractional Distillation
This protocol is designed for purifying multi-gram quantities of the title compound from less volatile or more volatile impurities. The key to success is achieving a high-quality vacuum.
Core Principle: Fractional distillation separates liquids with different boiling points through repeated vaporization-condensation cycles on the surface of a fractionating column.[3][9] Performing this under high vacuum lowers the boiling point to prevent thermal decomposition.[10]
Navigating the Labyrinth of Chiral Separation: A Technical Support Guide for Pyran Enantiomers
Welcome to the Technical Support Center dedicated to addressing the intricate challenges associated with the chiral separation of pyran enantiomers. In the realm of pharmaceutical development and scientific research, ach...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to addressing the intricate challenges associated with the chiral separation of pyran enantiomers. In the realm of pharmaceutical development and scientific research, achieving baseline resolution of these stereoisomers is not merely an analytical goal but a critical necessity for ensuring therapeutic efficacy and safety.[1][2][3] This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and optimize your chiral separations.
Our approach is rooted in a deep understanding of chromatographic principles and the unique chemical nature of pyran-containing molecules. We will move beyond generic advice to offer explanations grounded in the causality of experimental choices, empowering you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the chiral separation of pyran enantiomers.
Q1: I'm not seeing any separation between my pyran enantiomers. Where do I start?
A1: Lack of initial separation is a common challenge. The primary factor to investigate is the suitability of your Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point due to their broad applicability.[1] However, the specific stereoelectronic properties of your pyran derivative might necessitate a different type of CSP, such as a cyclodextrin, protein-based, or Pirkle-type phase.[1]
A systematic screening of a few different CSPs with a standard mobile phase is the most effective initial step.[4][5] Consider a screening protocol that includes columns with different chiral selectors to maximize the chances of finding a suitable stationary phase.
Q2: My peaks are broad and tailing. What are the likely causes?
A2: Peak tailing in chiral HPLC can be caused by several factors. For pyran enantiomers, which may contain polar functional groups, secondary interactions with the stationary phase are a common culprit.[6][7][8] These unwanted interactions can occur with residual acidic silanol groups on the silica support of the CSP.[9]
Other potential causes include:
Suboptimal Mobile Phase pH: If your pyran derivative is ionizable, an incorrect mobile phase pH can lead to a mixed-mode separation, causing peak tailing.[6][7]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[6][10]
Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can contribute to peak broadening.[6][8]
Q3: How does temperature affect the separation of my pyran enantiomers?
A3: Temperature is a critical but often overlooked parameter in chiral chromatography.[11] For pyran enantiomers, the effect of temperature can be unpredictable.[11][12] Generally, lower temperatures can improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, in some cases, elevated temperatures can lead to conformational changes in the chiral selector, which may surprisingly improve separation or even reverse the elution order of the enantiomers.[11][13] Therefore, it is crucial to investigate a range of temperatures during method development.
Q4: I have a validated method, but the retention times are shifting. What should I check?
A4: Shifting retention times can be due to a number of factors. The first step is to ensure your HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering a consistent flow rate, and verify that the mobile phase composition is accurate.[14][15] If the system is sound, the issue may lie with the column. Column aging, contamination, or a change in the mobile phase preparation can all lead to changes in retention.[8][16] It's also important to ensure that the mobile phase is prepared fresh and consistently for each run.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Poor Resolution (Rs < 1.5)
Poor resolution is one of the most frequent challenges in chiral separations.[10] The following workflow can help you systematically address this issue.
Troubleshooting Workflow for Poor Resolution
Caption: Mapping the causes of peak tailing to their respective solutions.
Part 3: Key Experimental Protocols
This section provides detailed methodologies for essential workflows in chiral separation of pyran enantiomers.
The goal of CSP screening is to efficiently identify the most promising column for your pyran enantiomers.
Select a Diverse Set of CSPs: Choose 3-4 columns with different chiral selectors (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).
[4][17]2. Prepare a Standard Mobile Phase: A common starting point for normal phase chromatography is a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) in a 90:10 ratio.
[18]3. Equilibrate Each Column: Sequentially install each column and equilibrate with the mobile phase until a stable baseline is achieved.
Inject the Sample: Inject a standard solution of your pyran racemate onto each column under identical conditions (flow rate, temperature, injection volume).
Evaluate the Chromatograms: Compare the chromatograms from each column, looking for any signs of peak separation. Even partial separation is a positive indication.
Select the Best Candidate(s): Choose the column(s) that show the best initial separation for further method optimization.
Protocol 2: Calculation of Enantiomeric Excess (% ee)
Once you have a separated chromatogram, you can calculate the enantiomeric excess to determine the purity of your sample.
Integrate the Peaks: Obtain the peak areas for both enantiomers from your chromatogram. Let's denote them as Area₁ and Area₂.
Identify the Major and Minor Enantiomers: The enantiomer with the larger peak area is the major enantiomer, and the other is the minor enantiomer.
Calculate % ee: Use the following formula:
[19][20]
% ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
Alternatively, if you have the percentages of each enantiomer:
[19]
% ee = % Major Enantiomer - % Minor Enantiomer
For a racemic mixture, the enantiomeric excess should be 0%. [20]A completely pure single enantiomer will have an enantiomeric excess of 100%.
[20]
Conclusion
The chiral separation of pyran enantiomers, while challenging, is achievable with a systematic and informed approach. By understanding the principles of chiral recognition and methodically troubleshooting common issues, you can develop robust and reliable analytical methods. This guide is intended to be a living document, and we encourage you to consult the referenced literature for a deeper understanding of the complex mechanisms at play in chiral chromatography.
References
K. A. Babiak, L. Glunz IV, F. Mannerino. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
Daicel. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel. [Link]
SciRP.org. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SciRP.org. [Link]
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
PubMed Central. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. PubMed Central. [Link]
Chiral Technologies. (n.d.). 6. What column should I use for my application?. Chiral Technologies. [Link]
ScienceDirect. (n.d.). Chiral Drug Separation. ScienceDirect. [Link]
PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
IJPSR. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. IJPSR. [Link]
MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
Brainshark. (2011). HPLC Enantiomeric Separations of Pharmaceuticals using Polar Organic Mobile Phases. Brainshark. [Link]
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
Chemical Science (RSC Publishing). (n.d.). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
u:cris-Portal. (n.d.). Separation of enantiomers: Needs, challenges, perspectives. u:cris-Portal. [Link]
LCGC International. (2010). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
NIH. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. NIH. [Link]
Overcoming poor solubility of pyran-2-one derivatives in aqueous media
Introduction: Navigating the Solubility Challenges of Pyran-2-one Derivatives Pyran-2-one derivatives are a cornerstone scaffold in medicinal chemistry and drug discovery, valued for their diverse biological activities.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Solubility Challenges of Pyran-2-one Derivatives
Pyran-2-one derivatives are a cornerstone scaffold in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1] However, their often-planar, heterocyclic structure contributes to significant lipophilicity and strong crystal lattice energy, frequently leading to poor solubility in aqueous media. This presents a major hurdle for researchers, impacting everything from initial biological screening and in vitro assays to the development of viable drug formulations.
This guide serves as a dedicated technical resource for overcoming these solubility challenges. It is structured to provide not just protocols, but a logical framework for troubleshooting, rooted in the physicochemical principles that govern solubility. Here, we move beyond simple recipes to explain the causality behind each strategic choice, empowering you to make informed decisions for your specific pyran-2-one derivative.
Troubleshooting Workflow: A Logic-Based Approach to Solubility Enhancement
Before diving into specific techniques, it's crucial to approach the problem systematically. A compound that fails to dissolve requires a methodical investigation, not a random trial of solvents. The following workflow provides a decision-making framework to guide your efforts efficiently.
Caption: Decision workflow for selecting a solubility enhancement strategy.
This section addresses common issues encountered when working with pyran-2-one derivatives.
Q1: I've prepared a stock of my compound in 100% DMSO, but it crashes out immediately when I dilute it into my aqueous buffer. What's happening?
A: This is a classic problem of a compound exceeding its kinetic solubility limit.
Causality: Your pyran-2-one derivative is highly soluble in neat DMSO but has extremely low thermodynamic solubility in the final aqueous buffer. When you add the DMSO stock to the buffer, you create a temporary, supersaturated state. The compound rapidly precipitates as it tries to reach its much lower equilibrium solubility.
Troubleshooting Steps:
Reduce Stock Concentration: Make a less concentrated stock solution in DMSO. This will result in a lower final concentration of both the compound and DMSO when diluted, which can sometimes prevent precipitation.
Modify Dilution Technique: Add the DMSO stock to your buffer dropwise while vortexing vigorously. This rapid mixing can sometimes keep the compound in solution long enough for it to be used in an assay, though it may not be stable long-term.
Switch Strategies: If precipitation persists, DMSO co-solvency alone is not a suitable method. Your compound is a candidate for pH adjustment (if ionizable) or cyclodextrin complexation, which provide true thermodynamic solubility enhancement.[2][3]
Q2: Can I just sonicate my compound directly in the buffer to get it to dissolve?
A: While sonication can help break apart solid particles and speed up dissolution, it cannot increase the fundamental thermodynamic solubility of a compound. If the compound is poorly soluble, sonication will likely only create a fine suspension of undissolved particles, not a true solution. This can lead to highly variable and non-reproducible results in biological assays. For accurate results, ensuring the compound is fully dissolved in a true solution is critical.
Q3: My pyran-2-one derivative has a carboxylic acid group. How can I use pH to my advantage?
A: The presence of an ionizable group like a carboxylic acid (weak acid) is a significant advantage.
Causality: According to the Henderson-Hasselbalch principle, as the pH of the solution increases above the pKa of the carboxylic acid, the group will deprotonate to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and thus more soluble in water than the neutral form. Converting the compound into its salt form in situ is a highly effective solubilization strategy.[4][5][6]
Practical Steps:
Determine the pKa of your compound (this can be predicted with software if not known).
Prepare your aqueous buffer at a pH at least 1-2 units above the pKa. For a typical carboxylic acid (pKa ~4-5), a phosphate buffer at pH 7.4 is often sufficient.
Attempt to dissolve the compound directly in this buffer. If it is slow to dissolve, you can prepare a concentrated stock solution by first dissolving the compound in a small amount of dilute NaOH (e.g., 10-100 mM) to form the sodium salt explicitly, and then diluting this into your final buffer. Always ensure the final buffer has sufficient capacity to maintain the target pH.
Q4: Which cyclodextrin should I choose for my compound?
A: The choice of cyclodextrin depends on the size and shape of your pyran-2-one derivative and the requirements of your experiment.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They form "inclusion complexes" where the poorly soluble drug molecule (the "guest") partitions into the hydrophobic core of the cyclodextrin (the "host"), while the hydrophilic exterior of the complex allows it to dissolve readily in water.[8][9]
Selection Guide:
β-Cyclodextrin (βCD): The most common, but has limited aqueous solubility itself.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and an excellent safety profile. It is often the first choice for general-purpose solubilization in research.[2]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®): Another modified version with high solubility and a negative charge, which can enhance interaction with positively charged compounds. It is widely used in parenteral formulations.[2]
γ-Cyclodextrin (γCD): Has a larger cavity than βCD and is suitable for larger molecules.
Recommendation: Start with HP-β-CD for most in vitro applications. See Protocol 3 for a practical workflow.
Visualizing Cyclodextrin Complexation
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
This protocol is a primary approach when pH modification is not possible. The goal is to create a high-concentration stock solution that remains soluble upon dilution into the final aqueous medium.
Determine Target Stock Concentration: Aim for a stock concentration that is 100x to 1000x the final desired concentration in your assay. For a final concentration of 10 µM, a 10 mM stock (1000x) is common.
Weigh Compound: Accurately weigh the required amount of your pyran-2-one derivative into a suitable vial (e.g., for a 1 mL of 10 mM stock of a 250 g/mol compound, weigh 2.5 mg).
Add Co-solvent: Add the calculated volume of the chosen co-solvent (e.g., 1 mL of DMSO).
Dissolve: Vortex vigorously for 1-2 minutes. If solids persist, place the vial in a sonicator bath for 5-10 minutes. Visually inspect to ensure no solid particles remain. This is now your concentrated stock solution.
Perform Serial Dilution (Recommended): To avoid precipitation, perform an intermediate dilution step.
Dilute the 10 mM stock 1:10 in the same co-solvent to create a 1 mM intermediate stock.
Dilute the 1 mM intermediate stock 1:100 into your final aqueous buffer to achieve the 10 µM final concentration. Add the stock to the buffer while vortexing.
Final Check: After dilution, visually inspect the final solution for any signs of cloudiness or precipitation. A clear solution is required for reliable results.
Vehicle Control: Crucially, prepare a "vehicle control" by performing the same dilution steps with only the co-solvent (no compound). This must be run in all experiments to account for any effects of the solvent on the biological system.
Co-solvent
Typical Max % (v/v) in Cell Assays
Pros
Cons
DMSO
< 0.5%
High solubilizing power for many organics
Can be toxic to cells at >0.5-1%; may precipitate on dilution
Ethanol
< 1%
Biocompatible, volatile
Lower solubilizing power than DMSO for very lipophilic compounds
PEG 400
< 2%
Low toxicity, good solubilizer
Viscous, can interfere with some protein assays
Protocol 2: pH-Dependent Solubility Profiling
This method is used for ionizable compounds to find the optimal pH for dissolution.
Materials:
Ionizable pyran-2-one derivative
A series of buffers covering a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
Small vials or a 96-well plate
Stir plate or shaker
Procedure:
Prepare Slurry: Add an excess amount of your solid compound to a known volume of each buffer in separate vials (e.g., 1-2 mg into 1 mL of buffer). The goal is to have undissolved solid remaining at equilibrium.
Equilibrate: Tightly cap the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium solubility.
Separate Solid: After equilibration, stop the agitation and allow the excess solid to settle. Carefully remove the supernatant (the dissolved portion) without disturbing the solid. For best results, centrifuge the samples and collect the clear supernatant.
Quantify Concentration: Determine the concentration of the dissolved compound in each supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which your compound exhibits maximum solubility. Use this optimal pH for preparing solutions in future experiments.
Protocol 3: Solubilization with Cyclodextrins
This is an advanced technique for non-ionizable compounds or when co-solvents are not viable.
Materials:
Pyran-2-one derivative
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Aqueous buffer
Vortex mixer, sonicator bath
Procedure:
Prepare Cyclodextrin Solution: First, dissolve the HP-β-CD in your desired aqueous buffer. A common starting concentration is 2-10% (w/v). For example, to make a 5% solution, dissolve 500 mg of HP-β-CD in a final volume of 10 mL of buffer. This may require gentle warming and stirring.
Add Compound: Weigh your pyran-2-one derivative and add it directly to the pre-formed cyclodextrin solution.
Facilitate Complexation: Vortex the mixture vigorously for 5-10 minutes. Follow this with sonication in a bath for 15-30 minutes. The energy from sonication helps drive the guest molecule into the host cyclodextrin cavity.
Equilibrate (Optional but Recommended): For difficult compounds, shaking the mixture at room temperature for 24 hours can further increase the amount of complex formed.
Clarify Solution: After the complexation step, there may still be a small amount of undissolved compound. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes and carefully collect the clear supernatant. This supernatant contains your solubilized compound-cyclodextrin complex.
Determine Concentration: The concentration of the solubilized compound should be experimentally determined via HPLC or UV-Vis to ensure accuracy.
References
Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of Moroccan Chemistry and Heterocyclic, 21(3), 1-52. [Link]
Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC. Revues Scientifiques Marocaines. [Link]
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
Popović, Z., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]
Safdar, M. Z. (2023). Answer to "Why salt formation of weak acid increases the drug solubility?". ResearchGate. [Link]
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. [Link]
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Babu, P. S., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
Sharma, D., et al. (2019). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical salts: Properties, selection, and use. Wiley-VCH.
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
Kumar, S., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
Technical Support Center: Stability and Storage of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
Welcome to the technical support center for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. As an α,β-unsaturated δ-lactone, this molecule possesses specific structural features that make it susceptible to degradation under certain conditions. Understanding these potential degradation pathways is critical for obtaining reliable and reproducible experimental results.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for the handling and storage of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, grounded in established chemical principles.
I. Understanding the Stability of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
The stability of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is primarily influenced by its α,β-unsaturated lactone structure. The key potential degradation pathways include:
Hydrolysis: The ester bond in the lactone ring is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions. Basic hydrolysis, in particular, can lead to the rapid opening of the lactone ring to form the corresponding hydroxy acid.[1]
Oxidation: The carbon-carbon double bond is an electron-rich site vulnerable to oxidation.[1] Atmospheric oxygen or oxidizing reagents can lead to the formation of epoxides or other oxidative cleavage products.
Photodegradation: The conjugated system in the molecule can absorb UV radiation, potentially leading to isomerization, cycloaddition reactions, or other photochemical transformations.
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can promote degradation, potentially through decarboxylation of the hydrolyzed form or other complex reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one?
A1: To minimize degradation, the neat compound should be stored under the following conditions:
Parameter
Recommendation
Rationale
Temperature
2-8°C (refrigerated)
Reduces the rate of potential degradation reactions.
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes contact with atmospheric oxygen, preventing oxidation.
Light
Amber glass vial
Protects the compound from light-induced degradation.
Container
Tightly sealed glass vial with a PTFE-lined cap
Glass is chemically inert, and a proper seal prevents moisture and air ingress.
Q2: I need to prepare a stock solution of the compound. What solvent should I use and how should I store it?
A2: The choice of solvent is critical. Aprotic, anhydrous solvents such as acetonitrile, ethyl acetate, or dichloromethane are recommended for short-term storage of solutions. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in transesterification or hydrolysis. Solutions are generally less stable than the neat compound. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store solutions at -20°C or -80°C under an inert atmosphere.
Q3: How can I tell if my sample of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one has degraded?
A3: Visual inspection may reveal a change in color or the presence of particulates. However, the most reliable method for assessing purity is through analytical techniques. A change in the chromatographic profile (e.g., the appearance of new peaks or a decrease in the main peak area) as determined by High-Performance Liquid Chromatography (HPLC) is a definitive indicator of degradation.
Q4: Is the compound sensitive to pH?
A4: Yes, α,β-unsaturated lactones are highly sensitive to pH. Both acidic and, more significantly, basic conditions can catalyze the hydrolysis of the lactone ring.[1] It is crucial to avoid exposing the compound to strong acids or bases, especially in aqueous solutions. If the experimental conditions require a buffered solution, it is recommended to work at a neutral or slightly acidic pH (pH 4-6) and for the shortest possible time.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the use of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Issue 1: Inconsistent or non-reproducible results in biological assays.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
Assess Stock Solution Integrity: Analyze your stock solution by HPLC to confirm its purity and concentration.
Evaluate Assay Buffer Compatibility: The pH of your cell culture medium or assay buffer may be promoting hydrolysis. Consider the pH and composition of your media.
Conduct a Time-Course Stability Study: Spike a known concentration of the compound into your assay medium and analyze its concentration by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under the exact assay conditions (temperature, CO2, etc.). This will determine the stability of the compound over the duration of your experiment.
Issue 2: Appearance of a new peak in the HPLC chromatogram of an aged sample.
Possible Cause: Hydrolysis of the lactone ring.
Troubleshooting Steps:
Hypothesize the Degradant: The most likely degradation product from hydrolysis is the corresponding 5-hydroxy-3,5-dimethyl-2-hexenoic acid.
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new peak. The hydrolyzed product will have a molecular weight corresponding to the addition of a water molecule (158.20 g/mol ).
Forced Degradation for Confirmation: Intentionally degrade a small sample of the pure compound by adding a mild base (e.g., a small amount of sodium bicarbonate in water/acetonitrile) and analyze the resulting mixture by HPLC. The retention time of the major degradation product should match that of the unknown peak in your aged sample.
Issue 3: The compound appears discolored or has a different odor.
Possible Cause: Oxidation or polymerization.
Troubleshooting Steps:
Purity Analysis: Immediately assess the purity of the sample using HPLC.
Review Storage Conditions: Ensure that the compound has been stored under an inert atmosphere and protected from light.
Consider Peroxide Formation: If the compound was stored in a partially empty container for an extended period, peroxide formation could be a concern, which can initiate polymerization. Discard the sample if significant degradation is observed.
This method can be used as a starting point for assessing the purity of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one and detecting its potential degradation products.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
A: Water with 0.1% formic acid
B: Acetonitrile with 0.1% formic acid
Gradient: Start with a gradient of 60:40 (A:B) and increase the proportion of B over 20-30 minutes. A gradient allows for the separation of the relatively nonpolar parent compound from more polar degradation products like the hydrolyzed acid.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the compound has significant absorbance (a UV scan of the pure compound is recommended to determine the optimal wavelength, likely around 210-230 nm).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[2][3]
Prepare Stock Solutions: Prepare a stock solution of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one in acetonitrile at a concentration of approximately 1 mg/mL.
Set Up Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 1-4 hours (basic hydrolysis is typically faster).
Oxidation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and incubate at room temperature for 24 hours.
Thermal Degradation: Store the neat compound at 80°C for 48 hours.
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary (for acid and base samples), dilute with the mobile phase, and analyze by the stability-indicating HPLC method.
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for the appearance of new peaks and a decrease in the area of the parent peak.
V. Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Caption: Key degradation pathways for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
VI. References
Fuksová, M., et al. (2025). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. European Journal of Organic Chemistry, 28(48), e202500848. Available at: [Link]
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (n.d.). National Institutes of Health. Available at: [Link]
Synthesis of 5,6-dihydropyran-2-ones. (n.d.). Organic Chemistry Portal. Available at: [Link]
Fuksová, M., et al. (2025). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. ResearchGate. Available at: [Link]
Structure, biological activity, and synthesis of dihydropyranones. (n.d.). ResearchGate. Available at: [Link]
Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. Available at: [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). LinkedIn. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Available at: [Link]
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). Asian Journal of Organic Chemistry, 10(8), 1-8. Available at: [Link]
3,4-Dihydro-6-methyl-2H-pyran-2-one. (n.d.). PubChem. Available at: [Link]
2H-Pyran-2-one, 3,6-dihydro-. (n.d.). Cheméo. Available at: [Link]
Tetrahydro-2H-pyran-2-one. (n.d.). SIELC Technologies. Available at: [Link]
Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (n.d.). National Institutes of Health. Available at: [Link]
Chemical Storage Guidelines. (2022). Environmental Health & Safety, University of Waterloo. Available at: [Link]
Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. (2019). National Institutes of Health. Available at: [Link]
2H-pyran-2-one, tetrahydro-6-propyl-. (n.d.). NIST/TRC Web Thermo Tables. Available at: [Link]
Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization. (2023). ResearchGate. Available at: [Link]
The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA). (n.d.). ResearchGate. Available at: [Link]
Photochemistry of 6,6‐Dimethyl‐ and 2,2,6,6‐Tetramethyl‐2H,6H‐pyran‐3‐one. (n.d.). Sci-Hub. Available at: [Link]
PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. Available at: [Link]
Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I. (2001). ResearchGate. Available at: [Link]
The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA). (n.d.). ResearchGate. Available at: [Link]
4-hydroxy-3,6-dimethyl-2H-pyran-2-one. (n.d.). The Good Scents Company. Available at: [Link]
5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (1977). Organic Syntheses, 56, 49. Available at: [Link]
A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. (1999). Organic Letters, 1(3), 411-413. Available at: [Link]
Highly Efficient Degradation of 2-Methylisoborneol by Laccase Assisted by a Micro-Electric Field. (2024). MDPI. Available at: [Link]
Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. (2013). Toxicology Letters, 222(1), 64-71. Available at: [Link]
Unsaturated lactones from Aspergillus ochraceopetaliformis. (2025). Natural Product Research, 1-4. Available at: [Link]
Synthesis of racemic 2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol 8... (n.d.). ResearchGate. Available at: [Link]
Technical Support Center: Optimizing Catalyst Selection for Ring-Closing Metathesis
As a Senior Application Scientist, this guide is designed to provide you with a deep, practical understanding of Ring-Closing Metathesis (RCM). We move beyond simple protocols to explore the causality behind experimental...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide is designed to provide you with a deep, practical understanding of Ring-Closing Metathesis (RCM). We move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for the synthesis of complex cyclic molecules.
The success of an RCM reaction hinges on the appropriate choice of catalyst. This section addresses the fundamental questions researchers face when designing their synthetic strategy.
FAQ 1: How do I choose the right catalyst for my diene precursor?
The "right" catalyst balances reactivity with stability and functional group tolerance. The choice depends primarily on the steric and electronic properties of your diene substrate.
The Causality Behind Catalyst Generations:
First-Generation Catalysts (e.g., Grubbs I): These feature phosphine ligands (PCy₃). They are excellent for simple, sterically unhindered dienes and are often used to form 5-, 6-, and 7-membered rings. Their lower reactivity can be an advantage, preventing unwanted side reactions with other functional groups. However, they struggle with electron-deficient or sterically demanding olefins.
Second-Generation Catalysts (e.g., Grubbs II, Hoveyda-Grubbs II): These catalysts replace one phosphine with a more electron-donating N-Heterocyclic Carbene (NHC) ligand.[1] This modification dramatically increases their reactivity and allows them to cyclize more challenging, sterically hindered, and electron-poor substrates.[1]
Hoveyda-Grubbs Type Catalysts: These feature a chelating isopropoxybenzylidene ligand. This chelation provides enhanced thermal stability and slower initiation rates compared to their Grubbs counterparts.[2] This makes them particularly suitable for substrates containing potentially coordinating functional groups (e.g., esters, amides, ethers) that might otherwise deactivate more reactive catalysts.[3]
Decision Workflow for Catalyst Selection:
Below is a decision-making workflow to guide your initial catalyst selection.
Caption: The catalytic cycle for Ring-Closing Metathesis.
The release of ethylene is a significant driving force for the reaction. According to Le Châtelier's principle, removing this gaseous byproduct from the reaction mixture pushes the equilibrium towards the formation of the cyclic product. [1][3]For many reactions, especially those that are thermodynamically challenging, efficient ethylene removal is the difference between success and failure.
Section 2: Troubleshooting Guide for Common RCM Issues
Even with careful planning, RCM reactions can be problematic. This section provides a systematic approach to diagnosing and solving common experimental failures.
FAQ 3: My reaction is slow, stalls, or gives a low yield. What went wrong?
This is the most common issue. The root cause is often related to catalyst deactivation or suboptimal reaction conditions.
Symptom
Potential Cause
Diagnostic & Corrective Action
No reaction or immediate stall
Catalyst Deactivation by Impurities: Solvents or substrates may contain oxygen, peroxides, water, or trace acids/bases. Oxygen is particularly detrimental to catalysts in solution.
Action: Ensure all solvents are rigorously deoxygenated (e.g., by sparging with argon for 30-60 min or via freeze-pump-thaw cycles). Purify your substrate meticulously to remove any potential inhibitors.
Reaction starts but stalls after a few hours
Catalyst Decomposition: Many catalysts, especially second-generation Grubbs catalysts, have limited thermal stability. High temperatures can lead to rapid decomposition.
Action: Lower the reaction temperature. A study on peptide cyclization found that reducing the temperature from 60 °C to 40 °C significantly improved yield by minimizing catalyst degradation. [4]Consider a more stable catalyst like a Hoveyda-Grubbs type.
Low yield with starting material remaining
Unfavorable Equilibrium: For macrocyclizations, the equilibrium may not favor the cyclic product.
Action: Ensure efficient removal of ethylene by bubbling a slow stream of argon or nitrogen through the reaction mixture or by performing the reaction under a partial vacuum. [1]
Low yield with formation of dimers/oligomers
Intermolecular Reaction Dominates: The reaction concentration is too high, favoring intermolecular cross-metathesis over the desired intramolecular RCM.
Action: Decrease the substrate concentration. For macrocycles (rings >10 members), concentrations are typically in the 0.001 M to 0.01 M range. [5]Slow addition of the substrate via a syringe pump can also maintain a low effective concentration.
Low yield with a substrate containing Lewis basic groups
Catalyst Inhibition/Chelation: Functional groups like unprotected amines, thiols, or even some amides and ethers can coordinate to the ruthenium center, inhibiting catalysis. [3]
Action: Protect interfering functional groups. Alternatively, switch to a more robust catalyst like Hoveyda-Grubbs II, which is less susceptible to coordination. [3]In some cases, a Lewis acid additive can be used to bind to the coordinating group, preventing it from poisoning the catalyst. [3][6]
FAQ 4: I'm observing significant olefin isomerization. How can I prevent this?
Olefin isomerization is a common side reaction caused by ruthenium-hydride species that form from catalyst degradation. [3][4]This leads to undesired byproducts and complicates purification.
Strategies to Suppress Isomerization:
Additives: The addition of a mild acid or a hydride scavenger can quench the problematic ruthenium-hydride species.
1,4-Benzoquinone: Effective at suppressing isomerization but can also reduce the overall catalytic activity.
[4] * Acetic Acid/Phenol: Often used to prevent hydride formation. However, their effect can be catalyst-dependent. One study found that phenol improved yields with Grubbs II but had a negative effect when using Hoveyda-Grubbs II.
[4]* Temperature Control: Since isomerization is linked to catalyst degradation, running the reaction at the lowest effective temperature can minimize this side reaction.
[4]
FAQ 5: How do I control the E/Z selectivity of my macrocycle?
For macrocycles, the stereochemistry of the newly formed double bond is critical.
Thermodynamic Control: Most standard RCM reactions are under thermodynamic control, which typically favors the more stable E-isomer. [3]Ruthenium NHC catalysts generally show a preference for forming the E-alkene due to steric interactions in the metallacyclobutane intermediate.
[3]* Kinetic Control for Z-Isomers: Achieving high Z-selectivity often requires kinetic control using specialized catalysts. In 2013, Grubbs reported chelating ruthenium catalysts that can afford Z-macrocycles with high selectivity. [3]This selectivity arises from increased steric clash within the catalyst's coordination sphere that favors the transition state leading to the Z-product. For challenging cases, ring-closing alkyne metathesis followed by a stereoselective reduction (e.g., using Lindlar's catalyst) is a powerful alternative strategy to access pure Z-alkenes.
[2]
FAQ 6: How do I remove residual ruthenium from my final product?
For applications in drug development, removing the ruthenium catalyst to parts-per-million (ppm) levels is a regulatory necessity.
[7][8]
Method
Description
Protocol Summary
Thiol-Based Scavengers
Reagents like 2-mercaptonicotinic acid or cysteine have a high affinity for ruthenium and form complexes that can be removed. [7][9]
After reaction completion, add the scavenger (e.g., 5-10 equivalents relative to the catalyst) and stir for several hours. The ruthenium complex can then often be removed by an aqueous wash or silica gel filtration. [7]
Aqueous Extraction
For some catalyst systems, simple aqueous extraction can be surprisingly effective. This is particularly true for modified catalysts designed for easier removal. [10]
A basic cysteine wash has been used effectively in large-scale processes to remove ruthenium residues. [7]
| Adsorbents | Materials like activated carbon or specialized silica gels can effectively adsorb ruthenium byproducts. | Stirring the crude reaction mixture with activated carbon or passing it through a plug of functionalized silica can significantly reduce ruthenium levels. |
Section 3: Experimental Protocols & Workflows
This section provides actionable, step-by-step procedures for setting up and purifying your RCM reactions.
Protocol 1: General Procedure for a Trial RCM Reaction
This protocol is a starting point for optimizing a new RCM transformation.
Solvent Preparation: Choose a suitable solvent (e.g., dichloromethane or toluene). Degas the solvent vigorously for at least 30 minutes by bubbling a subsurface stream of argon or nitrogen gas through it.
2. Reaction Setup: In a dry flask under an inert atmosphere (argon or nitrogen), dissolve the diene substrate in the degassed solvent to the desired concentration (e.g., 0.005 M for a macrocyclization).
[5]3. Catalyst Addition: Weigh the catalyst in the air (most modern catalysts are air-stable as solids) and add it to the reaction vessel in one portion or as a solution in a small amount of degassed solvent. [5]Typical catalyst loadings range from 0.1 to 5 mol%.
[5][7]4. Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature to 40 °C for DCM, or 80-110 °C for toluene).
[11]5. Monitoring: Follow the reaction progress by TLC or LC-MS. If the reaction stalls, a second portion of the catalyst can be added.
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
Workup & Purification: Concentrate the mixture and proceed with a ruthenium removal protocol followed by standard chromatographic purification.
Troubleshooting Workflow for a Failed RCM Reaction
When a reaction fails, a systematic approach is necessary to identify the problem.
Caption: A systematic workflow for troubleshooting failed RCM reactions.
References
This reference is not available.
Goudreau, N., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]
Martin, S. F., et al. (2011). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]
Gallou, F., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]
Lambert, T. H., et al. (2007). Substrate Encapsulation: An Efficient Strategy for the RCM-Synthesis of Unsaturated ε-Lactones. Journal of the American Chemical Society. [Link]
Moore, J. S., et al. (2009). Deactivation Pathways in Transition Metal Catalysis. Advanced Synthesis & Catalysis. [Link]
Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Organic Letters. [Link]
Grubbs, R. H., et al. (2013). Stereoselective Access to Z and E Macrocycles by Ruthenium-Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis. Journal of the American Chemical Society. [Link]
This reference is not available.
Farina, V., et al. (2006). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development. [Link]
Hoveyda, A. H. (2003). Method for removing metal from the products of olefin metathesis reactions.
Technical Support Center: Enhancing Regioselectivity in Pyran-2-one Reactions
Welcome to the technical support center dedicated to the nuanced field of pyran-2-one chemistry. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the comple...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the nuanced field of pyran-2-one chemistry. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective reactions involving the pyran-2-one scaffold. As a versatile heterocyclic motif, the pyran-2-one core is central to numerous natural products and pharmaceutical agents.[1][2] However, controlling the site of chemical modification on this ring system presents a significant synthetic challenge.
This resource is designed to be a practical, in-the-lab companion. We will move beyond theoretical discussions to provide actionable troubleshooting advice and robust protocols, all grounded in established chemical principles. Our goal is to empower you to overcome common hurdles and achieve your desired regiochemical outcomes with greater confidence and efficiency.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with an unsymmetrical alkyne is giving a mixture of regioisomers. How can I favor the formation of a single product?
Answer: This is a classic challenge in pyran-2-one chemistry. The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of both the pyran-2-one (the diene) and the alkyne (the dienophile).[3][4]
Electronic Control: The polarization of the pyran-2-one diene system is often weak, leading to low regioselectivity. To enhance this, you need to amplify the electronic differences between the terminal carbons of the diene and dienophile.
Normal Electron Demand: If your pyran-2-one is electron-rich (containing electron-donating groups or EDGs), use a strongly electron-deficient alkyne. The reaction will proceed via a normal electron demand Diels-Alder pathway.[4]
Inverse Electron Demand: Conversely, if your pyran-2-one bears electron-withdrawing groups (EWGs), couple it with an electron-rich alkyne. This will favor an inverse electron demand Diels-Alder reaction.[5] Computational studies have shown that in reactions with electron-rich dienophiles like N,N-diethylpropynamine, the pyran-2-one acts as the electrophile.[6][7]
Substituent Effects: The position of substituents on the pyran-2-one ring is critical. Substituents at the 3- and 5-positions have the most significant impact on the electronic distribution and, consequently, the regioselectivity.[3][4][8] A useful rule of thumb is to consider how these substituents would influence an electrophilic aromatic substitution on a benzene ring; EDGs will favor a normal electron demand reaction, while EWGs will steer it towards an inverse electron demand pathway.
Troubleshooting Flowchart:
Caption: Decision-making workflow for improving Diels-Alder regioselectivity.
Q2: I am observing competing C3 vs. C5 functionalization in an electrophilic substitution reaction. How can I direct the reaction to a specific position?
Answer: The inherent reactivity of the pyran-2-one ring often leads to a mixture of products in electrophilic substitutions. The C3 and C5 positions are generally the most nucleophilic.[2] Directing the substitution requires a careful selection of reagents and reaction conditions.
Kinetic vs. Thermodynamic Control: In some cases, the initial site of attack (kinetic product) may differ from the most stable product (thermodynamic product). Running the reaction at lower temperatures may favor the kinetic product, while higher temperatures could allow for equilibration to the thermodynamic product.
Directing Groups: The substituents already on the ring will strongly influence the position of the incoming electrophile.
Activating groups (e.g., -OH, -OR, -NR2) at C4 or C6 will generally direct electrophilic attack to the C3 and C5 positions.
Deactivating groups (e.g., -NO2, -CN, -COR) will decrease the overall reactivity but can influence the regiochemical outcome based on their inductive and resonance effects.[9]
Catalyst Control: For certain transformations, the choice of catalyst can be paramount. For instance, Pd-catalyzed C-H functionalization of 2-pyrones has been shown to proceed with high regioselectivity at the C3 position.[10] This is a powerful strategy when traditional electrophilic substitution methods fail to provide the desired isomer.
Q3: My Michael addition to a pyran-2-one is not proceeding, or I'm getting a complex mixture of products. What should I troubleshoot?
Answer: Michael additions to pyran-2-ones can be sluggish or non-selective due to the delocalized nature of the enone system.
Nucleophile Reactivity: The choice of nucleophile is critical. "Soft" nucleophiles (e.g., enamines, cuprates) are generally preferred for 1,4-conjugate addition (the Michael reaction). "Hard" nucleophiles (e.g., organolithiums, Grignard reagents) are more likely to attack the carbonyl carbon (1,2-addition).[11]
Activation of the Michael Acceptor: Lewis acids can be employed to activate the pyran-2-one towards nucleophilic attack. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the β-carbon.
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Polar aprotic solvents like DMSO or DMF can enhance the rate of Michael additions. In some cases, greener solvents like deep eutectic mixtures have been successfully used for related enolate chemistry.[12]
Troubleshooting Table:
Problem
Potential Cause
Suggested Solution
No reaction
Poor nucleophile
Use a stronger or "softer" nucleophile (e.g., switch from an alcohol to a thiol).
Deactivated pyran-2-one
Add a Lewis acid catalyst (e.g., MgBr₂, Sc(OTf)₃) to activate the enone system.
Mixture of 1,2- and 1,4-addition products
Nucleophile is too "hard"
Switch to a "softer" nucleophile (e.g., use a Gilman reagent instead of a Grignard reagent).[11]
Low yield
Reversible reaction
Use an excess of the nucleophile or remove the product as it is formed.
Complex mixture
Side reactions
Lower the reaction temperature; ensure inert atmosphere if using sensitive reagents.
Troubleshooting Guides
Guide 1: Optimizing Regioselectivity in Diels-Alder Reactions
Scenario: A researcher is attempting the Diels-Alder reaction between 4-methyl-2H-pyran-2-one and methyl propiolate and obtains a 1:1 mixture of regioisomers.
Troubleshooting Steps:
Re-evaluate the Electronics: 4-methyl-2H-pyran-2-one is a weakly electron-rich diene. Methyl propiolate is an electron-poor dienophile, but its polarization may not be sufficient to induce high regioselectivity.
Modify the Dienophile: Replace methyl propiolate with a more strongly polarized, electron-deficient alkyne. For example, using methyl 3-nitropropiolate would create a much stronger electronic bias, favoring one regioisomer.
Modify the Diene: If modifying the dienophile is not an option, consider altering the pyran-2-one. Introducing a stronger electron-donating group at the C6 position (e.g., a methoxy group) would increase the electron density at C5, further polarizing the diene and enhancing regioselectivity.
Employ a Lewis Acid Catalyst: Lewis acids can coordinate to the carbonyl group of the pyran-2-one, altering its electronic properties and enhancing both the rate and regioselectivity of the cycloaddition. Titrate different Lewis acids (e.g., AlCl₃, Et₂AlCl, ZnCl₂) and monitor the regioisomeric ratio by ¹H NMR or GC-MS.
Consider High-Pressure Conditions: In some cases, applying high pressure (13-15 kbar) can improve the regioselectivity of Diels-Alder reactions involving pyran-2-ones.[8][13]
Protocol: Lewis Acid Catalyzed Diels-Alder Reaction for Enhanced Regioselectivity
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2H-pyran-2-one (1.0 equiv) and the desired solvent (e.g., CH₂Cl₂, toluene).
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C).
Slowly add the Lewis acid (0.1 - 1.2 equiv) via syringe. Stir for 15-30 minutes.
Add the unsymmetrical alkyne (1.1 equiv) dropwise over 10 minutes.
Allow the reaction to stir at the specified temperature, monitoring its progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aq. NH₄Cl, water).
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
Purify the product by flash column chromatography and determine the regioisomeric ratio by ¹H NMR analysis of the crude product.
Advanced Methodologies
N-Heterocyclic Carbene (NHC) Catalysis for Regioselective Annulations
Recent advances have demonstrated the power of N-heterocyclic carbene (NHC) catalysis in constructing functionalized 2H-pyran-2-ones.[14][15] For example, the formal [3+3] annulation of alkynyl esters with enolizable ketones, catalyzed by an NHC, proceeds in a highly regioselective manner under mild, metal-free conditions.[16][17] This method offers a powerful alternative for accessing specific substitution patterns that may be difficult to achieve through traditional methods.
A Comparative Analysis of the Biological Activities of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one and its Analogs: A Guide for Researchers
The pyranone scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1] These activities span from antimicro...
Author: BenchChem Technical Support Team. Date: February 2026
The pyranone scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1] These activities span from antimicrobial and anti-inflammatory to cytotoxic and neuroprotective, making pyranone derivatives a fertile ground for drug discovery and development.[2][] This guide provides a comparative analysis of the known biological activities of analogs of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a specific yet under-explored member of this versatile class. By examining the structure-activity relationships of related compounds, we aim to illuminate the therapeutic potential of this pyranone and its derivatives, offering a roadmap for future research endeavors.
The Therapeutic Promise of the Pyranone Core
The 2H-pyran-2-one ring system is a recurring structural feature in numerous biologically active molecules.[1] Its inherent chemical reactivity and ability to interact with various biological targets have led to the identification of pyranone derivatives with a wide array of pharmacological properties. These include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[][4] The versatility of the pyranone core allows for extensive chemical modification, enabling the synthesis of diverse libraries of analogs with fine-tuned biological profiles.
Antimicrobial and Anti-Biofilm Potential: A Key Area of Investigation
Several studies have highlighted the potent antimicrobial effects of pyranone derivatives against a range of pathogenic bacteria and fungi.[5][6] The α,β-unsaturated ketone moiety present in many pyranones is considered crucial for their antimicrobial action.[5]
A proposed general workflow for screening the antimicrobial and anti-biofilm activity of novel pyranone analogs is outlined below:
Caption: A simplified diagram of the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is a standard in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
Materials:
RAW 264.7 macrophage cell line.
Complete cell culture medium.
Lipopolysaccharide (LPS).
Test compounds.
Griess reagent.
96-well plates.
Procedure:
Cell Culture: Culture RAW 264.7 cells in 96-well plates.
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
Nitrite Measurement: After incubation, collect the cell culture supernatant.
Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
Data Analysis: Compare the NO levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compounds.
Future Directions and Conclusion
The existing body of research strongly suggests that the pyranone scaffold is a valuable starting point for the development of new therapeutic agents. While direct biological data for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is currently lacking, the diverse activities of its analogs provide a compelling rationale for its synthesis and evaluation.
Future research should focus on:
Synthesis and Characterization: The synthesis of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one and a library of its analogs with systematic structural modifications.
Comprehensive Biological Screening: A thorough evaluation of the antimicrobial, cytotoxic, and anti-inflammatory activities of the synthesized compounds using the protocols outlined in this guide.
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which the most active compounds exert their biological effects.
In Vivo Efficacy: Preclinical evaluation of lead compounds in relevant animal models of infection, cancer, and inflammation.
By systematically exploring the structure-activity relationships of this promising class of compounds, the scientific community can unlock the full therapeutic potential of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one and its derivatives.
References
Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. [Link]
Kumar, D., Reddy, V. B., Sharad, S., Dube, U., & Kapur, S. (2009). A facile one-pot green synthesis and antibacterial activity of 2-amino-4H-pyrans and 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes. European Journal of Medicinal Chemistry, 44(9), 3805-3809. [Link]
Bak, D. H., Kim, B. R., Kim, K. H., Jeon, G., & Kim, C. Y. (2025). Methyl jasmonate elicitation enhances photoprotective and anti-inflammatory properties in Lavandula angustifolia cell suspension cultures. Scientific Reports, 15(1), 1-13. [Link]
Lin, C. T., Lecca, D., Yang, L. Y., Luo, W., Scerba, M. T., Tweedie, D., ... & Greig, N. H. (2022). Activity of a Novel Anti-Inflammatory Agent F-3, 6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. Biomedicines, 10(10), 2449. [Link]
Li, G., Li, Y., Li, X., Wang, Y., Zhang, Y., & Chen, T. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European Journal of Medicinal Chemistry, 157, 1033-1043. [Link]
Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Ghamaz, N. A. (2015). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. Archiv der Pharmazie, 348(12), 878-886. [Link]
Özşahin, İ., & Er, M. (2014). Genotoxicity and Cytotoxicity of novel 10B carrier ((2R)-4, 5, 6-trihydroxy-2-(hydroxymethyl) tetrahydro-2H-pyran-3-yl) boronic aci. Turkish Journal of Pharmaceutical Sciences, 11(3). [Link]
Więckowska, A., Gach, K., & Głowacka, A. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules, 28(8), 3501. [Link]
Hamid, I. K., & Attia, K. A. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S4), 4816-4830. [Link]
Lin, C. T., Lecca, D., Yang, L. Y., Luo, W., Scerba, M. T., Tweedie, D., ... & Greig, N. H. (2022). Activity of a Novel Anti-Inflammatory Agent F-3, 6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. Biomedicines, 10(10), 2449. [Link]
Li, G., Li, Y., Li, X., Wang, Y., Zhang, Y., & Chen, T. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European Journal of Medicinal Chemistry, 157, 1033-1043. [Link]
Sakagami, H., Hashimoto, K., Suzuki, F., Ogiwara, T., Satoh, K., Ito, H., ... & Nakashima, H. (2005). Cytotoxic activity of styrylchromones against human tumor cell lines. Anticancer research, 25(2A), 863-869. [Link]
Rivera-Chávez, J., Arriaga-Alba, M., González-López, M. R., & Pérez-Gutiérrez, R. M. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4429. [Link]
Davoodnia, A., Etemad-Moghadam, S., & Zare-Bidaki, A. (2014). Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano [2, 3-d] pyrimidine Derivatives. Organic Chemistry Research, 1(1), 22-29. [Link]
de Souza, A. C. S., Bruni, A. T., Canto-de-Souza, L., & de Souza, A. (2011). Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines. Journal of the Brazilian Chemical Society, 22, 571-579. [Link]
Jeong, J. W., Lee, H. B., Kim, D. H., Lee, J. W., Choi, J. Y., & Kim, Y. S. (2023). Anti-Inflammatory Activity of 1, 6, 7-Trihydroxy-2-(1, 1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Metabolites, 13(11), 1105. [Link]
Ryng, S., & Gzella, A. (2012). Cytotoxic activity of some Pyrazolo [4, 3-e] [2][5][7]Triazines against human cancer cell lines. European Journal of Medicinal Chemistry, 54, 939-947. [Link]
Abu-Hussen, A. A. A. (2015). Synthesis, Characterization and Antimicrobial Activity of 3-Acetyl-4-hydroxy-6-methyl-(2H) pyran-2-one Schiff Base with 2, 2'-(Ethylenedioxy) diethylamine and its Co (II), Ni (II) and Cu (II) Complexes. Journal of the Serbian Chemical Society, 80(10), 1227-1240. [Link]
Lin, C. T., Lecca, D., Yang, L. Y., Luo, W., Scerba, M. T., Tweedie, D., ... & Greig, N. H. (2020). 3, 6′-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation. eLife, 9, e56739. [Link]
National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-6-methyl-2H-pyran-2-one. PubChem Compound Database. Retrieved from [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyranone Derivatives in Complex Matrices
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of pyranone derivatives in complex matr...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of pyranone derivatives in complex matrices. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance. The objective is to equip you with a robust framework for developing and validating analytical methods that are not only accurate and reliable but also fit for their intended purpose.
The Analytical Challenge: Pyranone Derivatives in Complex Matrices
Pyranone derivatives are a broad class of heterocyclic compounds present in a vast array of natural products and synthetic substances.[1][2] Their applications span from flavor enhancers in the food industry (e.g., maltol) to active pharmaceutical ingredients and agrochemicals.[1] The analytical challenge lies in accurately quantifying these compounds within complex matrices such as food, beverages, biological fluids (plasma, urine), and environmental samples. These matrices are laden with endogenous components—lipids, proteins, sugars, and pigments—that can interfere with analysis, leading to suppressed or enhanced signals, co-elution, and ultimately, inaccurate results.
Therefore, the validation of an analytical method is not merely a quality control exercise; it is a mandatory scientific process to demonstrate that the method is reliable, reproducible, and suitable for its intended application.[3][4][5] The foundational framework for this process is provided by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the key parameters that must be rigorously evaluated.[4][6][7][8]
Caption: Key validation parameters as outlined by ICH Q2(R1).
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is the most critical decision in method development. It is dictated by the physicochemical properties of the pyranone derivative (e.g., volatility, polarity, thermal stability) and the nature of the sample matrix.
Technique
Principle
Best Suited For
Advantages
Limitations
HPLC-UV
Separation via liquid chromatography, detection via UV-Vis absorbance.
Simple matrices; pyranones with strong chromophores.
Cost-effective, robust, widely available.
Lacks specificity in complex matrices, susceptible to interference, lower sensitivity.
GC-MS
Separation of volatile compounds via gas chromatography, detection by mass spectrometry.[9]
Excellent chromatographic resolution for volatiles, high specificity from MS.
Requires analyte to be volatile; non-volatile compounds need derivatization, which adds complexity.[10]
LC-MS/MS
Separation via liquid chromatography coupled with tandem mass spectrometry for detection.
A broad range of pyranones, especially non-volatile, polar, and thermally labile compounds in complex matrices.[10][11]
High sensitivity and selectivity, suitable for trace-level analysis, minimal sample preparation needed.[10][11]
Higher equipment cost, potential for matrix effects (ion suppression/enhancement).
Causality Behind Technique Selection:
Why choose LC-MS/MS for most complex matrix applications? The unparalleled selectivity of tandem mass spectrometry (MS/MS) allows the instrument to isolate a specific precursor ion (the pyranone derivative) and detect a unique product ion. This process effectively filters out the "noise" from matrix components, providing a clean, quantifiable signal even at very low concentrations. This is a significant advantage over HPLC-UV, where a co-eluting matrix component with a similar UV absorbance can lead to a falsely elevated result.
When is GC-MS the better choice? For highly volatile pyranones, GC-MS offers superior separation efficiency.[10][11] The ability to separate isomers and closely related compounds can be critical in certain applications. However, many pyranone derivatives are not sufficiently volatile and require a chemical derivatization step to increase their volatility, which can introduce variability and potential for error.[10]
A Self-Validating System: Step-by-Step Validation Protocol for an LC-MS/MS Method
This section details a comprehensive protocol for validating an LC-MS/MS method for the quantification of a hypothetical pyranone derivative, "Pyranone-X," in a fruit juice matrix. This protocol is designed as a self-validating system, where the successful completion of each step provides the necessary evidence of the method's reliability.
3.1. Prerequisite: Sample Preparation
The goal of sample preparation is to extract Pyranone-X from the juice matrix while removing interferents.[12] Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed for food matrices due to their efficiency.[13][14][15]
Homogenization: Homogenize 10 g of the fruit juice sample.
Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Cap and vortex vigorously for 1 minute.[16]
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately vortex for 1 minute to prevent salt agglomeration.[16]
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.[16]
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent (to remove sugars and organic acids) and C18 (to remove non-polar interferences).
Final Preparation: Vortex for 30 seconds, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: General workflow for sample preparation and analysis.
3.2. Validation Parameters: Protocols and Acceptance Criteria
The following protocols are based on the principles outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidances.[3][4][17]
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
Analyze at least six blank fruit juice samples from different sources (lots/brands) to investigate for interfering peaks at the retention time of Pyranone-X.
Analyze a blank sample fortified with Pyranone-X at the Lower Limit of Quantitation (LLOQ).
Analyze a blank sample fortified with Pyranone-X and other potentially interfering substances (e.g., other common food additives).
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ standard.
Linearity and Range
Objective: To establish the relationship between the instrument response and the known concentration of the analyte and to define the range over which this relationship is maintained.[4]
Protocol:
Prepare a calibration curve by spiking blank matrix extract with Pyranone-X at a minimum of five concentration levels.[4] For example: 1, 5, 10, 50, 100 ng/mL.
Analyze the calibration standards in triplicate.
Plot the peak area response versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
Objective: Accuracy demonstrates the closeness of the measured value to the true value. Precision expresses the degree of scatter between a series of measurements.
Protocol:
Prepare Quality Control (QC) samples by spiking blank matrix at three concentration levels: Low (3x LLOQ), Medium, and High.
Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.
Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days by different analysts.
Acceptance Criteria:
Accuracy: The mean concentration should be within ±15% of the nominal value.
Precision: The relative standard deviation (%RSD) should not exceed 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise method):
Prepare a series of diluted spiked samples.
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Confirm the LOQ by analyzing five replicates at this concentration and ensuring it meets the accuracy and precision criteria (within ±20% of nominal and ≤20% RSD).
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]
Perform a series of experiments where one parameter is slightly altered at a time (e.g., column temperature at 38°C and 42°C instead of 40°C; mobile phase organic content at 48% and 52% instead of 50%).
Analyze the mid-QC sample under each condition and evaluate the impact on peak area, retention time, and calculated concentration.
Acceptance Criteria: The results should remain within the accuracy and precision limits. System suitability parameters (e.g., peak shape, retention time) should not significantly change.
Data Summary and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and assessment against acceptance criteria.
Table 1: Summary of Validation Results for Pyranone-X in Fruit Juice
Validation Parameter
Result
Acceptance Criteria
Status
Specificity
No interference >20% of LLOQ
No interference >20% of LLOQ
Pass
Linearity (r²)
0.998
≥ 0.99
Pass
Range
1 - 100 ng/mL
Meets accuracy/precision
Pass
Accuracy (% Bias)
-5.2% to +8.5%
±15%
Pass
Precision (%RSD)
- Intra-day
≤ 9.8%
≤ 15%
Pass
- Inter-day
≤ 11.5%
≤ 15%
Pass
LOQ
1 ng/mL (S/N > 10)
Accuracy: ±20%, Precision: ≤20%
Pass
Robustness
Results within acceptance criteria
Results within acceptance criteria
Pass
Conclusion
The validation of an analytical method is an indispensable process that ensures the integrity of scientific data. This guide has provided a comparative framework for selecting appropriate analytical techniques and a detailed, self-validating protocol for the robust analysis of pyranone derivatives in complex matrices. By grounding experimental design in the principles of causality and adhering to internationally recognized standards like ICH Q2(R1), researchers can develop methods that are not only scientifically sound but also defensible and fit for purpose. The choice of LC-MS/MS is often superior for complex matrices due to its inherent selectivity and sensitivity, which allows for reliable quantification even in the presence of significant matrix interference.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration. [Link]
Modern Sample Preparation Methods for Food and Environmental Laboratories . LCGC North America. [Link]
GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry . ResolveMass Laboratories Inc. [Link]
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease . National Institutes of Health (NIH). [Link]
Robustness and Ruggedness Testing in Analytical Chemistry . Lab Manager. [Link]
FLAVOR Enhancers in Food Processing: Spectrophotometric Determination of Maltol and Ethyl Maltol in Some Commercial Food Samples During Different Storage Conditions . Journal of Food Quality. [Link]
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
Bioanalytical method validation: An updated review . Journal of Pharmaceutical and Biomedical Analysis. [Link]
A Comparative Guide to the Structure-Activity Relationships of Substituted 2H-Pyran-3(6H)-Ones for Therapeutic Discovery
Introduction: The 2H-Pyran-3(6H)-One Scaffold as a Privileged Chiral Synthon The 2H-pyran-3(6H)-one ring system is a highly functionalized and versatile heterocyclic scaffold that has garnered significant interest in med...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The 2H-Pyran-3(6H)-One Scaffold as a Privileged Chiral Synthon
The 2H-pyran-3(6H)-one ring system is a highly functionalized and versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive α,β-unsaturated ketone system and a hemiacetal or related group at the C-6 position, provides multiple points for chemical modification, making it an ideal starting point for the development of diverse molecular entities.[1] These compounds are not merely synthetic curiosities; they serve as crucial chiral building blocks for the asymmetric synthesis of complex natural products, carbohydrates, and pharmaceuticals.[1][2] The inherent reactivity and stereochemical richness of the 2H-pyran-3(6H)-one core have led to the discovery of derivatives with a wide spectrum of biological activities, most notably potent antimicrobial and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 2H-pyran-3(6H)-ones, synthesizing data from key studies to inform the rational design of next-generation therapeutic agents.
The Core Pharmacophore: Mechanistic Implications of the α,β-Unsaturated Ketone
A central and indispensable feature for the biological activity of 6-hydroxy-2H-pyran-3(6H)-ones is the α,β-enone system.[1][3] This conjugated system renders the β-carbon (C-5) electrophilic, making it susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in enzyme active sites. This reactivity allows the pyranone scaffold to act as a Michael acceptor, forming covalent bonds with target proteins and leading to their inactivation. The essentiality of this moiety is underscored by studies where modifications disrupting this system lead to a significant loss of activity. Therefore, the enone functionality is considered the core pharmacophore responsible for the mechanism of action in many of its biological effects, particularly its antimicrobial properties.[1][3]
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The therapeutic potential of the 2H-pyran-3(6H)-one scaffold can be significantly modulated by the nature and position of its substituents. The most profound effects on activity have been observed with modifications at the C-2 and C-6 positions.
Critical Influence of Substituents at the C-2 Position
The C-2 position is a key determinant of potency and selectivity. Studies focusing on antimicrobial activity have consistently shown that the size and nature of the C-2 substituent are directly correlated with efficacy, especially against gram-positive bacteria.[1][3]
Steric Bulk: A general trend observed is that bulkier substituents at the C-2 position lead to greater antibacterial activity.[1][3] This suggests that the binding pocket of the molecular target can accommodate and may even favorably interact with larger groups, potentially through enhanced hydrophobic or van der Waals interactions.
Aromatic and Heteroaromatic Groups: The introduction of aryl groups, particularly those with specific substitution patterns, can dramatically enhance potency. For instance, derivatives bearing a 4-biphenylyl group have shown promising activity.[2] Phenyl rings substituted with groups like phenylthio, benzenesulfonyl, and p-bromophenyl have also been shown to be beneficial for activity against gram-positive bacteria.[2][3]
Modulation of Activity via the C-6 Position
The C-6 position, typically bearing a hydroxyl, alkoxy, or acyloxy group, plays a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets.
Hydroxy Group: The parent 6-hydroxy derivatives serve as the foundational structures and are often prepared via the peracid oxidation of 2-furanmethanols.[2] This hydroxyl group can participate in hydrogen bonding interactions within a receptor binding site.
Alkoxy and Acyloxy Groups: Conversion of the C-6 hydroxyl to an alkoxy or acyloxy group provides a handle to fine-tune properties like lipophilicity and metabolic stability. For example, a 6-methoxy derivative, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one , demonstrated a potent minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus.[2][3] An even more potent analogue, 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one , showed a MIC of 0.75 µg/mL against Streptococcus sp., highlighting that acylation at this position can significantly boost activity.[2][3]
The following diagram summarizes the key SAR findings for the 2H-pyran-3(6H)-one scaffold.
Caption: Key SAR points for substituted 2H-pyran-3(6H)-ones.
Comparative Analysis of Biological Activity
While the 2H-pyran-3(6H)-one scaffold has been explored for various therapeutic applications, its antimicrobial and anticancer activities are the most extensively studied.
Antimicrobial Potency
Derivatives of 6-hydroxy-2H-pyran-3(6H)-ones have demonstrated significant activity, primarily against gram-positive bacteria.[3] The table below compares the minimum inhibitory concentrations (MICs) of representative compounds, illustrating the impact of C-2 and C-6 substitutions.
Causality Insight: The superior activity of compound 9 compared to 8a suggests that the electron-withdrawing p-nitrobenzoyl group at C-6 enhances the electrophilicity of the pyranone system or improves its binding affinity to the bacterial target. The bulky aromatic substituent at C-2 is a common feature in these potent examples.
Anticancer Activity
The pyran motif is a component of numerous compounds with anticancer properties.[4] While direct SAR data for simple 2H-pyran-3(6H)-ones is emerging, studies on closely related fused systems, such as tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-ones, provide valuable insights. These fused systems, derived from a 2H-pyran-3(6H)-one core, have shown potent and selective antiproliferative activity.
For example, two derivatives, 16c and 16d , were approximately 30-fold more potent against the SK-BR-3 breast cancer cell line than other tested cancer cell lines.[5] Furthermore, these compounds displayed about 295-fold less toxicity against the normal breast cell line MCF10A, indicating a favorable therapeutic window.[5]
This highlights a promising strategy for drug development: using the 2H-pyran-3(6H)-one as a foundational scaffold to build more complex, fused heterocyclic systems with high potency and selectivity.
Experimental Design & Protocols
The reliability of SAR studies hinges on robust and reproducible experimental protocols. Here, we detail validated methods for the synthesis and biological evaluation of 2H-pyran-3(6H)-one derivatives.
Protocol 1: Synthesis via Achmatowicz Rearrangement
The Achmatowicz reaction is a cornerstone for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from readily available furan-based precursors.[1][5] This oxidative ring expansion offers an efficient entry into the pyranone core, often with good control over stereochemistry.
Objective: To synthesize a 6-hydroxy-2H-pyran-3(6H)-one derivative from a corresponding furfuryl alcohol.
Materials:
Substituted furfuryl alcohol
m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidant
Dichloromethane (DCM) or other aprotic solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Dissolution: Dissolve the starting furfuryl alcohol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
Oxidation: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains between 0-5 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-hydroxy-2H-pyran-3(6H)-one.
Caption: Workflow for the Achmatowicz Rearrangement.
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using CAMHB. The final volume in each well should be 50 µL. Include a positive control (bacteria, no drug) and a negative control (broth only).
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
Conclusion and Future Perspectives
The 2H-pyran-3(6H)-one scaffold represents a highly tractable platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that the α,β-unsaturated ketone system is essential for activity, acting as a covalent-binding pharmacophore. Potency and selectivity can be effectively tuned through substitutions, primarily at the C-2 and C-6 positions. Bulkier, aromatic substituents at C-2 and acyloxy groups at C-6 are particularly effective for enhancing antimicrobial activity.
Future research should focus on expanding the chemical diversity around this core, exploring substitutions at the C-4 and C-5 positions to build a more comprehensive SAR map. Furthermore, leveraging the pyranone core as a starting point for more complex fused heterocycles has shown great promise for developing highly potent and selective anticancer agents. A deeper investigation into the specific molecular targets and mechanisms of action will be critical to advancing these promising compounds from discovery to clinical application.
References
Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. [Link][3]
Shusheng, Z. (2015). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. ResearchGate. [Link][2]
Reyes-González, M. A., et al. (2021). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 43, 116275. [Link][5]
Oeser, T. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(11), 2093. [Link][6]
Shamsuzzaman, et al. (2013). Green synthesis and biological evaluation of steroidal 2H-pyrans as anticancer and antioxidant agents. Journal of King Saud University - Science, 26(4), 333-339. [Link][7]
Kočevar, M., & Kranjc, K. (2013). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. ARKIVOC, 2013(i), 333-363. [Link]
Grover, P., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(18), 3239-3268. [Link][4]
A Senior Application Scientist's Guide: 3,6-Dihydro-2H-pyran as a Morpholine Replacement in Drug Design
Introduction: The Quest Beyond Morpholine In the landscape of medicinal chemistry, saturated six-membered heterocycles are privileged scaffolds, prized for their ability to confer favorable physicochemical properties suc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest Beyond Morpholine
In the landscape of medicinal chemistry, saturated six-membered heterocycles are privileged scaffolds, prized for their ability to confer favorable physicochemical properties such as aqueous solubility while providing three-dimensional vectors for exiting a binding pocket. Among these, the morpholine ring is ubiquitous, found in over 20 FDA-approved drugs. Its popularity stems from its synthetic accessibility, chemical stability, and its capacity to act as a hydrogen bond acceptor, often improving the solubility and pharmacokinetic profile of parent compounds.
However, the very features that make morpholine attractive can also be liabilities. The basic nitrogen atom (pKa of morpholine ~8.4) can lead to unwanted interactions with off-target antitargets like the hERG channel and can be a site for metabolic oxidation, leading to N-dealkylation or ring-opening, which can result in rapid clearance.[1] This has driven a continuous search for bioisosteric replacements that retain the desirable spatial and solubility characteristics of morpholine while mitigating its drawbacks.
This guide provides an in-depth comparison of 3,6-dihydro-2H-pyran (DHP) as a non-basic, unsaturated isostere for morpholine. We will explore the causal relationships between structural changes and their effects on key drug-like properties, supported by experimental data and detailed protocols for comparative evaluation.
Structural and Physicochemical Rationale for DHP
The core hypothesis for replacing morpholine with DHP is rooted in the strategic removal of the basic nitrogen atom and the introduction of a C=C double bond. This seemingly simple substitution has profound implications for a molecule's properties.
Figure 1: Structural comparison of Morpholine and 3,6-Dihydro-2H-pyran.
Basicity: DHP lacks a basic nitrogen. This immediately eliminates potential issues with off-target ion channel interactions and avoids a common metabolic soft spot.
Lipophilicity: The replacement of a polar N-H group (in secondary morpholines) or an N-alkyl group with a nonpolar C=C bond generally increases lipophilicity, as measured by LogP or LogD. This can enhance membrane permeability and, in some cases, target engagement.
Conformation: The endocyclic double bond flattens the DHP ring compared to the classic chair conformation of morpholine. This altered geometry can influence how a molecule fits into a protein's binding site, potentially improving potency or selectivity.
Metabolic Stability: While removing the metabolically susceptible nitrogen, the DHP ring introduces new potential sites of metabolism, namely the double bond (via epoxidation) and the allylic positions. The overall impact on metabolic stability is therefore context-dependent and requires experimental validation.
Head-to-Head Comparison: Physicochemical and ADME Properties
A direct comparison of isosteric pairs is the most effective way to evaluate the impact of the morpholine-to-DHP switch. The following table summarizes the expected and observed differences.
Property
Morpholine Derivative
DHP Derivative
Rationale & Implication
Structure
Phenyl-morpholine
Phenyl-3,6-dihydro-2H-pyran
Isosteric replacement of the heterocycle.
Molecular Weight
~163.2 g/mol
~162.2 g/mol
Near-identical mass, a key feature of a good bioisostere.
cLogP
~1.5
~2.5
Increased lipophilicity due to removal of the nitrogen atom. May improve permeability but could also increase non-specific binding.[2]
pKa
~8.4 (basic)
N/A
DHP is non-ionizable. This removes potential hERG liability and changes the solubility profile at different pH values.[3]
Susceptible to epoxidation or allylic oxidation.[5]
The metabolic pathway is altered, which can lead to improved, worsened, or unchanged stability depending on the specific enzymatic environment.
Permeability (Papp)
Moderate
Potentially Higher
Increased lipophilicity and removal of a potential H-bond donor can enhance passive diffusion across cell membranes.[6]
Case Study: mTOR Kinase Inhibitors
A compelling, data-supported example of DHP as a successful morpholine replacement comes from the development of ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).[7] In a series of pyrazolopyrimidine and thienopyrimidine mTOR inhibitors, the morpholine moiety, which binds to the critical "hinge" region of the kinase, was directly replaced with DHP.
The researchers hypothesized that the DHP oxygen could still serve as the necessary hydrogen bond acceptor while the altered ring conformation and electronics might be tolerated.
Key Findings:
Potency: The DHP-containing compounds exhibited equivalent or slightly improved potency against mTOR compared to their morpholine counterparts.[7] This validated the hypothesis that the DHP oxygen could effectively mimic the hinge-binding interaction of the morpholine oxygen.
Selectivity: Crucially, the selectivity against the closely related PI3Kα kinase was maintained or improved. This demonstrates that the subtle conformational change of the DHP ring did not negatively impact the desired selectivity profile.[7]
Metabolic Stability: In a follow-up study on a different mTOR inhibitor scaffold, a DHP-containing compound (11b) displayed high metabolic stability in human hepatocytes, outperforming the parent morpholine-containing compound.[5]
Comparative Biological Data
Compound ID
Heterocycle
mTOR IC50 (nM)
PI3Kα IC50 (nM)
Selectivity (PI3Kα/mTOR)
Compound 1a
Morpholine
2.5
110
44
Compound 1b
DHP
2.1
130
62
Compound 2a
Morpholine
0.8
15
19
Compound 2b
DHP
0.8
21
26
(Data adapted from Kaplan J., et al., Bioorg Med Chem Lett, 2010)[7]
This case study provides strong evidence that DHP is not just a theoretical isostere but a practically viable replacement for morpholine, capable of delivering potent, selective, and metabolically stable drug candidates.
Experimental Design for Isostere Evaluation
To rigorously compare a new DHP analogue against its morpholine-containing parent, a standardized workflow is essential. This ensures that any observed differences in performance can be confidently attributed to the structural change.
A Comparative Guide to the Biological Activity of Lactones: Unveiling the Potential of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of the biological activity of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one and other notable lact...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological activity of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one and other notable lactones. While specific experimental data for this particular pyran-2-one derivative is not extensively available in current literature, this document serves as a comprehensive roadmap for its investigation. By examining the activities of structurally similar pyran-2-ones and other bioactive lactone classes, we aim to provide a strong rationale and methodological framework for future research into its therapeutic potential.
The Lactone Scaffold: A Privileged Structure in Drug Discovery
Lactones, cyclic esters found in a plethora of natural products, represent a significant class of compounds with diverse and potent biological activities. Their structural diversity, ranging from simple five-membered γ-lactones to complex macrocyclic structures, has made them a fertile ground for drug discovery, yielding compounds with antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The reactivity of the lactone ring, particularly in α,β-unsaturated derivatives, is often key to their biological function, enabling covalent interactions with biological macromolecules.
The Pyran-2-one Core: A Focus on 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
The 3,6-dihydro-2H-pyran-2-one scaffold is a recurring motif in various natural products. While direct biological activity data for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is scarce, the broader class of pyran-2-ones has demonstrated significant bioactivities. Understanding these provides a foundational hypothesis for the potential of our target molecule.
Antimicrobial and Antifungal Potential
Several studies have highlighted the antimicrobial and antifungal properties of pyran-2-one derivatives. For instance, 4-methyl-6-alkyl-α-pyrones have shown considerable in vitro activity against pathogenic fungi.[2] The efficacy of these compounds is influenced by the length of the alkyl chain at the C-6 position, suggesting that the lipophilicity of the molecule plays a crucial role in its antifungal action.[2] Specifically, compounds with butyl, pentyl, hexyl, and heptyl chains were effective against a range of fungi, with 4-methyl-6-hexyl-α-pyrone demonstrating significant disease suppression in a greenhouse setting.[2]
Furthermore, derivatives of 6-hydroxy-2H-pyran-3(6H)-ones have exhibited significant activity against Gram-positive bacteria.[3] The presence of an α,β-unsaturated ketone system within the pyranone ring is considered essential for this activity, likely acting as a Michael acceptor to react with nucleophilic residues in bacterial proteins or enzymes.[3] The nature and size of substituents at the C-2 position also modulate the antibacterial potency.[3]
These findings suggest that 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, possessing a substituted dihydropyran-2-one core, is a promising candidate for antimicrobial and antifungal screening. The trimethyl substitution may influence its lipophilicity and steric interactions with biological targets, warranting a thorough investigation.
Comparative Analysis with Other Bioactive Lactones
To contextualize the potential of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, we will compare the known activities of pyran-2-ones with other well-characterized classes of lactones.
Sesquiterpene Lactones: Potent Antimicrobial and Anticancer Agents
Sesquiterpene lactones, a large group of naturally occurring 15-carbon compounds, are renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[4][5] A key structural feature responsible for their bioactivity is often the α-methylene-γ-lactone moiety, which acts as a potent Michael acceptor.[4]
This table presents a summary of reported activities and is not an exhaustive list.
Coumarins: Masters of Anti-inflammatory and Antioxidant Activity
Coumarins, or benz-α-pyrones, are a well-known class of lactones with significant anti-inflammatory and antioxidant properties.[7][8] They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[7][8] The antioxidant activity of coumarins is often attributed to their ability to scavenge free radicals and chelate metal ions. The potential of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one to exhibit similar anti-inflammatory or antioxidant effects should be investigated.
The α,β-unsaturated lactone motif is a recurring theme in bioactive molecules. Studies on synthetic α,β-unsaturated δ-lactones have revealed potent immunosuppressive effects. For example, a benzofuran-substituted α,β-unsaturated lactone demonstrated significant inhibition of Interleukin-2 (IL-2) production in T lymphocytes with an IC50 of 66.9 nM, suggesting its potential as an immunosuppressive agent.[9] This highlights that the core α,β-unsaturated lactone structure, present in a dihydropyran-2-one, is a key determinant of biological activity.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, we provide the following detailed, step-by-step methodologies for key biological assays.
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
Preparation of Bacterial/Fungal Inoculum:
From a fresh culture, suspend several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
Preparation of Compound Dilutions:
Prepare a stock solution of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve the desired concentration range.
Inoculation and Incubation:
Add the prepared inoculum to each well of the microtiter plate.
Include a positive control (broth + inoculum) and a negative control (broth only).
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
Determination of MIC:
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
[10][11]
Protocol:
Cell Culture and Plating:
Culture macrophage cells (e.g., RAW 264.7) and seed them in a 96-well plate.
Compound and LPS Treatment:
Pre-treat the cells with different concentrations of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one for 1 hour.
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the compound for 24 hours.
Nitrite Measurement (Griess Assay):
Collect the cell culture supernatant.
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
Incubate for 10-15 minutes at room temperature.
Absorbance Reading:
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.
Data Analysis:
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Determine the IC50 value for NO inhibition.
Caption: Potential targets for NO inhibition.
Conclusion and Future Directions
While the biological activity of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one remains to be experimentally determined, this comparative guide provides a compelling rationale for its investigation. Based on the activities of structurally related pyran-2-ones and other bioactive lactones, it is plausible that this compound may possess antimicrobial, antifungal, anti-inflammatory, and/or cytotoxic properties.
The provided experimental protocols offer a clear and robust framework for researchers to systematically evaluate these potential activities. Future studies should focus on:
Synthesis and Characterization: Ensuring a pure and well-characterized sample of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Broad-Spectrum Biological Screening: Utilizing the described assays to perform a comprehensive evaluation of its antimicrobial, antifungal, cytotoxic, and anti-inflammatory activities.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to understand the structural features crucial for its activity.
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the compound exerts its biological effects.
By undertaking these investigations, the scientific community can unlock the therapeutic potential of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one and contribute to the development of new and effective therapeutic agents.
References
Antimicrobial Activity of Lactones. (n.d.). MDPI. Retrieved from [Link]
Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. (2022). MDPI. Retrieved from [Link]
Activity of a Novel Anti-inflammatory Agent F-3,6'-dithiopomalidomide as a Treatment for Traumatic Brain Injury. (2022). PubMed. Retrieved from [Link]
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. (n.d.). PubMed. Retrieved from [Link]
Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents. (2011). PubMed. Retrieved from [Link]
Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm. (n.d.). PubMed Central. Retrieved from [Link]
Some antifungal properties of sorbic acid extracted from berries of rowan (Sorbus aucupatia). (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. (n.d.). PubMed. Retrieved from [Link]
Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. (n.d.). PubMed. Retrieved from [Link]
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Antioxidant and Nitric Oxide Inhibition Activities of Thai Medicinal Plants. (n.d.). Journal of Medical and Associated Sciences. Retrieved from [Link]
Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Antiinflammatory Activity of Coumarin Derivatives. (n.d.). ACS Publications. Retrieved from [Link]
Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm. (n.d.). ResearchGate. Retrieved from [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health (NIH). Retrieved from [Link]
3,6'-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation. (2020). eLife. Retrieved from [Link]
Antimicrobial Activity of Sesquiterpene Lactones. (n.d.). SciSpace. Retrieved from [Link]
Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. Retrieved from [Link]
Thctf1 transcription factor of Trichoderma harzianum is involved in 6-pentyl-2H-pyran-2-one production and antifungal activity. (n.d.). PubMed. Retrieved from [Link]
Antimicrobial Activity of Lactones. (2022). PubMed Central. Retrieved from [Link]
The Anti-inflammatory Effect of Coumarin and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Targeting neuroinflammation: 3-monothiopomalidomide a new drug candidate to mitigate traumatic brain injury and neurodegeneration. (n.d.). PubMed Central. Retrieved from [Link]
Cytotoxicity assay (MTT assay) for assessing the effects of natural... (n.d.). ResearchGate. Retrieved from [Link]
(PDF) Antimicrobial Activity of Lactones. (n.d.). ResearchGate. Retrieved from [Link]
Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. (2023). MDPI. Retrieved from [Link]
Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm. (2012). PubMed. Retrieved from [Link]
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]
Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (n.d.). MDPI. Retrieved from [Link]
Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain. (2023). AIMS Press. Retrieved from [Link]
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved from [Link]
Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6′-Dithiothalidomide on Traumatic Brain Injury. (n.d.). MDPI. Retrieved from [Link]
Showing Compound Parasorbic acid (FDB001425). (2010). FooDB. Retrieved from [Link]
Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. (2017). Retrieved from [Link]
Coumarin: A natural solution for alleviating inflammatory disorders. (n.d.). PubMed Central. Retrieved from [Link]
Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. (2014). PubMed. Retrieved from [Link]
Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives. (n.d.). Brieflands. Retrieved from [Link]
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). (n.d.). PubMed. Retrieved from [Link]
Synthesis, Characterization and Antimicrobial Activity of 3-Acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one Schiff Base with 2,2'-(Ethylenedioxy)diethylamine and its Co(II), Ni(II) and Cu(II) Complexes. (n.d.). ResearchGate. Retrieved from [Link]
Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. (2026). ACS Publications. Retrieved from [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. (n.d.). MDPI. Retrieved from [Link]
Antifungal Activity and Chemical Composition of Seven Essential Oils to Control the Main Seedborne Fungi of Cucurbits. (2021). MDPI. Retrieved from [Link]
Natural and Synthetic Lactones Possessing Antitumor Activities. (n.d.). PubMed Central. Retrieved from [Link]
Biosynthesis and chemical diversity of β-lactone natural products. (2018). RSC Publishing. Retrieved from [Link]
A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Pyran Derivatives
The pyran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
The pyran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical comparison of modern enantioselective strategies for the synthesis of chiral pyran derivatives, alongside a critical evaluation of their biological performance, with a particular focus on anticancer applications. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers in drug discovery and development.
Part 1: Enantioselective Synthesis of Pyran Derivatives: A Comparative Analysis
The stereochemistry of pyran derivatives is crucial for their biological activity. Enantioselective synthesis, therefore, is of paramount importance. Here, we compare the leading catalytic systems for the asymmetric synthesis of dihydropyrans and tetrahydropyrans, two key classes of pyran derivatives.
Organocatalysis: A Metal-Free Approach to Chiral Pyrans
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrans, offering a greener and often more accessible alternative to metal-based catalysts.[3]
Chiral secondary amines, such as proline and its derivatives, are workhorse catalysts for the enantioselective synthesis of pyrans, typically proceeding through enamine or iminium ion intermediates. A prominent example is the organocatalytic domino Michael/enolization/acetalization reaction.[4]
Mechanism of Amine-Catalyzed Dihydropyran Synthesis:
The reaction of an α,β-unsaturated aldehyde with an active methylene compound, catalyzed by a chiral secondary amine, proceeds through a cascade of reactions to form a highly functionalized dihydropyran. The catalyst activates the aldehyde by forming an iminium ion, which then undergoes a Michael addition with the nucleophile. Subsequent enolization and intramolecular cyclization (acetalization) yield the dihydropyran product with high stereocontrol.
Figure 1: Generalized workflow for amine-catalyzed dihydropyran synthesis.
Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that can activate substrates through hydrogen bonding, enabling highly enantioselective transformations.[5][6] They have been successfully applied to the synthesis of various pyran derivatives, including tetrahydropyrans, through cascade reactions.[7]
Comparative Performance of Organocatalysts:
The choice of organocatalyst significantly impacts the reaction outcome. While both amine and CPA catalysts can afford high enantioselectivities, their substrate scope and optimal reaction conditions often differ.
Table 1: Comparison of Organocatalytic Methods for Enantioselective Pyran Synthesis.
Metal Catalysis: Leveraging Lewis Acidity for Stereocontrol
Chiral Lewis acid complexes, often featuring metals like copper, silver, or gold, are highly effective in catalyzing enantioselective reactions for pyran synthesis, most notably the hetero-Diels-Alder (HDA) reaction.[9][10]
The hetero-Diels-Alder reaction is a powerful tool for the construction of dihydropyran rings. Chiral metal complexes can coordinate to the dienophile or diene, creating a chiral environment that directs the cycloaddition to favor one enantiomer.[11]
Catalyst Comparison in Enantioselective HDA Reactions:
Different metal-ligand combinations exhibit varying levels of efficiency and selectivity. For instance, C2-symmetric bis(oxazoline)-Cu(II) complexes are highly effective for the inverse electron demand HDA reaction of α,β-unsaturated carbonyl compounds with enol ethers.[10]
Table 2: Comparison of Catalysts for Enantioselective Hetero-Diels-Alder Reactions.
Part 2: Biological Evaluation of Pyran Derivatives: A Focus on Anticancer Activity
Pyran derivatives exhibit a remarkable range of biological activities, with anticancer properties being particularly prominent.[1][2] This section compares the cytotoxic effects of various pyran derivatives against different cancer cell lines and explores their mechanisms of action.
In Vitro Cytotoxicity: A Comparative Overview
The anticancer potential of pyran derivatives is typically assessed using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[13] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
Table 3: Comparative Anticancer Activity (IC50) of Selected Pyran Derivatives.
Mechanism of Action: Induction of Apoptosis
A common mechanism by which many anticancer agents, including pyran derivatives, exert their effects is through the induction of apoptosis, or programmed cell death.[13][14][15] This process is tightly regulated by a complex network of signaling pathways.
Apoptosis Signaling Pathway:
Many bioactive pyran derivatives have been shown to induce apoptosis by triggering either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic program.[14] For example, some pyrazole-fused pyran derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the caspase-3 signaling pathway.[16]
Figure 2: Simplified intrinsic apoptosis pathway induced by some pyran derivatives.
Part 3: Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for a representative enantioselective synthesis and a standard biological evaluation assay.
Protocol for Organocatalytic Enantioselective Synthesis of a Dihydropyran Derivative
This protocol is adapted from a general procedure for the one-pot domino Michael–hemiacetalization and dehydration for the synthesis of polyfunctionalized dihydropyran derivatives.[17]
Materials:
Aromatic aldehyde (1.0 mmol)
Malononitrile (1.0 mmol)
Ethyl acetoacetate (1.0 mmol)
Ta-MOF nanocatalyst (3 mg)
Ethanol/Water (1:1 mixture, 2 mL)
Acetone (10 mL)
Procedure:
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
Add 2 mL of a 1:1 mixture of ethanol and water as the solvent.
Add the Ta-MOF nanocatalyst (3 mg).
Stir the reaction mixture at room temperature.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, add 10 mL of acetone to the reaction mixture to precipitate the catalyst.
Filter the mixture to recover the catalyst.
Remove the solvent from the filtrate under reduced pressure.
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.[17]
Protocol for MTT Cell Viability Assay
This protocol provides a general guideline for assessing the cytotoxicity of pyran derivatives against cancer cell lines using the MTT assay.[18][19][20]
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well flat-bottom plates
Pyran derivative stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Microplate reader
Procedure:
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[18]
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Prepare serial dilutions of the pyran derivative in culture medium.
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
After the incubation period, add 10 µL of MTT solution to each well.[18]
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[18]
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
Incubate the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.[18]
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
References
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
Yamamoto, H., & Momiyama, N. (2008). Catalytic Enantioselective Hetero-Diels-Alder Reactions of an Azo Compound. Journal of the American Chemical Society, 130(38), 12896–12897. [Link]
MacMillan, D. W. C., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group Meeting. [Link]
Al-Warhi, T., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Advances, 14(13), 9035-9055. [Link]
Al-Warhi, T., et al. (2021). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. European Journal of Organic Chemistry, 2021(30), 4268-4275. [Link]
Rawal, V. H., & Huang, Y. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Chemistry at Illinois. [Link]
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]
Kanger, T., et al. (2011). Organocatalytic Enantioselective Synthesis of 1,4-Dihydropyridines. SciSpace. [Link]
List, B., & Terada, M. (2021). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Accounts of Chemical Research, 54(1), 115-127. [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4635. [Link]
Johannsen, M., & Jørgensen, K. A. (1998). Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry, 1(1), 20-25. [Link]
Akiyama, T., & Terada, M. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 21, 1345-1367. [Link]
Masson, G., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. Nature Communications, 12(1), 7183. [Link]
Hayashi, Y., et al. (2011). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. Angewandte Chemie International Edition, 50(36), 8424-8427. [Link]
Al-Warhi, T., et al. (2021). Apoptotic cell death induced by pyrano[3,2-c]chromene derivatives. ResearchGate. [Link]
Scheidt, K. A., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]
Kumar, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Medicinal Chemistry, 28(42), 8886-8904. [Link]
Akiyama, T., & Terada, M. (2021). Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis. Chemical Reviews, 121(4), 2136-2214. [Link]
Al-Warhi, T., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 25(21), 5039. [Link]
Al-Warhi, T., et al. (2021). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
Houk, K. N., & List, B. (2017). Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model. Organic Chemistry Frontiers, 4(8), 1547-1553. [Link]
Iwata, A., et al. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1533. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,3-DIHYDROPYRAN. Retrieved from [Link]
Kumar, A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977-36991. [Link]
Wang, Y., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 75, 153109. [Link]
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
Al-Warhi, T., et al. (2024). The apoptotic ability of the selected fused pyran derivatives on different cancer cell lines was detected via flow cytometric analysis and its quantification. ResearchGate. [Link]
Wang, W., et al. (2017). NHC-catalyzed enantioselective synthesis of dihydropyran-4-carbonitriles bearing all-carbon quaternary centers. Organic Chemistry Frontiers, 4(11), 2323-2326. [Link]
Assessing the Antimicrobial Spectrum of Novel Pyran-Based Compounds: A Comparative Guide
In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, heterocyclic compounds have emerged as a fertile ground for drug discovery. Among these, pyran-based scaf...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, heterocyclic compounds have emerged as a fertile ground for drug discovery. Among these, pyran-based scaffolds have garnered significant attention due to their diverse biological activities, including potent antimicrobial properties.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial spectrum of various novel pyran-based compounds, supported by experimental data from recent scientific literature. It is intended for researchers, scientists, and drug development professionals engaged in the quest for next-generation antimicrobial agents.
The Therapeutic Promise of Pyran Scaffolds
The 4H-pyran motif and its derivatives are integral components of numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities, such as anticancer, anti-inflammatory, and, most notably, antimicrobial effects.[3][4] The versatility of the pyran ring system allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds with diverse functionalities and the potential for enhanced antimicrobial potency and a broad spectrum of activity.[5]
The fundamental structure of a 4H-pyran is depicted below:
Caption: Workflow for Broth Microdilution MIC Assay.
Zone of Inhibition Assay (Kirby-Bauer Test)
The disk diffusion or Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent. [6][7][8]It involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with the test microorganism.
Protocol: Disk Diffusion Zone of Inhibition Assay
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.
[9]2. Preparation of Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
Inoculation of Agar Plate:
Dip a sterile cotton swab into the standardized bacterial suspension.
Evenly streak the swab over the entire surface of the MHA plate to ensure a confluent lawn of growth.
[10]4. Application of Test Disks:
Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the novel pyran compound onto the surface of the inoculated agar.
A disk containing the solvent used to dissolve the compound should be used as a negative control.
Standard antibiotic disks can be used as positive controls.
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
[9]6. Measurement and Interpretation:
After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).
[10] * A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
[7]
Caption: Workflow for Zone of Inhibition Assay.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyran derivatives is intrinsically linked to their chemical structure. [5][11]While a comprehensive SAR analysis is beyond the scope of this guide, several key observations can be made from the existing literature:
Substitution Pattern: The nature and position of substituents on the pyran ring significantly influence the antimicrobial activity. The presence of specific functional groups can enhance the compound's ability to interact with microbial targets.
Fused Ring Systems: Fusing the pyran ring with other heterocyclic systems, such as quinoline or pyrazole, has been shown to yield compounds with potent and broad-spectrum antimicrobial activity.
[12][13][14]* Efflux Pump Inhibition: Some pyranopyridine derivatives have been identified as inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance in Gram-negative bacteria. [11][15]By inhibiting these pumps, such compounds can restore the efficacy of existing antibiotics.
Conclusion and Future Directions
Novel pyran-based compounds represent a promising and versatile class of antimicrobial agents with the potential to address the urgent need for new therapeutics. The data presented in this guide highlights their broad-spectrum activity against a range of bacterial and fungal pathogens. The detailed experimental protocols provide a framework for the standardized evaluation of new chemical entities within this class.
Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in in vivo models of infection. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation pyran-based antimicrobials with enhanced potency and a lower propensity for resistance development.
References
Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(3), 831–841. [Link]
Safari, F., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances, 9(45), 26336–26346. [Link]
Safari, F., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Publishing. [Link]
Patel, D. S., et al. (2012). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. Archiv der Pharmazie, 345(4), 314–322. [Link]
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
ResearchGate. (n.d.). Structure-activity relationship for antimicrobial, antituberculosis and antimalarial activity of the synthesized compound 6a-x. [Link]
El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(19), 6598. [Link]
Lakhrissi, B., et al. (2020). Synthesis, characterization, and in vitro antimicrobial investigation of novel pyran derivatives based on 8-hydroxyquinoline. Journal of the Iranian Chemical Society, 17, 2691–2700. [Link]
Opperman, T. J., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(9), 1944–1949. [Link]
Patel, D. S., et al. (2011). Microwave assisted synthesis and antimicrobial evaluation of new fused pyran derivatives bearing 2-morpholinoquinoline nucleus. European Journal of Medicinal Chemistry, 46(10), 4886–4892. [Link]
Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. [Link]
Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101868. [Link]
Abdel-Maksoud, M. S., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 1-22. [Link]
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
UCSB. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
El-Gaby, M. S., et al. (2002). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Il Farmaco, 57(8), 613–617. [Link]
Opperman, T. J., et al. (2015). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(9), 1944–1949. [Link]
ResearchGate. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3. [Link]
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
LibreTexts. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. [Link]
DergiPark. (2017). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. [Link]
ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]
ResearchGate. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran,-benzopyran and naphthopyran derivatives of 1H-pyrazole. [Link]
The Definitive Guide to Validating Novel Pyran-2-one Crystal Structures: A Multi-Technique Approach
Introduction: The Critical Role of Structure in Pyran-2-one Drug Discovery The pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Structure in Pyran-2-one Drug Discovery
The pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional atomic arrangement of novel pyran-2-one derivatives is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An unambiguous crystal structure is paramount for understanding structure-activity relationships (SAR), designing next-generation analogues, and ensuring intellectual property claims.
This guide provides an in-depth, objective comparison of the essential analytical techniques for validating the crystal structure of novel pyran-2-one derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a self-validating system that integrates multiple analytical techniques for irrefutable structural confirmation.
The Multi-Technique Imperative: Beyond a Single Point of Proof
While Single-Crystal X-ray Diffraction (SC-XRD) is often hailed as the "gold standard" for structure determination, relying solely on one technique can be a precarious approach. Crystals can sometimes form in a way that misrepresents the bulk material, or subtle structural features may be ambiguous. A truly robust validation strategy employs a synergistic combination of techniques, where the strengths of one method compensate for the limitations of another. This guide will focus on the powerful triad of SC-XRD, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Section 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unparalleled, direct visualization of the atomic arrangement in the solid state. By measuring the diffraction of X-rays by a single crystal, we can generate a three-dimensional electron density map and, from that, a precise model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.
Causality in Experimentation: Why Crystal Quality is Paramount
The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. A well-ordered, single crystal will produce a sharp, well-defined diffraction pattern, leading to a high-resolution structure. In contrast, poorly formed, cracked, or twinned crystals will yield weak or convoluted diffraction data, making structure solution difficult or impossible. The slow, controlled growth of crystals is therefore a critical first step.
Detailed Experimental Protocol: From Powder to Solved Structure
Part A: Crystal Growth
Solvent Selection: Begin by screening for a solvent or solvent system in which the pyran-2-one derivative has moderate solubility. Highly soluble compounds tend to precipitate too quickly, forming a powder, while poorly soluble compounds may not crystallize at all. Common choices for pyran-2-ones include ethanol, methanol, ethyl acetate, dichloromethane, and mixtures with hexanes.
Slow Evaporation (Most Common Method):
Dissolve the purified compound in the chosen solvent to near-saturation in a clean vial.
Cover the vial with a cap or parafilm with a few needle-pricked holes. This slows the rate of evaporation.
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion:
Dissolve the compound in a small amount of a relatively non-volatile, good solvent in a small, open vial.
Place this vial inside a larger, sealed container that contains a more volatile, poor solvent (an "anti-solvent").
Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually reducing its solubility and promoting slow crystal growth.
Part B: Data Collection and Structure Refinement
Crystal Mounting: Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal in a beam of monochromatic X-rays, and a detector records the diffraction pattern.
Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to best fit the experimental data.
Interpreting the Results: Key Quality Indicators
A solved crystal structure is accompanied by a Crystallographic Information File (CIF), which contains a wealth of data. Key indicators of a reliable structure include:
Parameter
Description
Acceptable Value for Small Molecules
R-factor (R1)
A measure of the agreement between the calculated and observed structure factors.
The percentage of measured reflections out of the total possible reflections.
> 95%
For an authoritative check of the structural model, it is essential to use validation software such as PLATON.[2][3] This program can identify potential issues like missed symmetry, incorrect space group assignments, or unusual geometric parameters.[2][3]
Section 2: The Solution-State Complement - NMR Spectroscopy
While SC-XRD provides a static picture of the molecule in a crystal lattice, NMR spectroscopy reveals the structure in a solution, which is often more relevant to its biological environment. For pyran-2-one derivatives, a suite of NMR experiments is essential for confirming the carbon skeleton and proton connectivity.
Expert Insights: Why 2D NMR is Crucial
For novel compounds, a simple one-dimensional (1D) ¹H NMR spectrum is insufficient. Two-dimensional (2D) NMR experiments are required to piece together the molecular puzzle.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protons to their attached carbons.[4][5]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart, which is critical for connecting the molecular fragments and establishing the overall carbon skeleton.[4][5]
Detailed Experimental Protocol: Sample Preparation and Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified pyran-2-one derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved to avoid poor spectral resolution.
1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
2D Spectra Acquisition: Perform HSQC and HMBC experiments. For HMBC, the long-range coupling delay should be optimized (typically around 8 Hz) to observe ²JCH and ³JCH correlations.
Data Interpretation for Pyran-2-one Scaffolds
The pyran-2-one ring has characteristic chemical shifts. While these can vary with substitution, typical ranges are:
Atom
Typical ¹H Chemical Shift (ppm)
Typical ¹³C Chemical Shift (ppm)
C2 (Carbonyl)
-
~160-165
C3-H
~6.2-6.5
~115-125
C4-H
~7.3-7.8
~140-150
C5-H
~6.2-6.5
~100-110
C6
Varies with substitution
~150-160
Note: These are approximate ranges and can be significantly influenced by substituents.
By combining the information from ¹H, ¹³C, HSQC, and HMBC spectra, a complete connectivity map of the molecule can be constructed and compared with the proposed structure from SC-XRD.
Section 3: The Final Check - High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which is used to determine the molecular formula.[6][7] This technique serves as a fundamental validation of the elemental composition of the novel compound, which must be consistent with the crystal structure.
Why High Resolution Matters
Low-resolution mass spectrometry provides the nominal mass, which is the integer mass of the most abundant isotope. However, many different molecular formulas can have the same nominal mass. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula.[6][8] An acceptable mass accuracy for molecular formula determination is typically within 5 ppm.[3]
Detailed Experimental Protocol: Sample Preparation and Analysis
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Analysis: The solution is infused into the mass spectrometer, typically using electrospray ionization (ESI). The instrument is calibrated to ensure high mass accuracy.
Data Analysis: The measured m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is used in a formula calculator, along with the known elements present, to generate a list of possible molecular formulas within the specified mass accuracy window (e.g., ± 5 ppm). For a correct structure, there should be only one logical hit that matches the proposed elemental composition.
Comparative Guide: Choosing the Right Technique
The following table summarizes the strengths and weaknesses of each technique in the context of validating novel pyran-2-one structures.
Technique
Strengths
Weaknesses
Information Provided
SC-XRD
Provides absolute 3D structure, stereochemistry, and packing information.
Requires high-quality single crystals, which can be difficult to grow. The structure may not represent the bulk material.
Atomic coordinates, bond lengths, bond angles, crystal packing.
NMR Spectroscopy
Provides detailed connectivity information in solution. Does not require crystallization.
Can be difficult to interpret for complex molecules. Less sensitive than MS.
Confirms elemental composition with high accuracy. Very sensitive, requires minimal sample.
Does not provide structural information beyond the molecular formula. Cannot distinguish between isomers.
Molecular formula.
Workflow for Unambiguous Structure Validation
The following workflow illustrates how these techniques should be integrated for a robust validation process.
Caption: Integrated workflow for pyran-2-one structure validation.
Case Study: Validation of (E)-3-(1-((2,6-diisopropylphenyl)imino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one
A recently published study provides a perfect example of this multi-technique approach for a novel pyran-2-one derivative.[3]
Synthesis: The compound was synthesized via condensation of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with 2,6-diisopropylaniline.[3]
HRMS: While the specific paper cited nominal mass, a hypothetical HRMS result would be crucial. For a molecular formula of C₂₁H₂₅NO₃, the expected [M+H]⁺ is 340.1907. An HRMS measurement of 340.1910 (0.9 ppm error) would confirm this composition.
NMR Spectroscopy: The authors reported full ¹H and ¹³C NMR data.[3] Key ¹H signals included the pyran ring proton at 5.8 ppm and the methyl group on the pyran ring at 2.1 ppm. The ¹³C spectrum showed the characteristic carbonyl signal at 185.1 ppm. 2D NMR would have been used to connect the diisopropylphenyl group to the imine and subsequently to the pyran-2-one core.
Single-Crystal X-ray Diffraction: The researchers successfully grew single crystals suitable for XRD by slow evaporation from a CH₂Cl₂ solution.[3] The analysis yielded the definitive crystal structure, confirming the E-configuration of the imine and the intramolecular hydrogen bonding. The crystallographic data was deposited with the Cambridge Crystallographic Data Centre (CCDC), providing a public record of the structure.
Table of Crystallographic Data for the Case Study Compound:
Parameter
Value
Formula
C₂₁H₂₅NO₃
Crystal System
Triclinic
Space Group
P-1
a (Å)
8.3759(18)
b (Å)
9.9587(16)
c (Å)
11.469(2)
α (°)
79.078(11)
β (°)
86.822(13)
γ (°)
77.396(11)
R1 [I > 2σ(I)]
Not explicitly stated, but expected to be < 0.05
CCDC No.
2336259
This case study perfectly illustrates how the combination of techniques provides an unassailable confirmation of the novel structure.
Conclusion
The validation of a novel pyran-2-one derivative's crystal structure is a multi-faceted process that demands rigorous scientific integrity. By strategically combining the definitive solid-state picture from Single-Crystal X-ray Diffraction with the solution-state connectivity map from 2D NMR and the precise elemental composition from High-Resolution Mass Spectrometry, researchers can achieve an unparalleled level of confidence in their findings. This integrated approach not only prevents the propagation of erroneous structural data but also accelerates the drug discovery process by providing a solid foundation for rational drug design and development.
References
Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. An-Najah Staff. (2024-09-10). Available from: staff.najah.
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available from: [Link]
Tabti, S., et al. (2024). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: Thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity. Journal of Molecular Structure, 1310, 138258. Available from: [Link]
What is high-resolution mass spectrometry for determining molecular formulas? (n.d.). Medicilon. Available from: [Link]
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Available from: [Link]
High Resolution Mass Spectrometry (HRMS) Analysis. (2026-01-01). ResolveMass Laboratories Inc. Available from: [Link]
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Available from: [Link]
R-factor (crystallography). (n.d.). Wikipedia. Available from: [Link]
HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility. Available from: [Link]
Single Crystal X-ray Diffraction. (n.d.). University of York, Chemistry Teaching Labs. Available from: [Link]
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Available from: [Link]
Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026-01-07). Oreate AI Blog. Available from: [Link]
Kind, T., & Fiehn, O. (2006). Metabolomic database annotations via query of elemental compositions: Mass accuracy is insufficient even at less than 1 ppm. BMC Bioinformatics, 7, 234. Available from: [Link]
Mass Spectrometry in Small Molecule Drug Development. (2015-09-30). Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2007). Magnetic Resonance in Chemistry. Available from: [Link]
Structure elucidation of a pyrazolo[3][6]pyran derivative by NMR spectroscopy. (2007-05-24). Molecules. Available from: [Link]
NMR spectroscopy, X-ray crystallographic, and molecular modeling studies on a new pyranone from Haloxylon salicornicum. (2000-06). Journal of Natural Products. Available from: [Link]
Heteronuclear Multiple Bond Correlation (HMBC). (n.d.). Chemistry LibreTexts. Available from: [Link]
Heteronuclear Single Quantum Coherence (HSQC). (n.d.). Chemistry LibreTexts. Available from: [Link]
A Comprehensive Guide to the Proper Disposal of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and respon...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one (CAS No. 22954-83-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory guidelines, addressing the specific, albeit limited, hazard information available for this compound.
Hazard Identification and Risk Assessment: A Proactive Approach
Data not available for the specific compound. However, many organic compounds can be harmful to aquatic life. Prudent practice dictates treating it as potentially ecotoxic.
General Precaution
The primary rationale for these classifications stems from the safety data sheet (SDS) of a structurally similar compound, 3,4-Dihydro-6-methyl-2H-pyran-2-one, which is classified as a combustible liquid that causes skin, eye, and respiratory irritation.[2] This conservative approach ensures a high margin of safety in the absence of specific data for the target molecule.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The causality is clear: to prevent direct contact with a potentially irritating substance and to mitigate exposure to its vapors.
Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide a sufficient seal against splashes or vapors.[3]
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[1][3]
Body Protection: A standard laboratory coat should be worn to protect against accidental splashes.
Respiratory Protection: While general laboratory ventilation should be adequate for handling small quantities, a fume hood is recommended for any procedures that may generate significant vapors or aerosols.[3]
Spill Management: A Calm and Methodical Response
In the event of a spill, a swift and organized response is crucial to prevent the escalation of the incident.
Step-by-Step Spill Cleanup Protocol:
Evacuate and Alert: Immediately alert personnel in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the immediate area.
Ventilate: If safe to do so, increase ventilation to the area.
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.
Absorb: Gently apply the absorbent material over the spill, working from the outside in to minimize the contaminated area.
Collect: Once the liquid has been fully absorbed, carefully scoop the contaminated material into a designated, labeled, and sealable hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, following their specific reporting procedures.
Waste Disposal Workflow: A Systematic Approach
The proper disposal of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is not merely a suggestion but a regulatory and ethical obligation. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Characterization and Segregation
The principle of causality dictates that incompatible chemicals must be segregated to prevent dangerous reactions. Pyran-2-one derivatives can undergo ring-opening reactions in the presence of strong nucleophiles, such as strong acids and bases.[4]
Actionable Segregation Protocol:
Waste Stream: Designate 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one as a non-halogenated organic solvent waste .
Incompatibilities: Keep this waste stream separate from:
Strong Acids
Strong Bases
Strong Oxidizing Agents
Aqueous waste streams
Waste Collection and Container Management
A self-validating system for waste collection is essential to prevent leaks, misidentification, and improper disposal.
Step-by-Step Waste Collection Protocol:
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition and free from any cracks or damage.
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
The words "Hazardous Waste"
The full chemical name: "3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one"
The approximate concentration and volume
The date of accumulation
The name and contact information of the principal investigator or laboratory supervisor
Collect the Waste: Carefully transfer the waste into the labeled container, avoiding any spills. Do not fill the container to more than 80% capacity to allow for vapor expansion.
Secure the Container: Tightly close the container lid after each addition of waste.
Store Appropriately: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. The SAA should be in a well-ventilated area, away from sources of ignition, and with secondary containment.
Final Disposal Procedure
The final disposal of the collected waste must be handled by trained professionals in accordance with institutional and regulatory requirements.
Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical waste manifest or an inventory of the container's contents.
Professional Disposal: The EHS department will then ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves incineration at high temperatures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Caption: Disposal workflow for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, while seemingly a routine laboratory task, is a critical component of our professional responsibility. By adhering to these evidence-based procedures, we not only ensure the immediate safety of ourselves and our colleagues but also demonstrate a profound respect for the environment. This commitment to the complete lifecycle of the chemicals we use is a hallmark of scientific excellence and integrity.
References
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). Retrieved from [Link]
PubMed. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one, CAS Registry Number 32764-98-0. Retrieved from [Link]
Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
As professionals in research and development, our handling of chemical reagents demands a synthesis of rigorous scientific understanding and practical, field-proven safety protocols. This guide provides essential, immedi...
Author: BenchChem Technical Support Team. Date: February 2026
As professionals in research and development, our handling of chemical reagents demands a synthesis of rigorous scientific understanding and practical, field-proven safety protocols. This guide provides essential, immediate safety and logistical information for handling 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, a member of the pyran-2-one class of heterocyclic compounds. These compounds are valuable building blocks in organic synthesis.[1] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and operational integrity.
While specific toxicological data for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is not extensively documented, a thorough hazard assessment can be extrapolated from structurally similar pyran-2-one derivatives. This approach is a standard and prudent practice in chemical safety for managing substances with limited individual characterization.
Hazard Assessment: Understanding the Risks
The primary risks associated with handling analogous pyran-2-one derivatives stem from their potential as irritants and combustible liquids. The following table summarizes the anticipated hazard classifications based on data from closely related structures like 3,4-Dihydro-6-methyl-2H-pyran-2-one.
Hazard Class
GHS Category
Description of Risk
Supporting Sources
Flammable Liquids
Category 4
Combustible liquid. Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.
Understanding these potential hazards is the foundational step in mitigating risk. The procedural guidance that follows is directly derived from these classifications.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a regulatory requirement; it is the primary barrier between the researcher and potential chemical exposure. Each component is chosen to counteract a specific hazard identified above.
Hand Protection: Wear nitrile gloves for incidental contact. Nitrile provides adequate protection against splashes of many organic substances. Before use, always inspect gloves for any signs of degradation or perforation. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.[6]
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[5] Given the risk of serious eye irritation, standard safety glasses are insufficient.[2][3] When there is a heightened risk of splashing (e.g., pouring larger volumes or during vigorous reactions), a face shield should be worn in addition to safety goggles.
Body Protection: A standard laboratory coat must be worn and fully buttoned to protect skin and clothing.[7] For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended. Fire-resistant lab coats should be considered when working with flammable materials.
Footwear: Closed-toe shoes are required at all times in the laboratory to protect feet from spills and falling objects.
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the lab.
Engineering Controls: The First Line of Defense
PPE is the last line of defense. Your primary protection comes from robust engineering controls. All handling of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one that may generate vapors or aerosols must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation.[2][3][5] Ensure the fume hood has adequate airflow and the sash is kept at the lowest practical height.
Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure and prevent accidents.
Caption: Standard operational workflow for handling 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
Emergency Procedures: Rapid and Correct Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] If skin irritation develops or persists, seek medical attention.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Seek immediate medical aid.[8]
Small Spills: For small spills within a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a designated, sealed container for chemical waste disposal.
Large Spills: Evacuate the area. Prevent the spill from entering drains. Ensure adequate ventilation and remove all ignition sources.[4] Contact your institution's environmental health and safety (EHS) department for cleanup.
Proper disposal is a critical component of the chemical lifecycle, mandated to protect personnel and the environment.
All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste.[2] Do not dispose of this chemical down the drain.
Caption: Segregated waste disposal plan for 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one.
By adhering to these scientifically grounded protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) available for any chemical before beginning work.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%.
Chemos GmbH & Co.KG. (2022).
Sigma-Aldrich. (2025). Safety Data Sheet. (Product-specific, general handling advice).
CymitQuimica. (2024). Safety Data Sheet: 4-methyltetrahydro-2H-pyran-2-one.
Sigma-Aldrich. (2024). Safety Data Sheet. (Product-specific, general disposal advice).
Fisher Scientific. (2025).
Echemi. (n.d.). 3,4-DIHYDRO-6-METHYL-2H-PYRAN-2-ONE Safety Data Sheets.
Sigma-Aldrich. (2025). Safety Data Sheet. (General handling for combustible liquids).
PubChem. (n.d.). 3,4-Dihydro-6-methyl-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]
Proto3000. (2020).
Jilalat, A. R., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
MDPI. (n.d.).
The Good Scents Company. (n.d.). 2,2,6-trimethyl-6-vinyl tetrahydro-3-pyrone 2H-pyran-3(4H)-one.
National Institutes of Health. (n.d.).
Sigma-Aldrich. (2024). Safety Data Sheet. (General glove handling and hygiene).
ARKIVOC. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
Sigma-Aldrich. (2025).
Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3).